Clonitralid
描述
An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)
属性
IUPAC Name |
2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDHXSQODHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4.C2H7NO, C15H15Cl2N3O5 | |
| Record name | CLONITRALID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-65-7 (Parent), 141-43-5 (Parent) | |
| Record name | Niclosamide-olamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020338 | |
| Record name | Clonitralid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992), Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] | |
| Record name | CLONITRALID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clonitralide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene., Water solubility = 0.1 g/L at 20 °C, In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. | |
| Record name | CLONITRALID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CLONITRALIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000008 [mmHg], <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) | |
| Record name | Clonitralide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CLONITRALIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRIGHT YELLOW, CRYSTALLINE | |
CAS No. |
1420-04-8 | |
| Record name | CLONITRALID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Niclosamide ethanolamine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclosamide-olamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonitralid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5-dichloro-4'-nitrosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE-OLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT8YUD1Z0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLONITRALIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
421 to 446 °F (NTP, 1992), 216 °C | |
| Record name | CLONITRALID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CLONITRALIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Clonitralid: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, chemical structure, and properties of Clonitralid. The information is curated for professionals in research and development, offering a focus on experimental protocols and quantitative data to support laboratory and drug development endeavors.
Chemical Structure and Identification
This compound is the ethanolamine (B43304) salt of Niclosamide (B1684120). Niclosamide itself is a chlorinated salicylanilide. The formation of the salt with ethanolamine improves its formulation and application, particularly in its use as a molluscicide.
Niclosamide:
-
IUPAC Name: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[1]
-
Molecular Formula: C₁₃H₈Cl₂N₂O₄[1]
-
Molecular Weight: 327.12 g/mol [1]
-
Chemical Structure:
This compound (Niclosamide Ethanolamine Salt):
-
IUPAC Name: 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[2]
-
Molecular Weight: 388.20 g/mol [2]
-
CAS Number: 1420-04-8[4]
The chemical structures of the constituent molecules are presented below:
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | C₁₃H₈Cl₂N₂O₄ | 327.12 |
| Ethanolamine | 2-aminoethanol | C₂H₇NO | 61.08 |
| This compound | 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | C₁₅H₁₅Cl₂N₃O₅ | 388.20 |
Synthesis of this compound
The synthesis of this compound is a two-step process:
-
Synthesis of Niclosamide: This is achieved through the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline (B86195).
-
Formation of the Ethanolamine Salt: Niclosamide is then reacted with ethanolamine to form this compound.
The overall synthesis pathway can be visualized as follows:
Caption: Synthesis pathway of this compound from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.
Experimental Protocols
Several methods have been reported for the synthesis of Niclosamide. Below are two detailed protocols based on different activating agents.
Protocol 1: Using Phosphorus Trichloride (B1173362) (PCl₃)
This method involves the direct condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline using phosphorus trichloride as the activating agent.
-
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene (B131634) (solvent)
-
Ethyl acetate (B1210297) or acetone (B3395972) (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in chlorobenzene.
-
Heat the mixture to 135°C.
-
Slowly add a solution of phosphorus trichloride (0.875 equivalents) dissolved in chlorobenzene to the reaction mixture.
-
Maintain the reaction at 135°C for 3 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid by filtration and wash it.
-
Recrystallize the crude product from ethyl acetate or acetone to yield pure Niclosamide.[5]
-
-
Quantitative Data:
-
A reported yield for this method is approximately 68.7%.[5]
-
Protocol 2: Solvent-Free Synthesis with a Phase Transfer Catalyst
This method offers a "green chemistry" approach by avoiding the use of a solvent and employing a phase transfer catalyst.
-
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Etamon chloride (phase transfer catalyst)
-
Hot water
-
-
Procedure:
-
Thoroughly pulverize and mix 17.2 g of dry 5-chlorosalicylic acid, 17.2 g of dry 2-chloro-4-nitroaniline, and 0.83 g of etamon chloride.
-
With vigorous stirring, slowly heat the mixture. Continue stirring for 10 minutes after one of the raw materials melts.
-
Increase the temperature to 120°C and maintain the reaction for 2-3 hours.
-
Cool the reaction mixture to 80°C.
-
Add 275 ml of tap water and stir thoroughly for 30 minutes at 60°C.
-
Perform hot filtration. Wash the filter cake three times with hot water (50-60°C).
-
Dry the crude product under an infrared lamp at 60-80°C for 6 hours to obtain the Niclosamide crude product.[6]
-
-
Quantitative Data:
-
This method can achieve a yield of 75-85%.[6]
-
The final step is the formation of the ethanolamine salt.
-
Materials:
-
Niclosamide
-
Ethanolamine
-
-
Procedure:
Summary of Quantitative Data
| Parameter | Protocol 1 (PCl₃) | Protocol 2 (Solvent-Free) |
| Starting Materials | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline, PCl₃ | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline, Etamon chloride |
| Solvent | Chlorobenzene | None |
| Reaction Temperature | 135°C | 120°C |
| Reaction Time | 3 hours | 2-3 hours |
| Yield of Niclosamide | ~68.7% | 75-85% |
Mechanism of Action
While the primary focus of this guide is on the synthesis and chemical structure, it is pertinent to mention the mechanism of action of this compound, which is inherited from the active component, Niclosamide. This compound is primarily used as a molluscicide to control snails that are intermediate hosts for parasites such as Schistosoma.[3] It is also effective against sea lamprey larvae.[3]
The primary mechanism of action of Niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria of the target organism.[1][2] This disruption of the energy production process leads to the death of the organism.
The workflow for its application as a molluscicide can be represented as follows:
Caption: Mechanism of action of this compound as a molluscicide.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The provided synthesis pathways and mechanism of action diagrams serve to visually simplify complex processes, aiding in a clearer understanding of the core concepts.
References
- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
Solubility Profile of Clonitralid: A Technical Guide for Researchers
Introduction
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide and anthelminthic agent.[1][2] Its therapeutic potential is being explored for a wider range of applications, including oncology and antiviral therapies, due to its activity against various signaling pathways.[2][3] A thorough understanding of its solubility in different organic solvents is critical for researchers and drug development professionals to enable appropriate formulation, effective delivery, and accurate in vitro and in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details the experimental protocols for solubility determination, and illustrates relevant workflows and biological pathways.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following tables summarize the quantitative solubility data for this compound (Niclosamide ethanolamine salt) and its parent compound, Niclosamide, in a range of common organic solvents.
Table 1: Solubility of this compound (Niclosamide Ethanolamine Salt) in Various Organic Solvents
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Ethanol | ~0.25 mg/mL | Not Specified |
| Isopropanol | 0.25 g/L | 20 °C |
| Dichloromethane | 0.015 g/L | 20 °C |
| n-Hexane | <0.1 g/L | 20 °C |
| Toluene | <0.1 g/L | 20 °C |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified |
Data sourced from references[1][4][5][6].
Table 2: Mole Fraction Solubility of Niclosamide (Parent Compound) in Various Solvents at Different Temperatures
| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) | 318.15 K (45 °C) | 323.15 K (50 °C) |
| Water | 1.81 x 10⁻⁷ | 2.09 x 10⁻⁷ | 2.39 x 10⁻⁷ | 2.68 x 10⁻⁷ | 2.97 x 10⁻⁷ | 3.27 x 10⁻⁷ |
| Methanol | 4.31 x 10⁻⁵ | 4.95 x 10⁻⁵ | 5.67 x 10⁻⁵ | 6.36 x 10⁻⁵ | 7.05 x 10⁻⁵ | 7.78 x 10⁻⁵ |
| Ethanol | 9.20 x 10⁻⁵ | 1.05 x 10⁻⁴ | 1.20 x 10⁻⁴ | 1.35 x 10⁻⁴ | 1.50 x 10⁻⁴ | 1.66 x 10⁻⁴ |
| 2-Propanol | 1.34 x 10⁻⁴ | 1.54 x 10⁻⁴ | 1.76 x 10⁻⁴ | 1.97 x 10⁻⁴ | 2.19 x 10⁻⁴ | 2.42 x 10⁻⁴ |
| 1-Butanol | 1.69 x 10⁻⁴ | 1.93 x 10⁻⁴ | 2.21 x 10⁻⁴ | 2.48 x 10⁻⁴ | 2.75 x 10⁻⁴ | 3.04 x 10⁻⁴ |
| DMSO | 8.42 x 10⁻⁵ | 9.66 x 10⁻⁵ | 1.11 x 10⁻⁴ | 1.24 x 10⁻⁴ | 1.38 x 10⁻⁴ | 1.52 x 10⁻⁴ |
| PEG 200 | 2.92 x 10⁻⁴ | 3.35 x 10⁻⁴ | 3.84 x 10⁻⁴ | 4.30 x 10⁻⁴ | 4.77 x 10⁻⁴ | 5.27 x 10⁻⁴ |
| PEG 400 | 6.11 x 10⁻⁴ | 7.01 x 10⁻⁴ | 8.03 x 10⁻⁴ | 8.99 x 10⁻⁴ | 9.98 x 10⁻⁴ | 1.10 x 10⁻³ |
Data adapted from reference[7]. Note: This data is for the parent compound, Niclosamide, not the ethanolamine salt (this compound).
Experimental Protocols for Solubility Determination
The accurate determination of solubility is paramount for reliable downstream applications. The "shake-flask" method is a widely accepted standard for measuring equilibrium solubility.[8] The following protocol is a generalized procedure based on this method, incorporating best practices for ensuring data quality.[7][8][9]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
-
Preparation:
-
Ensure the purity of both this compound and the selected organic solvents.[8]
-
Prepare a series of vials for each solvent to be tested.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial to create a saturated solution. This ensures that solid-liquid equilibrium can be reached.
-
-
Equilibration:
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. The temperature must be rigorously controlled throughout the experiment.[8]
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
Carefully separate the supernatant (saturated solution) from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtration using a chemically inert filter that does not adsorb the solute.
-
-
Analysis:
-
Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[1]
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the experimental samples.
-
-
Solid Phase Analysis (Optional but Recommended):
-
Analyze the remaining solid phase using techniques such as Differential Scanning Calorimetry (DSC) or powder X-ray diffraction (p-XRD) to check for any changes in the solid form (e.g., polymorphism, solvation) during the experiment.[7]
-
Visualizing Workflows and Pathways
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear, step-by-step understanding of the process.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathway Modulation by Niclosamide
The biological activity of this compound is attributed to its active component, niclosamide, which is known to modulate multiple key signaling pathways implicated in cell growth, proliferation, and survival.[2] The Wnt/β-catenin signaling pathway is one such critical target.[10]
Caption: Inhibition of the Wnt/β-catenin pathway by Niclosamide.
Conclusion
This technical guide provides essential solubility data for this compound and its parent compound, Niclosamide, in a variety of organic solvents. The detailed experimental protocol for solubility determination offers a robust framework for researchers to generate high-quality, reproducible data. Furthermore, the visualization of the experimental workflow and a key signaling pathway provides a clearer understanding of both the practical and biological context of this compound's properties. This information is intended to support the ongoing research and development efforts aimed at harnessing the full therapeutic potential of this versatile compound.
References
- 1. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Niclosamide ethanolamine salt | 1420-04-8 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of Clonitralid in Aquatic Environments: A Technical Guide
Introduction
Clonitralid (B1678745), the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide and piscicide used globally for the control of aquatic invasive species, such as the sea lamprey, and as an intermediate host for schistosomes. Its application in aquatic environments necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound in aquatic systems—photodegradation, biodegradation, and hydrolysis—supported by quantitative data and detailed experimental methodologies.
Core Degradation Pathways
This compound (niclosamide) degradation in aquatic environments is a multifaceted process driven by biotic and abiotic factors. The primary routes of dissipation include photodegradation, microbial degradation, and to a lesser extent, hydrolysis.[1][2][3][4] The rate and extent of degradation are influenced by environmental parameters such as pH, temperature, light intensity, and microbial activity.[1][2][5]
Photodegradation
Photodegradation, or photolysis, is a significant pathway for the breakdown of niclosamide in the presence of sunlight, particularly in clear, shallow waters.[1][2][3] The process is pH-dependent, with faster degradation observed in more acidic conditions.[6][7][8][9]
The photolytic degradation of niclosamide can lead to the transient formation of 2-chloro-4-nitroaniline.[6][7] Ultimately, the process can result in the complete cleavage of both aromatic rings, yielding smaller aliphatic molecules and carbon dioxide.[6][7][8]
Key Photodegradation Products:
-
2-chloro-4-nitroaniline (transient)
-
Carbon dioxide
-
Oxalic acid
-
Maleic acid
-
Glyoxylic acid
-
Glyoxal
Biodegradation
Biodegradation is a critical process for the removal of niclosamide from aquatic environments, occurring in both water and sediment under aerobic and anaerobic conditions.[1][2][3][10][11] Microbial activity is the primary driver of this degradation pathway.[1][2]
The principal biodegradation product of niclosamide is aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide), formed through the reduction of the nitro group to an amino group.[1][2][3][10]
Hydrolysis
While hydrolysis does occur, it is generally considered a minor degradation pathway for niclosamide in natural aquatic systems compared to photodegradation and biodegradation.[1][2] However, the rate of hydrolysis is significantly influenced by pH, becoming more prominent under alkaline conditions.[12][13][14][15][16][17][18]
The primary hydrolysis products of niclosamide are:
-
2-chloro-4-nitroaniline
-
5-chlorosalicylic acid
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation kinetics of niclosamide in aquatic environments.
Table 1: Half-lives of Niclosamide under Various Aquatic Conditions
| Condition | Matrix | Half-life (days) | Reference(s) |
| Aerobic | Water/Sediment | 4.9 - 5.4 | [3][10][19][20] |
| Anaerobic | Water/Sediment | 0.65 - 2.79 | [3][10][19] |
| Photolysis (pH 9) | Buffered Water | 1.2 - 1.3 (29-31 hours) | [6] |
| Photolysis (pH 7) | Buffered Water | ~0.8 (1.5x faster than pH 9) | [6][7][8] |
| Photolysis (pH 5) | Buffered Water | ~0.3 (4.3x faster than pH 9) | [6][7][8] |
Table 2: Photodegradation Quantum Yield of Niclosamide
| Wavelength | Medium | Quantum Yield (φr) | Reference(s) |
| 254 nm | Methanol | 0.0010 ± 0.0004 | [21] |
| 254 nm | Methanol + 0.05 M NaOH | 0.0013 ± 0.0004 | [21] |
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.
References
- 1. Environmental fate and effects of the lampricide Bayluscide: A review [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Study on the factors affecting the degradation of niclosamide in the soil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous photolysis of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aqueous photolysis of niclosamide | U.S. Geological Survey [usgs.gov]
- 10. Metabolism of niclosamide in sediment and water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meritresearchjournals.org [meritresearchjournals.org]
- 17. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of niclosamide in sediment and water systems | U.S. Geological Survey [usgs.gov]
- 20. researchgate.net [researchgate.net]
- 21. On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Clonitralid in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonitralid, the ethanolamine (B43304) salt of niclosamide, is a potent molluscicide and piscicide used globally for the control of intermediate hosts of schistosomiasis (snails) and invasive sea lamprey. While effective against target species, its application in aquatic and terrestrial environments raises significant concerns regarding its toxicological impact on a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative toxicity data, detailing experimental protocols for toxicity assessment, and visualizing key molecular pathways affected by this compound.
Data Presentation: Quantitative Toxicity Data
The acute and chronic toxicity of this compound to various non-target organisms is summarized in the tables below. The data is presented as LC50 (Lethal Concentration 50%), LD50 (Lethal Dose 50%), EC50 (Effective Concentration 50%), NOEC (No Observed Effect Concentration), and NOAEL (No Observed Adverse Effect Level) values.
Table 1: Acute and Chronic Toxicity of this compound to Non-Target Aquatic Invertebrates
| Species | Common Name | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Daphnia magna | Water Flea | 48h EC50 | 0.2 | 48 hours | [1] |
| Daphnia magna | Water Flea | 21d NOEC | 0.02 | 21 days | [1] |
| Orconectes sp. | Crayfish | 96h LC50 | 25 | 96 hours | [2] |
| Biomphalaria straminea | Snail | LD50 | 0.114 | - | [3] |
| Biomphalaria straminea | Snail | LD90 | 0.212 | - | [3] |
| Biomphalaria havanensis | Snail | 24h LC100 | 0.200 | 24 hours | [4] |
| Helisoma trivolvis | Snail | 24h LC100 | 0.200 | 24 hours | [4] |
Table 2: Acute Toxicity of this compound to Non-Target Fish
| Species | Common Name | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96h LC50 | 0.05 | 96 hours | [5] |
| Mylopharyngodon piceus | Black Carp | 96h LC50 | 0.0657 | 96 hours | [6] |
Table 3: Acute Oral Toxicity of this compound to Mammals
| Species | Common Name | Endpoint | Value (mg/kg) | Reference |
| Rat | - | LD50 | > 2,500 | [5] |
| Rat | - | LD50 | 500 | [7] |
| Rat | - | LD50 | > 5,000 | [8] |
Experimental Protocols
The assessment of this compound's toxicity to non-target organisms follows standardized protocols to ensure data reliability and comparability. The following sections detail the methodologies for key experiments based on OECD guidelines.
Acute Immobilisation Test in a Freshwater Invertebrate (Daphnia magna) - Based on OECD Guideline 202
This test evaluates the acute toxicity of this compound to Daphnia magna.[2][5][9][10][11][12][13]
1. Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.[9][11]
2. Test Substance Preparation: Due to this compound's low aqueous solubility, a Water Accommodated Fraction (WAF) is often prepared.[1] Alternatively, stock solutions can be prepared in a suitable solvent and then diluted.
3. Test Design:
-
Range-finding test: A preliminary test to determine the range of concentrations for the definitive test.[10]
-
Definitive test: At least five concentrations of the test substance, spaced by a constant factor not exceeding 2.2, are used. A control group (without the test substance) is also included.[10][11]
-
Limit test: A single concentration of 100 mg/L can be used to determine if the EC50 is above this level.[11][13]
4. Experimental Conditions:
-
Test vessels: Glass beakers or flasks.
-
Test volume: At least 2 mL of test solution per daphnid.[10]
-
Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.[10]
-
Temperature: 20 ± 2 °C.[2]
-
Light: 16-hour light/8-hour dark photoperiod.[2]
-
Feeding: Daphnids are not fed during the test.[2]
-
Test duration: 48 hours.[9]
5. Observations: The number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[2][9]
6. Data Analysis: The EC50, the concentration that immobilises 50% of the daphnids, is calculated for the 48-hour exposure period using appropriate statistical methods. NOEC and LOEC values may also be determined.[14]
Acute Toxicity Test in Fish - Based on OECD Guideline 203
This test determines the acute lethal toxicity of this compound to fish.[10][11][15][16][17][18][19][20]
1. Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[11][15][17][19]
2. Test Substance Preparation: As with the Daphnia test, appropriate methods for preparing stable aqueous concentrations of this compound are employed.
3. Test Design:
-
Range-finding test: To determine the appropriate concentration range.[15]
-
Definitive test: At least five concentrations in a geometric series are tested, along with a control.[16][17]
-
Limit test: A single concentration of 100 mg/L can be used.[17]
4. Experimental Conditions:
-
Test system: Static, semi-static, or flow-through systems can be used.[10]
-
Number of animals: At least seven fish per concentration.[16]
-
Loading rate: The biomass of fish per volume of test solution should not be excessive.
-
Temperature: Maintained at a constant, species-appropriate level.
-
Light: A 12- to 16-hour photoperiod is recommended.[10]
-
Feeding: Fish are typically not fed during the test.
5. Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[16] Any abnormal behavior is also noted.
6. Data Analysis: The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.
Acute Oral Toxicity in Mammals (Rat) - Based on OECD Guideline 423 (Acute Toxic Class Method)
This method is used to assess the acute oral toxicity of this compound in rats.[2][12][16][18][21][22][23]
1. Test Animal: Typically, young adult female rats are used.[21][23]
2. Test Substance Administration:
-
The test substance is administered in a single dose by gavage.[21]
-
The volume administered is based on the animal's body weight.[1]
3. Dose Levels: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.
4. Observation Period: Animals are observed for 14 days.[21]
5. Observations:
-
Mortality is recorded.
-
Clinical signs of toxicity are observed several times on the day of dosing and at least once daily thereafter.[21]
-
Body weight is measured before dosing and at least weekly thereafter.[21]
-
At the end of the observation period, all surviving animals are subjected to a gross necropsy.[18]
6. Data Analysis: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels, rather than providing a precise LD50 value.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[7][13][14][24][25] This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death.
Uncoupling of Oxidative Phosphorylation
This compound acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane.[7] This dissipates the proton gradient that is essential for ATP synthase to produce ATP. The following diagram illustrates this process.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Experimental Workflow for Acute Toxicity Testing
The general workflow for conducting an acute toxicity test, such as the OECD 202 or 203, is depicted below.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity evaluation of Bayluscide and malathion to three developmental stages of freshwater snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. Editorial: Marine invertebrates: neurons, glia, and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. agc-chemicals.com [agc-chemicals.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. enamine.net [enamine.net]
- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 18. chemview.epa.gov [chemview.epa.gov]
- 19. oecd.org [oecd.org]
- 20. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 21. researchgate.net [researchgate.net]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
- 24. cerc.usgs.gov [cerc.usgs.gov]
- 25. researchgate.net [researchgate.net]
The Uncoupling Effect of Clonitralid on Mitochondrial Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is an FDA-approved anthelmintic agent that has garnered significant interest for its potent effects on cellular metabolism.[1][2][3] At the core of its mechanism is the disruption of mitochondrial oxidative phosphorylation. This technical guide provides an in-depth analysis of this compound's role as a mitochondrial uncoupler, detailing its impact on key bioenergetic parameters. It summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: The Role of this compound as a Mitochondrial Protonophore
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy.[4][5][6] This process involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane, which pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient (Δp).[4][7] The energy stored in this gradient is then utilized by ATP synthase to produce ATP.[4][8]
This compound functions as a protonophore, a molecule that transports protons across the inner mitochondrial membrane, effectively dissipating the proton gradient.[9][10][11] This uncoupling of the proton gradient from ATP synthesis leads to a futile cycle of substrate oxidation without the commensurate production of ATP.[12][13] Consequently, the cell increases its oxygen consumption rate in an attempt to restore the proton gradient, leading to increased energy expenditure.[12][13] At high concentrations, however, niclosamide can exhibit inhibitory effects on mitochondrial respiration.[13][14]
Quantitative Effects of this compound on Mitochondrial Function
The following table summarizes the key quantitative data regarding the effects of this compound (Niclosamide Ethanolamine Salt - NEN) on mitochondrial parameters.
| Parameter | Effect | Concentration | Cell/System Type | Reference |
| Mitochondrial Uncoupling | Uncouples mammalian mitochondria | Upper nanomolar concentrations | Mammalian mitochondria | [1][2][3][12] |
| Mitochondrial Membrane Potential (ΔΨm) | Reduction in ΔΨm | Around 500 nM | Live cells | [12] |
| Cellular ATP Concentration | Decrease | Not specified | Cultured cells | [3] |
| ADP/ATP Ratio | Increase | Not specified | Cultured cells | [3] |
| Plasma Concentration (in vivo) | Peak plasma concentrations of ~400–900 ng ml-1 (~1–2.5 µM) | 40 mg kg-1 oral gavage | C57BL/6J mice | [12] |
| Half-life (in vivo) | ~1.25 hours | 40 mg kg-1 oral gavage | C57BL/6J mice | [12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on mitochondrial oxidative phosphorylation.
Isolation of Mitochondria from Tissue
A standard method for studying mitochondrial function involves the isolation of mitochondria from tissues, such as the rat liver.
Protocol:
-
Homogenization: Mince fresh tissue and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the cells.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[15]
-
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation to wash the mitochondria.[15]
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., BCA assay).[15]
Measurement of Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration and can be measured in both isolated mitochondria and intact cells using instruments like a Seahorse XF Analyzer or a Clark-type electrode.[16][17][18][19]
Protocol using Seahorse XF Analyzer:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Treatment: Treat cells with various concentrations of this compound.
-
Mito Stress Test: Sequentially inject mitochondrial inhibitors to measure key parameters of mitochondrial function:[17]
-
Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.[17][19]
-
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent, to measure maximal respiration.[17]
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[17][19]
-
-
Data Analysis: The instrument software calculates basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[20]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
ΔΨm can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[21]
Protocol using JC-1 Dye:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.
-
Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]
Measurement of Cellular ATP Levels
Cellular ATP concentrations can be quantified using luminescence-based assays.
Protocol:
-
Cell Lysis: Lyse the this compound-treated cells to release ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Quantification: The light output is directly proportional to the ATP concentration, which can be determined by comparing to a standard curve.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Mitochondrial Uncoupling
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. Niclosamide ethanolamine improves blood glycemic control and reduces hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control mechanisms in mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulators reducing the efficiency of oxidative ATP synthesis in mitochondria: protonophore uncouplers, cyclic redox agents, and decouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mitobiopharma.com [mitobiopharma.com]
- 13. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxygen Consumption Rate Analysis of Mitochondrial Dysfunction Caused by Bacillus cereus Cereulide in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Clonitralid as a Putative Anticancer Therapeutic: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is an FDA-approved molluscicide traditionally used to control snail populations.[1] Emerging evidence has illuminated its potent anticancer properties, positioning it as a promising candidate for drug repurposing in oncology.[2][3][4] This technical guide provides a comprehensive review of the preclinical data supporting this compound's (and its parent compound, niclosamide's) potential as an anticancer agent. It details the compound's multifaceted mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides standardized experimental protocols, and visualizes the complex signaling pathways it modulates.
Introduction: Repurposing an Anthelmintic for Oncology
This compound (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide compound with 2-aminoethanol) is the ethanolamine salt of niclosamide, a salicylanilide (B1680751) anthelmintic agent.[1] While niclosamide was approved by the FDA in 1982 for treating tapeworm infections, a growing body of research has demonstrated its significant antineoplastic activity across a wide range of cancers.[5][6][7] The strategy of repurposing existing drugs like this compound offers numerous advantages, including well-established safety profiles, reduced development costs, and accelerated timelines for clinical translation.[2][3]
Niclosamide and its salt, this compound, exhibit broad-spectrum anticancer effects by concurrently targeting multiple critical signaling pathways dysregulated in cancer, such as Wnt/β-catenin, STAT3, mTOR, NF-κB, and Notch.[5][6][8] This pleiotropic activity makes it an attractive candidate for overcoming the therapeutic resistance that often develops with single-target agents.
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
This compound/niclosamide does not act on a single target but rather modulates a network of oncogenic signaling cascades. This multi-targeted approach is a key feature of its potent anticancer efficacy.
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9][10] Niclosamide has been shown to inhibit this pathway at multiple levels. It can induce the degradation of the Wnt co-receptor LRP6 and downregulate the Dishevelled-2 (DVL2) protein, which prevents the accumulation of β-catenin.[9][11] By preventing β-catenin's translocation to the nucleus, it blocks the transcription of key oncogenes like c-Myc and Cyclin D1.[11]
Suppression of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell proliferation, survival, and invasion. Niclosamide is a direct inhibitor of STAT3, blocking its phosphorylation at tyrosine 705 (pY705), which is essential for its activation and dimerization.[6][12][13] This prevents STAT3 from translocating to the nucleus and activating the transcription of its target genes.[13] Niclosamide has also been shown to modulate the upstream IL-6/JAK signaling axis that often leads to STAT3 activation.[6][13]
Modulation of mTOR and NF-κB Signaling
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell metabolism, growth, and proliferation and is hyperactivated in a majority of human cancers.[14][15] Niclosamide has been shown to inhibit the mTOR pathway, contributing to its anti-proliferative effects.[8][16]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is critical for promoting inflammation, cell survival, and proliferation and is constitutively active in many cancer types.[8] Niclosamide suppresses NF-κB signaling by inhibiting the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's nuclear translocation and transcriptional activity.[8]
Mitochondrial Uncoupling
A primary biochemical function of niclosamide is its role as a potent mitochondrial uncoupler.[5][16] It dissipates the proton gradient across the inner mitochondrial membrane, which disrupts ATP synthesis and induces metabolic stress.[13][16] This action can lead to the release of cytochrome c, initiating the intrinsic apoptotic cascade, a key mechanism for its cytotoxic effects in cancer cells.[13]
Preclinical Efficacy: Quantitative Data
In Vitro Cytotoxicity
This compound and niclosamide have demonstrated potent cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[17][18]
Table 1: IC50 Values of Niclosamide/Clonitralid in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
|---|---|---|---|---|
| Lung Cancer | A549 | Niclosamide | Varies (Dose-dependent) | [19] |
| Lung Cancer | H1299 | Niclosamide | Varies (Dose-dependent) | [19] |
| Breast Cancer | HTB-26 (aggressive) | Compound 1/2* | 10 - 50 | [20] |
| Pancreatic Cancer | PC-3 | Compound 1/2* | 10 - 50 | [20] |
| Hepatocellular Carcinoma | HepG2 | Compound 1/2* | 10 - 50 | [20] |
| Colon Cancer | HCT116 | Compound 1* | 22.4 | [20] |
| Colon Cancer | HCT116 | Compound 2* | 0.34 | [20] |
| Esophageal Adenocarcinoma | BE3 | Niclosamide | ~5 | [12] |
| Esophageal Squamous Cell | CE48T | Niclosamide | ~10 | [12] |
| Esophageal Squamous Cell | CE81T | Niclosamide | ~2.5 | [12] |
| Adrenocortical Carcinoma | Multiple | Niclosamide | < Cmax in humans |[5] |
*Note: Compounds 1 and 2 are regioisomers of a niclosamide analog.[20] Data indicates a dose- and time-dependent inhibition of cell viability.[19]
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, have corroborated the in vitro findings.
Table 2: In Vivo Efficacy of Niclosamide in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Citation |
|---|---|---|---|---|
| Adrenocortical Carcinoma | Xenograft | Niclosamide | Dramatically inhibited tumor growth | [5] |
| Prostate Cancer (CRPC) | Xenograft | Niclosamide | Reduced xenograft tumor growth | [21] |
| Gastric Cancer | Nude Mice | Levistolide A (LA)** | Inhibited tumor growth | [22] |
| Various Human Tumors | Xenografts | E7010*** | 58-87% tumor growth inhibition |[23] |
*Note: Data on specific percentage inhibition for this compound/niclosamide is often presented graphically in publications. The table reflects the qualitative outcomes reported in the literature. ***Levistolide A is another natural product showing in vivo efficacy, included for context on experimental outcomes.[22] ****E7010 is a novel sulfonamide, included to provide a quantitative example of tumor growth inhibition measured in such studies.[23]
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to evaluate this compound's anticancer potential.
General Experimental Workflow
The evaluation of a potential anticancer agent like this compound typically follows a standardized workflow from initial screening to in vivo validation.
Protocol: Cell Viability (MTS/MTT) Assay
This protocol determines the concentration of this compound that inhibits cell proliferation (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
Reagent Addition: Add 20 µL of MTS (or MTT) reagent to each well. Incubate for 1-4 hours until a color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[18]
Protocol: Western Blot for Signaling Pathway Analysis
This protocol is used to measure the levels of specific proteins (e.g., pSTAT3, β-catenin) to confirm the mechanism of action.
-
Cell Lysis: Treat cultured cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSTAT3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control like β-actin or GAPDH.
Protocol: Murine Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of this compound.[24]
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL.[24] Keep cells on ice.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[24] Allow a 3-5 day acclimatization period.[24]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[24]
-
Tumor Growth & Treatment: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 50-60 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[24] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Safety and Carcinogenicity Profile
A key consideration for any therapeutic agent is its safety profile. As an approved drug, niclosamide has a history of use in humans for other indications. A bioassay for carcinogenicity was conducted on this compound by the National Cancer Institute in 1978.[1] The study, which involved administering this compound in the feed to rats and mice for 78 weeks, found no convincing evidence that the compound was carcinogenic in Osborne-Mendel rats or female B6C3F1 mice.[1][25] The evaluation in male mice was deemed inconclusive due to poor survival rates.[1]
Conclusion and Future Directions
This compound, the ethanolamine salt of niclosamide, has demonstrated significant potential as a repurposed anticancer agent. Its ability to modulate multiple, critical oncogenic signaling pathways simultaneously provides a compelling rationale for its development as a broad-spectrum therapeutic. Robust preclinical data from both in vitro and in vivo models support its efficacy in various cancer types.
Future research should focus on several key areas:
-
Bioavailability: Niclosamide has low aqueous solubility and oral bioavailability, which may limit its systemic efficacy.[5] The development of new formulations, such as nanoparticles or structural analogs, is crucial to improve its pharmacokinetic properties.[13]
-
Clinical Trials: While promising in preclinical stages, the ultimate validation of this compound's efficacy requires well-designed clinical trials. Several trials investigating niclosamide are already underway.
-
Combination Therapies: Given its multi-targeted nature, this compound may act synergistically with other chemotherapeutic agents or targeted therapies, potentially enhancing their efficacy and overcoming resistance.[12][19]
-
Biomarker Identification: Identifying biomarkers that predict sensitivity to this compound would enable patient stratification and a more personalized medicine approach.
References
- 1. Abstract for TR-91 [ntp.niehs.nih.gov]
- 2. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing approved drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revitalizing Cancer Treatment: Exploring the Role of Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 9. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 23. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. TR-091: this compound (1420-04-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Investigating the Molecular Targets of Clonitralide: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The term "Clonitralide" is identified as the ethanolamine (B43304) salt of Niclosamide (B1684120). This guide will, therefore, focus on the molecular targets of Niclosamide and its ethanolamine salt, collectively referred to as Clonitralide.
Introduction
Clonitralide, an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA), has garnered significant attention for its potent anticancer properties. Emerging research has revealed its ability to modulate multiple critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the known molecular targets of Clonitralide, detailing its mechanism of action on key signaling cascades and its impact on mitochondrial function. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of Clonitralide.
Core Molecular Targets and Signaling Pathways
Clonitralide exerts its pleiotropic effects by targeting several key signaling pathways simultaneously. The primary molecular targets and pathways affected include:
-
STAT3 Signaling Pathway: Clonitralide inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Clonitralide has been shown to downregulate this pathway.
-
mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Clonitralide inhibits mTORC1 signaling, leading to cell cycle arrest and apoptosis.
-
Notch Signaling Pathway: The Notch pathway is involved in cell fate decisions, and its dysregulation is associated with various cancers. Clonitralide has been demonstrated to suppress this signaling cascade.
-
Mitochondrial Uncoupling: Clonitralide acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This disruption of cellular energy metabolism contributes to its anticancer effects.
Quantitative Data: Inhibitory Concentrations (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The following table summarizes the reported IC50 values of Clonitralide (Niclosamide) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 0.7 (proliferation), 0.1 (colony formation) | [2] |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [3] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [3] |
| A2780cp20 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [3] |
| SKOV3Trip2 (chemoresistant) | Ovarian Cancer | 0.41 - 1.86 | [3] |
| TGF-β1-induced A549 | Lung Fibrosis Model | 1.339 (48h treatment) | [4] |
| DHLF-IPF | Idiopathic Pulmonary Fibrosis | 1.625 (48h treatment) | [4] |
| VeroE6 | Kidney Epithelial (SARS-CoV-2 host) | 0.564 | [5] |
| H1437 | Lung Carcinoma (SARS-CoV-2 host) | 0.261 | [5] |
| SCLC CTC lines | Small Cell Lung Cancer | Varies by line | [6] |
| MCF-7 | Breast Cancer | Not specified | [7] |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | [8] |
Signaling Pathway Visualizations and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Clonitralide and its points of intervention.
STAT3 Signaling Pathway
Clonitralide inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation, dimerization, and nuclear translocation.[9][10] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and Cyclin D1.[2]
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex.[11][12] Clonitralide has been shown to downregulate Wnt signaling by promoting the degradation of the Wnt co-receptor LRP6 and inhibiting the accumulation of cytosolic β-catenin.[13][14] This prevents the transcription of Wnt target genes like c-myc and Cyclin D1.
mTORC1 Signaling Pathway
Clonitralide inhibits the mTORC1 pathway, which is a key regulator of protein synthesis and cell growth.[3] The proposed mechanism involves the disruption of cellular pH homeostasis, as Clonitralide acts as a protonophore, leading to cytoplasmic acidification which in turn inhibits mTORC1 signaling.[15][16] This inhibition prevents the phosphorylation of downstream targets like p70S6K and 4E-BP1.
Notch Signaling Pathway
Clonitralide has been shown to downregulate the Notch signaling pathway by reducing the expression of Notch receptors (Notch1, Notch2, Notch3) and the downstream target gene Hey-1.[17] The Notch pathway is initiated by ligand-receptor interaction, leading to proteolytic cleavage and release of the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene expression.[9][18]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of Clonitralide.
Western Blot Analysis for Protein Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. To assess the effect of Clonitralide on protein phosphorylation (e.g., STAT3, LRP6, mTOR), cells are treated with the compound, and cell lysates are subjected to gel electrophoresis and antibody probing.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, A2780ip2) and allow them to adhere. Treat cells with various concentrations of Clonitralide or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[17]
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3 (Tyr705), anti-β-catenin, anti-phospho-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for Wnt/β-catenin Signaling
Luciferase reporter assays are used to measure the transcriptional activity of a signaling pathway. For the Wnt/β-catenin pathway, a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is used.[19]
Workflow:
Detailed Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).[20]
-
Treatment: After transfection, treat the cells with a Wnt ligand (e.g., Wnt3A conditioned medium) to activate the pathway, in the presence or absence of various concentrations of Clonitralide.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Reaction: Add the luciferase assay substrate to the cell lysate.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Clonitralide indicates inhibition of the Wnt/β-catenin pathway.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
To assess the effect of Clonitralide on mitochondrial function, the oxygen consumption rate (OCR) of intact cells or isolated mitochondria can be measured using extracellular flux analyzers.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., NIH3T3 fibroblasts) in a specialized microplate for extracellular flux analysis.[21]
-
Equilibration: On the day of the assay, replace the culture medium with a low-buffered assay medium and equilibrate the cells in a non-CO2 incubator.
-
Baseline OCR Measurement: Measure the basal oxygen consumption rate using an extracellular flux analyzer.
-
Clonitralide Injection: Inject a solution of Clonitralide into the wells to achieve the desired final concentration.
-
OCR Measurement: Immediately and continuously measure the OCR after the injection of Clonitralide. An increase in OCR is indicative of mitochondrial uncoupling.[21]
-
Control Injections: In separate wells, inject a known uncoupler like FCCP as a positive control to determine the maximal respiration rate. Other mitochondrial inhibitors (e.g., rotenone, antimycin A) can also be used to dissect the effects on different components of the electron transport chain.
-
Data Analysis: Analyze the changes in OCR in response to Clonitralide and compare them to the basal and maximal respiration rates.
Conclusion
Clonitralide is a multi-targeting agent that disrupts several oncogenic signaling pathways, including STAT3, Wnt/β-catenin, mTORC1, and Notch, while also impairing mitochondrial function. This multifaceted mechanism of action makes it a compelling candidate for cancer therapy, potentially overcoming the resistance mechanisms that can develop against single-target agents. The data and protocols presented in this guide provide a foundational resource for further investigation into the molecular pharmacology of Clonitralide and its development as a therapeutic agent. Further research employing techniques such as affinity chromatography and proteomics will be invaluable in identifying additional direct binding partners and elucidating the full spectrum of its molecular targets.
References
- 1. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Ethanolamine Salt Alleviates Idiopathic Pulmonary Fibrosis by Modulating the PI3K-mTORC1 Pathway [mdpi.com]
- 5. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 15. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for Clonitralid in Schistosomiasis Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by trematode worms of the genus Schistosoma, remains a significant public health concern in many tropical and subtropical regions.[1][2] The transmission cycle of schistosomiasis involves specific freshwater snails as intermediate hosts, making snail control a crucial component of integrated control strategies.[1][2][3] Clonitralid, the ethanolamine (B43304) salt of Niclosamide (B1684120), is a potent molluscicide recommended by the World Health Organization (WHO) for the control of these snail vectors.[4][5] When implemented correctly, this compound application can effectively reduce snail populations, thereby interrupting the transmission of schistosomiasis.[3]
These application notes provide detailed protocols for the use of this compound in schistosomiasis control programs, tailored for researchers, scientists, and professionals involved in drug and pesticide development.
Application Notes
This compound is most commonly available as a 70% wettable powder (WP) or a 25% suspension concentrate (SC).[3][6] The choice of formulation depends on the specific application requirements and the nature of the water body to be treated.
Storage and Handling:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed when not in use.
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, when handling the chemical to avoid inhalation and contact with skin and eyes.[7]
Safety Precautions:
-
This compound is toxic to fish and other aquatic organisms, so care must be taken to avoid contamination of non-target water bodies.[8]
-
Treated water should not be used for drinking or domestic purposes until it is deemed safe.[8]
-
In case of a spill, dampen the solid material with ethanol (B145695) and transfer it to a suitable container for disposal. Wash the contaminated area with ethanol followed by soap and water.[7]
Quantitative Data
The efficacy of this compound is influenced by various factors, including the snail species, developmental stage, and environmental conditions.
| Parameter | Value | Reference |
| Chemical Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide compound with 2-aminoethanol (1:1) | [9] |
| Common Names | This compound, Niclosamide ethanolamine salt, Bayluscide | [9] |
| Molecular Formula | C13H8Cl2N2O4.C2H7NO | [9] |
| Molecular Weight | 388.2055 g/mol | [9] |
| Solubility | Nearly insoluble in water | [6] |
| Snail Species | Developmental Stage | LC50 (mg/L) | Exposure Time (hours) | Reference |
| Oncomelania hupensis | Adult | 0.0583 (26% SC) | 24 | [3] |
| Biomphalaria glabrata | Egg Embryos | 0.5 (for minimal lethal dose) | 24 | [10] |
| Lymnaea luteola | Young Mature | Higher tolerance than other stages | - | [11] |
| Application Method | Formulation | Application Rate | Efficacy | Reference |
| Spraying | 1% Niclosamide ethanolamine salt | 500 ml per head (for bovine) | 83.34-83.67% reduction in prevalence | [12] |
| Spraying | 70% WP | 0.2 g/m² | - | [13] |
| Immersion (Field) | - | 2 g AI/m³ | 97.5–100% snail mortality | [3] |
Experimental Protocols
Laboratory Bioassay for Molluscicidal Efficacy
This protocol is designed to determine the lethal concentration (LC) of this compound against target snail species in a controlled laboratory setting.
a. Snail Collection and Acclimatization:
-
Collect snails from the field, avoiding areas recently treated with molluscicides.
-
Transport them to the laboratory in containers with damp vegetation.
-
Acclimatize the snails in aquaria containing dechlorinated tap water for at least one week.
-
Feed the snails with fresh lettuce or other suitable aquatic plants.
b. Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the active ingredient in a suitable solvent or by using a commercial formulation.
-
Prepare a series of test concentrations by serial dilution of the stock solution with dechlorinated tap water. A logarithmic series of concentrations is recommended.
c. Exposure:
-
Place a group of snails (e.g., 10-20) of similar size and age into beakers containing the test solutions.
-
Include at least two control groups: one with untreated dechlorinated water and another with the solvent control if a solvent was used to prepare the stock solution.
-
Maintain the beakers at a constant temperature and light cycle.
-
Expose the snails for a predetermined period, typically 24 hours.[10]
d. Post-Exposure and Data Analysis:
-
After the exposure period, transfer the snails to fresh, untreated water.
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) by gently prodding the snails. Lack of movement or retraction into the shell indicates death.
-
Record the number of dead snails in each concentration.
-
Calculate the LC50 and LC90 values using probit analysis or other appropriate statistical methods.
Field Trial Protocol for this compound Application
This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of this compound in a natural habitat.
a. Site Selection and Pre-Application Survey:
-
Select a suitable study site with a known population of the target snail species.
-
Establish treated and control plots. Control plots should be upstream or sufficiently isolated to prevent contamination from the treated plots.
-
Conduct a pre-application survey to determine the baseline snail density and infection rates. This can be done using snail sampling techniques like dip-netting or quadrats.
b. This compound Application:
-
Calculate the amount of this compound required based on the volume of the water body and the desired concentration.
-
Apply the molluscicide using an appropriate method, such as a knapsack sprayer for focal application or a drip-feed system for flowing water.
-
Ensure even distribution of the molluscicide throughout the treated area.
c. Post-Application Monitoring:
-
Monitor the snail population in both treated and control plots at regular intervals (e.g., 1, 7, 14, and 30 days) after application.
-
Collect water samples to measure the concentration of this compound over time.
-
Assess the impact on non-target organisms, such as fish and aquatic insects, by visual observation and sampling.
d. Data Analysis:
-
Compare the snail densities in the treated and control plots to determine the percentage reduction in the snail population.
-
Analyze the data on this compound concentration to understand its persistence in the environment.
-
Evaluate the overall impact of the intervention on schistosomiasis transmission potential.
Visualizations
Caption: Experimental workflow for this compound field application.
Caption: Decision-making protocol for snail control intervention.
Caption: Simplified signaling pathway of this compound in snails.
References
- 1. WHO guideline on control and elimination of human schistosomiasis [who.int]
- 2. WHO GUIDELINE on control and elimination of human schistosomiasis | InfoNTD [infontd.org]
- 3. mdpi.com [mdpi.com]
- 4. Double impact: natural molluscicide for schistosomiasis vector control also impedes development of Schistosoma mansoni cercariae into adult parasites | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 9. Abstract for TR-91 [ntp.niehs.nih.gov]
- 10. Exposition of Intermediate Hosts of Schistosomes to Niclosamide (Bayluscide WP 70) Revealed Significant Variations in Mortality Rates: Implications for Vector Control [mdpi.com]
- 11. Molluscicidal effect of nicotinanilide and its intermediate compounds against a freshwater snail Lymnaea luteola, the vector of animal schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Studies on spray of niclosamide ethanolamine salt II observation on prevention of Schistosoma japonicum infection in bovine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iscientific.org [iscientific.org]
Application Notes and Protocols for the Use of Clonitralid in Sea Lamprey Control in the Great Lakes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clonitralid (Niclosamide) for the control of invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes basin. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application, drawing from established methods utilized by the Great Lakes Fishery Commission (GLFC) and its partner agencies.
Introduction
Since the mid-20th century, the invasive sea lamprey has caused significant ecological and economic damage to the Great Lakes fishery.[1][2][3] The GLFC, in partnership with agencies like the U.S. Fish and Wildlife Service and Fisheries and Oceans Canada, implements an integrated pest management program to suppress sea lamprey populations, with lampricides being a primary control method.[1] this compound, often referred to by its trade name Bayluscide, is a potent lampricide used in this program.[4][5] It is applied either as a synergist with 3-trifluoromethyl-4-nitrophenol (TFM) to reduce the total amount of TFM needed or as a standalone agent in its granular form for specific environmental conditions.[6][7] The sea lamprey control program has successfully reduced sea lamprey populations by 90% in most areas of the Great Lakes.[1][2]
Mechanism of Action
This compound's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of sea lamprey larvae.[4][5][8][9][10] This disruption of cellular respiration leads to a rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4][5] The resulting energy deficit causes metabolic distress, characterized by a decrease in tissue glycogen (B147801) and phosphocreatine (B42189) reserves and a significant increase in lactate (B86563) production, ultimately leading to mortality.[4][5] While TFM also targets mitochondrial energy metabolism, this compound is significantly more potent.[4][5][8]
Quantitative Data
The efficacy of this compound is influenced by various water chemistry parameters, primarily pH and alkalinity.[9][11] Its toxicity increases in more acidic conditions. The following tables summarize key quantitative data related to its application.
Table 1: Toxicity of this compound (Niclosamide) to Sea Lamprey Larvae
| Parameter | Value | Conditions | Reference |
| 9-hour LC50 | 0.11 mg/L | Nominal concentration | [4][5] |
| Potency vs. TFM | 40-60 times more potent | Based on EC50 to decrease mitochondrial respiratory control ratio by 50% | [8] |
Table 2: Application Concentrations and Formulations
| Application Method | Formulation | This compound Concentration | Notes | Reference |
| Synergist with TFM | 70% Wettable Powder (WP) or Emulsifiable Concentrate (EC) | Up to 2% of TFM concentration by weight | Reduces the total amount of TFM required for effective treatment. | [12][13] |
| Lentic/Slow-moving Water | 3.2% Granular | 5 lbs AI/Acre | Sinks to the bottom before releasing the active ingredient, targeting burrowed larvae. | [14][15] |
Table 3: Environmental Parameters Influencing Efficacy
| Parameter | Effect on this compound | Notes | Reference |
| pH | Toxicity increases as pH decreases. | Not applied to streams with pH < 7.0. | [12][15] |
| Water Temperature | Optimal application at > 10°C. | Affects metabolic rate of larvae. | [15] |
| Suspended Solids | High concentrations can reduce efficacy. | Particularly colloidal clay. | [12] |
Experimental Protocols
The following protocols are generalized from the Standard Operating Procedures of the Great Lakes Fishery Commission and its partners.[12][13][14][16] All applications of this compound must be conducted by certified applicators.[12][13]
Protocol for Pre-Treatment Assessment
A thorough assessment is required to determine the necessity and feasibility of a lampricide treatment.
-
Larval Assessment: Conduct surveys using backpack electrofishers to determine the presence, distribution, and abundance of sea lamprey larvae.[6][17]
-
Stream Selection: Prioritize streams for treatment based on larval density, age structure, and cost-effectiveness models like the Empiric Stream Treatment Ranking (ESTR) system.[11]
-
Water Chemistry Analysis: Collect and analyze water samples on-site to determine pH, alkalinity, and temperature. These factors are critical for calculating the appropriate lampricide concentration.[6][11][18]
-
Discharge Measurement: Measure the stream's discharge rate (flow) to calculate the amount of lampricide needed to achieve the target concentration over a specific time.[18]
-
Toxicity Testing (On-site Bioassay): Determine the Minimum Lethal Concentration (MLC) and the Maximum Allowable Concentration (MAC) on-site. The MLC is the concentration that kills 99.9% of sea lamprey larvae in a 9-hour exposure, while the MAC is the highest concentration that does not cause undue mortality to non-target fish species.[11]
Protocol for Application of this compound as a TFM Synergist (Wettable Powder)
This method is used in flowing water (lotic environments).
-
Equipment Setup: Prepare two separate metering systems, one for TFM and one for the this compound slurry.[12] Use a 120-volt AC pump to deliver the lampricides into the stream.[12]
-
Slurry Preparation: Mix the Bayluscide 70% Wettable Powder with stream water to create a slurry. The concentration is typically limited to 12 pounds per 100 gallons of water.[12]
-
Calculate Application Rate: Based on the pre-treatment data (stream discharge, water chemistry, and MLC), calculate the required application rates for both TFM and the this compound slurry to achieve the target concentration. This compound is typically applied at a concentration of up to 1.5% of the TFM concentration.[12]
-
Initiate Application: Begin metering the TFM and the this compound slurry simultaneously into a perforated sump submerged in the stream. The mixture is then drawn from the sump and dispersed across the stream.[12]
-
Downstream Monitoring: Collect water samples at designated downstream locations and analyze them using liquid chromatography to monitor the concentrations of both TFM and this compound.[12]
-
Rate Adjustment: Adjust the application rates of each lampricide independently based on the results of the downstream chemical analyses to maintain the target concentration throughout the treatment block.[12]
-
Post-Treatment: Continue monitoring water quality and assess for any non-target mortality. Observe the recovery of any stressed non-target organisms.[14]
Protocol for Application of Granular Bayluscide
This formulation is used in slow-moving or stationary (lentic) waters where liquid lampricides would be ineffective due to dilution.[6][14]
-
Site Delineation: Determine the specific target area for application and mark the perimeter of the plot.[14][15]
-
Area Calculation: Compute the total surface area of the plot to be treated.[14][15]
-
Weight Calculation: Determine the total weight of Granular Bayluscide required. The standard application rate is 5 lbs of active ingredient per acre.[15] The required pounds of the formulation = (square feet to be treated) x 0.00359.[15]
-
Equipment Calibration: Use a pre-calibrated air blast blower or rotary spreader to ensure uniform distribution of the granules over the treatment area.[14]
-
Application: Apply the calculated amount of granules evenly over the designated plot. To minimize impact on non-target organisms, survey the area from the land side outward, which may encourage them to leave the area.[14]
-
Post-Application Monitoring:
Environmental Fate and Non-Target Effects
This compound is considered non-persistent in the aquatic environment, breaking down within a matter of days.[6] The primary degradation pathway is aqueous photolysis, with a half-life of approximately 0.6 days in clear, shallow water.[19] It does not bioaccumulate in the food web.[6]
While the sea lamprey control program is designed to be selective, this compound is known to be toxic to other organisms, particularly mollusks.[9][14] Applications may kill freshwater clams and mussels.[14] Therefore, care must be taken to avoid application in areas where sensitive non-target organisms are congregated.[12] The TFM/Clonitralid mixture has been found to be slightly more selective for sea lampreys over some non-target species, like lake sturgeon, compared to TFM alone.[11]
References
- 1. Great Lakes Fishery Commission - Control [glfc.org]
- 2. How one commission controls invasive sea lamprey in the Great Lakes - The Daily Cardinal [dailycardinal.com]
- 3. glfc.org [glfc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible disruptions to energy supply and acid-base balance in larval sea lamprey exposed to the pesticide: Niclosamide (2′,5-dichloro-4′-nitrosalicylanilide) [agris.fao.org]
- 6. glfc.org [glfc.org]
- 7. usgs.gov [usgs.gov]
- 8. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects | U.S. Geological Survey [usgs.gov]
- 10. Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glfc.org [glfc.org]
- 12. glfc.org [glfc.org]
- 13. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 14. glfc.org [glfc.org]
- 15. fws.gov [fws.gov]
- 16. glfc.org [glfc.org]
- 17. glfc.org [glfc.org]
- 18. Great Lakes Fishery Commission - Lampricide Treatments [glfc.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Clonitralid
Introduction
Clonitralid, the ethanolamine (B43304) salt of Niclosamide, is a potent molluscicide used to control snail populations, particularly in aquatic environments, to prevent the spread of schistosomiasis.[1] It also functions as an antiparasitic agent in veterinary and human medicine.[1] Given its environmental application and use in pharmaceuticals, a reliable and accurate analytical method is crucial for quality control, formulation analysis, residue monitoring, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically a C18 column). A polar mobile phase is used to elute the compounds. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a known concentration standard.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and the performance characteristics of the validated HPLC method for this compound analysis.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography System with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C (Ambient) |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation and Performance Characteristics
| Parameter | Specification |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients or degradation products |
Detailed Experimental Protocols
1. Reagents and Materials
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Water (HPLC Grade or Milli-Q)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v with 0.1% Formic Acid):
-
Measure 400 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1.0 mL of Formic Acid and mix.
-
Add 600 mL of HPLC-grade Acetonitrile.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (0.5 - 50 µg/mL):
-
Prepare a series of working standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).
-
3. Sample Preparation Protocol
The sample preparation will vary based on the matrix. The following is a general procedure for a solid formulation.
-
Weighing and Dissolution: Accurately weigh a portion of the powdered sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the active ingredient.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.
-
Centrifugation/Filtration: Centrifuge an aliquot of the solution at 4000 RPM for 10 minutes or filter it through a 0.45 µm syringe filter to remove any undissolved excipients.[3][4]
-
Final Dilution: Dilute the clear supernatant or filtrate with the mobile phase to obtain a final concentration within the method's linear range (e.g., 10 µg/mL).
4. HPLC System Operation
-
System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
-
Column Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software including injections of a blank (mobile phase), the series of working standards, and the prepared samples.
-
Analysis: Start the sequence. Ensure the system pressure is stable throughout the run.
5. Data Analysis and Quantification
-
Calibration Curve: Plot a graph of the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Sample Quantification: Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.
-
Final Calculation: Account for all dilution factors from the sample preparation steps to determine the final concentration of this compound in the original sample.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical flow for analytical method development and validation.
References
Application Notes and Protocols for a Sensitive Bioassay for Clonitralid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide used globally to control snails that act as intermediate hosts for parasites such as schistosomes. Its widespread use in aquatic environments necessitates sensitive and reliable detection methods to monitor its concentration and potential impact on non-target organisms. This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in the oxygen consumption rate. This application note describes a highly sensitive bioassay for the detection of this compound based on its direct effect on mitochondrial respiration.
Principle of the Bioassay
This bioassay quantifies the concentration of this compound by measuring its effect on the oxygen consumption rate (OCR) of isolated mitochondria. In the presence of a respiratory substrate, mitochondria consume oxygen to generate a proton gradient across the inner mitochondrial membrane, which is then used by ATP synthase to produce ATP. This compound, as an uncoupler, dissipates this proton gradient, causing the electron transport chain to work at its maximum rate to try and re-establish the gradient. This results in a significant and dose-dependent increase in the oxygen consumption rate, which can be measured using a sensitive oxygen sensor. The magnitude of the increase in OCR is directly proportional to the concentration of this compound in the sample.
Data Presentation
The following table summarizes the reported potency of Niclosamide (the active ingredient of this compound) in inducing mitochondrial uncoupling, which forms the basis for the concentration range used in this bioassay. For comparison, data from other analytical methods for Niclosamide detection are also included.
| Method | Analyte | Matrix | Limit of Detection (LOD) / EC50 | Linear Range | Reference |
| Mitochondrial Respiration Bioassay | Niclosamide | Isolated rat liver mitochondria | EC50: 0.04 µM (for uncoupling activity) | Not specified | [1] |
| Mitochondrial Respiration Bioassay | Niclosamide | Intact HEK293T cells | EC50: 0.29 µM (for uncoupling activity) | Not specified | [1] |
| Cell Viability Assay (SRB) | Niclosamide | Cholangiocarcinoma (CCA) cells | IC50: 0.42 - 0.57 µM | Not specified | [2] |
| LC-MS/MS | Niclosamide | Water | LLoQ: ~0.05 µg/L | Not specified | [1][3] |
| LC-MS/MS | Niclosamide | Rat plasma | LLOQ: 1 ng/mL | 1 - 3000 ng/mL | |
| LC-MS/MS | Niclosamide | Dog plasma | LLOQ: 1 ng/mL | 1 - 1000 ng/mL | |
| Pseudo-ELISA (MIP-based) | Niclosamide | Fish | LOD: 0.004 ng/mL | Not specified | |
| RP-HPLC | Niclosamide | Pharmaceutical formulation | LOD: 0.2085 µg/ml | 10 - 60 µg/ml |
LLoQ: Lower Limit of Quantification EC50: Half maximal effective concentration IC50: Half maximal inhibitory concentration LOD: Limit of Detection
Experimental Protocols
Materials and Reagents
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Respiration Buffer (RB): 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2.
-
Substrate solution: 1 M Succinate (B1194679) stock solution in dH2O, pH 7.0.
-
ADP solution: 100 mM ADP stock solution in dH2O, pH 7.0.
-
Oligomycin (B223565) solution: 1 mg/mL stock solution in ethanol.
-
This compound (Niclosamide ethanolamine salt) standards: Prepare a stock solution in DMSO and create a dilution series in Respiration Buffer.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Bradford Reagent for protein quantification.
-
Isolated mitochondria: (See protocol below).
-
Oxygen sensor system: (e.g., Seahorse XF Analyzer, Oroboros O2k, or a Clark-type electrode).
-
Microplate reader (for Bradford assay).
-
Centrifuge, refrigerated.
-
Dounce homogenizer.
Protocol 1: Isolation of Mitochondria from Rat Liver
-
Euthanize a rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold MIB.
-
Mince the liver into small pieces and wash with MIB to remove excess blood.
-
Homogenize the liver tissue in 10 volumes of MIB using a loose-fitting Dounce homogenizer (5-10 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.
-
Repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of Respiration Buffer.
-
Determine the protein concentration of the isolated mitochondria using the Bradford assay.
-
Adjust the mitochondrial protein concentration to 1 mg/mL with Respiration Buffer. Keep on ice.
Protocol 2: Oxygen Consumption Rate (OCR) Bioassay for this compound
This protocol is designed for a 96-well format using a Seahorse XF Analyzer but can be adapted for other oxygen sensor systems.
-
Plate Preparation:
-
Add 25 µL of a 1 mg/mL mitochondrial suspension to each well of a Seahorse XF plate.
-
Gently spin the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Carefully add 150 µL of pre-warmed (37°C) Respiration Buffer containing 10 mM succinate and 1 µg/mL oligomycin to each well.
-
Incubate the plate at 37°C for 10-15 minutes in a non-CO2 incubator.
-
-
Instrument Setup and Calibration:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Load the prepared this compound standards and controls into the injection ports of the sensor cartridge. A typical concentration range to test would be from 1 nM to 10 µM.
-
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Equilibrate the system and measure the basal OCR (State 4o respiration, in the presence of oligomycin).
-
Inject the this compound standards into the wells.
-
Measure the OCR continuously to monitor the uncoupling effect of this compound. The OCR will increase in a dose-dependent manner.
-
As a positive control, inject a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to determine the maximal OCR.
-
-
Data Analysis:
-
Calculate the change in OCR after the addition of this compound for each concentration.
-
Plot the change in OCR against the this compound concentration.
-
Determine the EC50 value of this compound from the dose-response curve.
-
For unknown samples, determine the this compound concentration by interpolating the measured OCR change on the standard curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial uncoupling.
Caption: Experimental workflow for the this compound bioassay.
References
- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Clonitralid Controlled-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide recommended by the World Health Organization (WHO) for the control of freshwater snails that serve as intermediate hosts for schistosomiasis.[1] Conventional formulations, such as wettable powders, often exhibit rapid precipitation, low dispersibility, and require frequent reapplication, leading to increased costs and potential toxicity to non-target aquatic organisms.[1][2]
The development of controlled-release (CR) formulations for this compound aims to address these limitations. By encapsulating the active agent within a polymeric or lipid matrix, CR systems can provide sustained release over an extended period.[3] This approach helps to maintain the minimum effective concentration in the water body, improve efficacy against snail populations (including eggs and juvenile stages), reduce the frequency of application, and minimize adverse environmental impacts.[3][4][5] These notes provide an overview of current CR this compound formulations, relevant data, and detailed protocols for their preparation and evaluation.
Application Notes
Controlled-release formulations offer significant advantages for the application of this compound as a molluscicide:
-
Prolonged Efficacy: CR systems release the active ingredient over an extended period, maintaining lethal concentrations for snails and preventing population rebound.[6][7] A gelatin-based formulation, for instance, demonstrated 100% snail mortality after three days and maintained effects long enough to inhibit egg hatching.[4]
-
Improved Bioavailability and Stability: Encapsulation technologies, such as solid lipid nanoparticles (SLNs), can improve the solubility and stability of niclosamide, the active component of this compound.[8][9] The polymer matrix protects the drug from environmental degradation.[3]
-
Reduced Environmental Toxicity: By releasing the molluscicide slowly, the peak concentration in the water is lowered, reducing acute toxicity to non-target organisms like fish and amphibians.[1][4] A gelatin-based CR formulation was found to be less toxic to zebrafish compared to conventional applications.[4]
-
Targeted Delivery: Formulations can be designed to release the drug under specific environmental conditions (e.g., pH), potentially targeting snail habitats more effectively.[10][11] For example, pH-responsive PLGA-HA microspheres show increased drug release at pH 7.4 compared to more acidic conditions.[10]
Featured Formulation Data
The following tables summarize key quantitative data from recent studies on controlled-release niclosamide/clonitralid formulations.
Table 1: Solid Lipid Nanoparticle (SLN) Formulations
| Formulation ID | Matrix Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Key Findings & Reference |
|---|---|---|---|---|---|---|
| NFM-3 | Stearic Acid, Soya Lecithin, Tween 80 | 204.2 ± 2.2 | -33.16 ± 2.0 | 84.4 ± 0.02 | 5.27 ± 0.03 | Showed sustained release of 93.21% over 12 hours and a 2.15-fold increase in peak plasma concentration in vivo compared to a commercial product.[8][9] |
| Cationic SLN | Glyceryl Monostearate, Stearyl Amine | 197.3 ± 18.08 | +10.0 ± 3.43 | 75.64 ± 8.49 | 8.16 ± 0.31 | Designed for anticancer applications, demonstrated prolonged and sustained release over 24 hours.[12] |
Table 2: Polymeric Microsphere and Nanofiber Formulations
| Formulation ID | Polymer(s) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Release Profile & Reference |
|---|---|---|---|---|---|
| NIC@PLGA-HA | PLGA, Hyaluronic Acid | 442.0 ± 18.8 | -25.4 ± 0.41 | 8.70 | pH-dependent release; 93.5% release at pH 7.4 within 36 hours, but minimal release in simulated gastric fluid (pH 2.0).[10] |
| EUD-NIC-HPβCD-IC-NF | Eudragit® L100 | N/A (Nanofiber) | N/A | N/A | pH-responsive; minimal release at pH 1.2 (<8% in 120 min), with the remainder released at pH 7.0. Designed for colon targeting.[13] |
Table 3: Molluscicidal Efficacy of Controlled-Release Formulations
| Formulation Type | Target Species | Concentration (mg/L) | Exposure Time | LC50 (mg/L) | Snail Mortality (%) | Reference |
|---|---|---|---|---|---|---|
| Gelatin-Based | Pomacea canaliculata | 0.1 | 48 h | 0.088 | >50% | [4] |
| Gelatin-Based | Pomacea canaliculata | 0.1 | 72 h | 0.033 | 100% | [4] |
| 10% CR Niclosamide | Oncomelania hupensis | Field Application | N/A | N/A | N/A | A novel long-lasting formulation developed for schistosomiasis control.[6] |
| 4% Niclosamide Powder | Oncomelania hupensis | Field Application | 15 days | N/A | 94% | A newer formulation showing slightly higher efficacy than the standard 50% wettable powder.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Microemulsion
This protocol is adapted from methodologies used for preparing niclosamide-loaded SLNs.[8][14]
Materials:
-
This compound (or Niclosamide)
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Soya Lecithin, Propylene Glycol)
-
Deionized water
-
Magnetic stirrer with hot plate
-
High-speed homogenizer or probe sonicator
-
Beakers, graduated cylinders
Procedure:
-
Prepare the Oil Phase: Accurately weigh the solid lipid (e.g., Stearic Acid) and this compound. Place them in a beaker and heat on a hot plate to 5-10°C above the melting point of the lipid, stirring continuously until a clear, uniform molten liquid is formed.
-
Prepare the Aqueous Phase: In a separate beaker, weigh the surfactant (e.g., Tween 80) and co-surfactant (e.g., Soya Lecithin) and dissolve them in a pre-calculated volume of deionized water. Heat this aqueous phase to the same temperature as the oil phase.
-
Form the Primary Emulsion: Add the hot aqueous phase dropwise into the molten oil phase under continuous stirring with a magnetic stirrer. Maintain the temperature throughout the addition.
-
Homogenization: Subject the resulting primary emulsion to high-speed homogenization (e.g., 12,000 rpm for 10 minutes) or probe sonication. This step is critical for reducing the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Quickly transfer the hot nano-emulsion into an equal volume of cold deionized water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs with the drug entrapped inside.
-
Washing and Storage: The resulting SLN dispersion can be centrifuged to separate the nanoparticles from the aqueous medium, followed by washing with deionized water to remove excess surfactant. The final product can be stored as a dispersion at 4°C or lyophilized for long-term stability.[8][9]
Protocol 2: In Vitro Drug Release Assay using a Dialysis Method
This protocol assesses the release of this compound from a nanoparticle formulation into a buffer solution, simulating physiological conditions.[15][16][17]
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis membrane tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
-
Vials, magnetic stir bars
Procedure:
-
Prepare Dialysis Bags: Cut a suitable length of dialysis tubing and activate it according to the manufacturer's instructions. Securely close one end with a clip.
-
Load the Sample: Pipette a known volume (e.g., 2-5 mL) of the this compound-loaded nanoparticle dispersion into the dialysis bag. Close the other end securely with another clip, ensuring minimal air is trapped inside.
-
Set up the Release Medium: Place the sealed dialysis bag into a beaker or flask containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to ensure sink conditions (the concentration of released drug should not exceed 10-15% of its solubility in the medium).
-
Incubation: Place the entire setup in a shaking water bath set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[13]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[16]
-
Quantification: Analyze the collected samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (e.g., 332 nm for niclosamide) or HPLC.[13]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative release percentage against time to obtain the drug release profile.
Protocol 3: Evaluation of Molluscicidal Efficacy (LC50 Determination)
This protocol is based on WHO guidelines for laboratory testing of molluscicides.[1][18]
Materials:
-
Target snail species (e.g., Biomphalaria glabrata, Oncomelania hupensis) of a uniform size/age.
-
Controlled-release this compound formulation.
-
Dechlorinated, aerated water.
-
Glass beakers or containers (e.g., 250-500 mL).
-
Fine mesh to cover beakers.
-
Pipettes for accurate dosing.
Procedure:
-
Acclimatization: Acclimatize the snails in laboratory conditions for at least 24-48 hours in dechlorinated water.
-
Preparation of Test Concentrations: Prepare a stock solution of the CR formulation. Perform serial dilutions with dechlorinated water to obtain a range of at least five test concentrations expected to cause between 10% and 90% mortality.
-
Exposure: Place a set number of snails (e.g., 10 snails) into each beaker containing a fixed volume of a test concentration (e.g., 200 mL). Prepare at least three replicates for each concentration.
-
Control Groups: Prepare two control groups: a negative control with dechlorinated water only, and a vehicle control containing the formulation matrix without this compound, if applicable.
-
Incubation: Maintain the beakers at a constant temperature for a specified exposure period (e.g., 24 hours).[18]
-
Recovery: After the exposure period, carefully remove the snails, wash them with fresh dechlorinated water, and transfer them to beakers containing fresh, untreated water for a recovery period (e.g., 48 hours).[2] Provide a food source like lettuce.
-
Mortality Assessment: Assess snail mortality at the end of the recovery period. Mortality is confirmed by the absence of movement or reaction when gently prodded with a needle, or by observing discoloration and decay of the soft tissues.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any deaths in the control group using Abbott's formula if necessary. Use probit analysis to determine the Lethal Concentration (LC50), which is the concentration that causes 50% mortality in the test population.
Mechanism of Action & Signaling Pathway Inhibition
Niclosamide, the active component of this compound, is a multifunctional drug that modulates several key cellular signaling pathways.[19] Its primary antihelminthic action is believed to be the uncoupling of oxidative phosphorylation in mitochondria.[19][20] However, for applications in other disease areas like cancer, its ability to inhibit pathways such as Wnt/β-catenin, mTORC1, STAT3, and Notch is of significant interest.[19][21][22] The inhibition of these pathways disrupts critical cellular processes like proliferation, differentiation, and survival.
Below is a diagram illustrating the inhibitory effect of Niclosamide on the Notch signaling pathway, a critical regulator of cell fate.[21]
Caption: Niclosamide inhibits the Notch signaling pathway by blocking γ-secretase activity.
References
- 1. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. A Novel Gelatin-Based Sustained-Release Molluscicide for Control of the Invasive Agricultural Pest and Disease Vector Pomacea canaliculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zero-order controlled-release polymer matrices for micro- and macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation of PLGA microspheres loaded with niclosamide via microfluidic technology and their inhibition of Caco-2 cell activity in vitro [frontiersin.org]
- 11. Controlled Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide loaded cationic Solid Lipid Nanoparticles for treatment of Cancer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molluscicidal activity and mechanism of toxicity of a novel salicylanilide ester derivative against Biomphalaria species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for the In Vitro Assessment of Clonitralid's Anthelmintic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent anthelmintic agent. Its primary mode of action is the disruption of the parasite's energy metabolism through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3] This leads to a rapid loss of ATP, subsequent paralysis, and death of the helminth. Additionally, clonitralide has been shown to inhibit glucose uptake and modulate various signaling pathways within the parasite.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against various helminth species.
Data Presentation: In Vitro Efficacy of this compound (Niclosamide)
The following table summarizes the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values of niclosamide against a range of parasites and other organisms, as determined by various in vitro assays. This data is indicative of the potential efficacy of this compound.
| Organism/Cell Line | Assay Type | IC50/MIC | Reference |
| Toxoplasma gondii tachyzoites | Proliferation Assay (qPCR) | 45.3 ng/mL (IC50) | [4][5] |
| Human Foreskin Fibroblast (HFF) cells | Cytotoxicity Assay (MTT) | 8.3 µg/mL (IC50) | [4] |
| Sporothrix brasiliensis | Antifungal Susceptibility (CLSI microdilution) | MIC > 20 µM for some strains | [6] |
| Madurella mycetomatis | Antifungal Susceptibility | MIC values reported in µg/mL | [7] |
| Actinomadura spp. | Antifungal Susceptibility | MIC values reported in µg/mL | [7] |
| Ascaris suum mitochondria | NADH-fumarate reductase inhibition | 12 nM (IC50 for nafuredin, a different complex I inhibitor) | [8] |
| HTLV-1-transformed T cells (MT-2, MT-4) | Cell Viability Assay (MTT) | Dose-dependent reduction in viability | [9] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the in vitro anthelmintic activity of this compound.
Protocol 1: Adult Worm Motility Assay
Objective: To determine the effect of this compound on the motility of adult helminths, leading to paralysis and death.
Materials:
-
Adult helminths (e.g., Schistosoma mansoni, Haemonchus contortus, Pheretima posthuma)[10][11][12]
-
Phosphate Buffered Saline (PBS) or appropriate culture medium
-
This compound (Niclosamide ethanolamine salt)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
24-well culture plates
-
Stereomicroscope
-
Incubator (37°C)
-
Negative control (culture medium with DMSO)
Procedure:
-
Worm Preparation: Collect adult worms from an infected host or in vitro culture. Wash them several times with pre-warmed (37°C) PBS or culture medium to remove host debris.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Place one or more adult worms into each well of a 24-well plate containing 2 mL of pre-warmed culture medium.
-
Add the different concentrations of this compound to the respective wells.
-
Include wells for the positive control and negative control.
-
Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the plates at 37°C.
-
Motility Scoring: Observe the motility of the worms under a stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Score the motility using a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/paralysis/death).[14]
-
Data Analysis: Determine the time required for paralysis and death at each concentration. Calculate the concentration of this compound that causes paralysis or death in 50% of the worms (IC50) at each time point using appropriate statistical software.
Protocol 2: Egg Hatch Assay (EHA)
Objective: To evaluate the ovicidal activity of this compound by determining its ability to inhibit the hatching of helminth eggs.
Materials:
-
Helminth eggs (e.g., Haemonchus contortus)
-
This compound
-
DMSO
-
Distilled water
-
24-well plates
-
Microscope
-
Incubator (27-28°C)
-
Positive control (e.g., Albendazole)
-
Negative control (distilled water with DMSO)
Procedure:
-
Egg Collection: Collect fresh helminth eggs from fecal samples using a standard flotation technique.
-
Drug Preparation: Prepare serial dilutions of this compound in distilled water from a DMSO stock solution.
-
Assay Setup:
-
Add approximately 100-150 eggs to each well of a 24-well plate.
-
Add the different concentrations of this compound, positive control, and negative control to the respective wells.
-
Perform each treatment in triplicate.
-
-
Incubation: Incubate the plates at 27-28°C for 48 hours.
-
Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control using the formula:
-
% Inhibition = [ (Number of unhatched eggs) / (Total number of eggs) ] x 100
-
Determine the IC50 value using a suitable statistical program.
-
Protocol 3: Larval Viability and Development Assay
Objective: To assess the larvicidal effects of this compound on the viability and development of helminth larvae.
Materials:
-
Helminth larvae (e.g., L3 stage of Haemonchus contortus or Schistosoma mansoni schistosomula)
-
Culture medium (e.g., RPMI-1640)
-
This compound
-
DMSO
-
96-well plates
-
Resazurin (B115843) sodium salt solution
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO2)
-
Positive control (e.g., Ivermectin)
-
Negative control (culture medium with DMSO)
Procedure:
-
Larval Preparation: Harvest and wash larvae from fecal cultures or prepare schistosomula from cercariae. Adjust the larval concentration in the culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound in the culture medium from a DMSO stock solution.
-
Assay Setup:
-
Dispense approximately 50-100 larvae per well in a 96-well plate.
-
Add the prepared this compound dilutions, positive control, and negative control to the wells.
-
Set up each condition in triplicate.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment for 24-72 hours.
-
Viability Assessment:
-
Add 10 µL of resazurin solution (0.15 mg/mL) to each well.[7]
-
Incubate for another 4-24 hours.
-
Measure the fluorescence (Excitation 530-560 nm, Emission 590 nm) using a plate reader. The reduction of blue resazurin to pink, fluorescent resorufin (B1680543) indicates viable, metabolically active larvae.
-
-
Data Analysis: Calculate the percentage of viability inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.
Visualizations
References
- 1. In vitro activity of the anthelmintic drug niclosamide against Sporothrix spp. strains with distinct genetic and antifungal susceptibility backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New life for an old drug: In vitro and in vivo effects of the anthelmintic drug niclosamide against Toxoplasma gondii RH strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of the anthelmintic drug niclosamide against Sporothrix spp. strains with distinct genetic and antifungal susceptibility backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide Is Active In Vitro against Mycetoma Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An anthelmintic compound, nafuredin, shows selective inhibition of complex I in helminth mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide, an anti-helminthic molecule, downregulates the retroviral oncoprotein Tax and pro-survival Bcl-2 proteins in HTLV-1-transformed T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Field Application Techniques for Clonitralid as a Molluscicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide widely used in the control of freshwater snails that act as intermediate hosts for parasites such as Schistosoma species, the causative agents of schistosomiasis.[1][2][3] Effective and responsible use of this compound in field applications is crucial to maximize its efficacy against target snail populations while minimizing potential impacts on non-target organisms and the environment. These application notes and protocols provide detailed guidance on the preparation, application, and monitoring of this compound for molluscicidal purposes in various aquatic habitats.
Formulations and Application Rates
This compound is commonly available in several formulations, with the 70% Wettable Powder (WP) being one of the most frequently used.[4][5] The choice of formulation and application rate depends on the specific characteristics of the water body being treated, including its volume, flow rate, and the target snail species.
Table 1: Recommended Application Rates for this compound (70% WP)
| Water Body Type | Water Depth | Application Rate (Product) | Target Concentration (Active Ingredient) | Reference(s) |
| Rice Paddies | 3 cm | 360 g/ha | - | [4][5] |
| Rice Paddies | > 3 cm | 540 g/ha | - | [4][5] |
| Stagnant Water (Focal) | N/A | Spray 1% solution (10 g/L) to a radius of at least 15 meters | - | [3] |
| General Application | N/A | - | 1 ppm for 8 hours | [3] |
Note: Application rates should always be calculated based on the specific conditions of the target area and in accordance with local regulations.
Experimental Protocols
The following protocols provide step-by-step guidance for key procedures in the field application of this compound.
Protocol 1: Preparation of this compound (70% WP) Suspension for Field Application
Objective: To prepare a stable suspension of this compound 70% WP for effective application in aquatic environments.
Materials:
-
This compound 70% Wettable Powder (WP)
-
Clean water from a non-contaminated source
-
A calibrated weighing scale
-
A clean mixing vessel (e.g., bucket or tank)
-
A stirring rod or paddle
-
Personal Protective Equipment (PPE): gloves, goggles, mask, and protective clothing[6]
Procedure:
-
Calculate the required amount of this compound 70% WP: Based on the target application rate and the size of the area to be treated, calculate the total weight of the powder needed.
-
Pre-slurry preparation: In the mixing vessel, add a small amount of clean water to the calculated amount of this compound 70% WP.
-
Create a paste: Stir the powder and water together to form a smooth, thick paste. This ensures that the powder is thoroughly wetted and prevents the formation of lumps.
-
Dilution: Gradually add the remaining volume of water to the paste while continuously stirring. Continue to stir until a uniform suspension is achieved. For a 1% spray solution, mix 1 kg of this compound 70% WP with 100 liters of water.[7]
-
Agitation: It is crucial to maintain agitation of the suspension during transport and application to prevent the powder from settling out.[3][7]
Protocol 2: Field Efficacy Trial for this compound in a Lentic (Standing Water) Environment
Objective: To evaluate the efficacy of this compound in reducing snail populations in a standing water body.
Materials:
-
Prepared this compound suspension
-
Application equipment (e.g., backpack sprayer)
-
Snail sampling equipment (e.g., square frame, scoops, sieves)[8]
-
GPS device for marking sampling locations
-
Data collection sheets
-
PPE
Procedure:
-
Pre-treatment Snail Population Survey:
-
Establish multiple sampling stations within the target water body.
-
At each station, use a standardized method (e.g., a 0.1 m² square frame) to collect all snails within the designated area.[8]
-
Count and identify the snail species. Record the data for each station.
-
This survey should be conducted immediately before the application of the molluscicide to establish a baseline.
-
-
Application of this compound:
-
Apply the prepared this compound suspension evenly over the surface of the water body using a backpack sprayer or other suitable equipment.
-
For focal treatments, apply the molluscicide around known transmission sites to a radius of at least 15 meters.[3]
-
-
Post-treatment Snail Population Survey:
-
Conduct snail population surveys at the same sampling stations at predetermined intervals (e.g., 24 hours, 7 days, and 14 days) after the application.[9]
-
Use the same sampling methodology as the pre-treatment survey to ensure comparability of the data.
-
Count the number of live and dead snails of the target species at each station.
-
-
Data Analysis:
-
Calculate the percentage mortality of snails at each post-treatment interval.
-
Compare the pre- and post-treatment snail densities to determine the efficacy of the this compound application.
-
Protocol 3: Monitoring of this compound Residues in Water and Sediment
Objective: To collect and preserve water and sediment samples for the analysis of this compound residues.
Materials:
-
Amber glass bottles for water samples[10]
-
Wide-mouth glass jars for sediment samples
-
Sediment sampling device (e.g., core sampler or trowel)[11]
-
Cooler with ice packs
-
PPE
-
Labeling materials
Procedure:
-
Water Sample Collection:
-
At designated sampling points, rinse the amber glass bottle with the water to be sampled.
-
Collect the water sample from mid-stream or a well-mixed area of the water body, avoiding surface scum or sediment.[10]
-
Fill the bottle to the top, leaving minimal headspace.
-
Cap the bottle tightly and label it with the sample ID, location, date, and time.
-
-
Sediment Sample Collection:
-
At the same sampling points, use a clean core sampler or trowel to collect the top 2-5 cm of sediment.[11]
-
Transfer the sediment to a labeled wide-mouth glass jar.
-
Ensure the jar is filled, leaving minimal headspace.
-
-
Sample Preservation and Transport:
-
Laboratory Analysis:
Mechanism of Action: Disruption of Mitochondrial Respiration
This compound's molluscicidal activity stems from its ability to uncouple oxidative phosphorylation in the mitochondria of snails.[13][14][15] This disruption of the electron transport chain leads to a rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately causing metabolic failure and death.[16]
Caption: this compound's disruption of mitochondrial ATP synthesis.
Experimental Workflow for Field Application
The following diagram illustrates a logical workflow for the field application of this compound as a molluscicide, from initial site assessment to post-application monitoring.
Caption: Workflow for this compound field application.
References
- 1. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 2. Guidelines for laboratory and field testing of molluscicides for con... [medbox.org]
- 3. eliminateschisto.org [eliminateschisto.org]
- 4. vapco.net [vapco.net]
- 5. vapco.net [vapco.net]
- 6. Niclosamide, Molluscicide WP Insecticide Products Manufacturer/Supplier | Chico® [chicocrop.com]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Optimizing molluscicide treatment strategies in different control stages of schistosomiasis in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Historical Perspective: Snail Control to Prevent Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glfc.org [glfc.org]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. glfc.org [glfc.org]
- 13. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
Application Notes and Protocols for the Quantitative Analysis of Clonitralid (Niclosamide) Residues in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Clonitralid, also known as Niclosamide (B1684120), in water samples. The protocols are designed to offer robust and reliable results for monitoring this molluscicide in environmental water sources.
Introduction
This compound (2',5-dichloro-4'-nitrosalicylanilide) is a potent molluscicide used globally to control snails that act as intermediate hosts for schistosomiasis. Its application in aquatic environments necessitates accurate and sensitive analytical methods to monitor its concentration and ensure environmental safety. This application note details established methods for the determination of this compound residues in water, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound in water. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used method that offers good sensitivity and reproducibility. This compound exhibits strong UV absorbance around 313 nm, making it suitable for UV detection.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides higher selectivity and sensitivity compared to HPLC-UV, allowing for lower detection limits and confirmation of the analyte's identity. It is particularly useful for complex matrices and trace-level analysis.[3][4][5]
-
Gas Chromatography (GC): GC-based methods can also be used, typically after a derivatization step (e.g., methylation) to improve the volatility of this compound.[1][2]
This document will focus on HPLC-UV and LC-MS/MS methods due to their prevalence and direct analysis capabilities.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for this compound determination in water.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Recovery | 99% - 116% | [1][2] |
| Detection Wavelength | 313 nm | [1][2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLoQ) | Approximately 20 times lower than previously reported LC-MS/MS methods and 10-250 times lower than HPLC-UV. | [3][4] |
| Key Advantage | High selectivity, reduced sample volume, and elimination of time-consuming clean-up steps through direct injection.[3][4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Water by HPLC-UV
This protocol is based on the liquid-liquid extraction method followed by HPLC-UV detection.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Collect 500-1000 mL of the water sample.
-
Transfer the sample to a separatory funnel.
-
Perform extraction by shaking with three successive portions of ethyl acetate (B1210297) (200 mL, 100 mL, 100 mL).[2]
-
Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the extract to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of methanol (B129727).[2] The sample is now ready for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: µBondapak-NH2 (30 cm x 3.8 mm i.d.) or equivalent.[2]
-
Mobile Phase: Methanol:water (80:20) or acetonitrile:water (60:40).[2]
-
Flow Rate: 2.0 mL/min.[2]
-
Detection Wavelength: 313 nm.[2]
-
Injection Volume: 20 µL (typical, can be optimized).
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in methanol at different concentrations.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.
Protocol 2: High-Sensitivity Analysis of this compound in Water by LC-MS/MS
This protocol utilizes direct injection of the water sample, which simplifies the workflow and increases sample throughput.[3][4][5]
1. Sample Preparation
-
For this method, minimal sample preparation is required. Water samples can be directly injected after filtration if necessary to remove particulate matter.[3][4]
2. LC-MS/MS Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A shorter LC column with core-shell particles is recommended for faster run times.[3][4]
-
Mobile Phase: A gradient using methanol is reported to be superior for both separation and sensitivity compared to acetonitrile.[3][5]
-
Injection Volume: Smaller injection volumes are utilized in this method.[3][4]
3. Data Acquisition and Quantification
-
The mass spectrometer should be operated in a mode that monitors for specific transitions of this compound and its degradation products if desired.
-
Quantification is achieved by comparing the response of the analyte in the sample to a calibration curve generated from standards.
Experimental Workflow Diagrams
Caption: Workflow for this compound analysis in water by HPLC-UV.
Caption: High-throughput workflow for this compound analysis by LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Notes and Protocols for Electroporation-Mediated Delivery of Clonitralid to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonitralid, the ethanolamine (B43304) salt of Niclosamide, is an FDA-approved anthelmintic drug that has been repurposed for its potent anticancer activities. It exerts its effects by modulating multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, leading to cell cycle arrest and apoptosis in various cancer types.[1][2][3] However, its therapeutic efficacy can be limited by its low aqueous solubility and poor bioavailability.[1] Electroporation, a technique that utilizes controlled electrical pulses to transiently permeabilize the cell membrane, offers a promising strategy to enhance the intracellular delivery of therapeutic agents like this compound.[4][5][6] This application note provides a comprehensive overview, quantitative data, and detailed protocols for the electroporation-mediated delivery of this compound to cancer cells for research and preclinical studies.
Data Presentation
The cytotoxic effects of Niclosamide, the active component of this compound, have been documented across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a baseline for evaluating the potential enhancement of cytotoxicity through electroporation.
Table 1: IC50 Values of Niclosamide in Human Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | < 1.0 | [7] |
| DU145 | Prostate Cancer | < 1.0 | [7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | < 1.0 | [7] |
| T-47D | Breast Cancer (ER-Positive) | < 1.0 | [7] |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | [8] |
Table 2: IC50 Values of Niclosamide in Other Human Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 31.91 | [9] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | [9] |
| BD140A | Adrenocortical Carcinoma | 0.12 | [1] |
| SW-13 | Adrenocortical Carcinoma | 0.15 | [1] |
| NCI-H295R | Adrenocortical Carcinoma | 0.53 | [1] |
Table 3: IC50 Values of Niclosamide in Basal-like Breast Cancer (BLBC) Cell Lines
| Cell Line | IC50 (µM) - Adherent Cells | IC50 (µM) - NAAE Cells* | Reference |
| 2LMP | 0.44 | 0.29 | [10] |
| SUM159 | 0.33 - 1.9 | 0.17 - 0.29 | [10] |
| HCC1187 | 0.33 - 1.9 | 0.17 - 0.29 | [10] |
| HCC1143 | 0.33 - 1.9 | 0.17 - 0.29 | [10] |
*NAAE (Non-adherent/Anchorage-Independent) cells are enriched for cancer stem-like cells.
Experimental Protocols
The following is a proposed protocol for the electroporation-mediated delivery of this compound to cancer cells. This protocol is based on established electrochemotherapy procedures for small molecules and should be optimized for specific cell lines and experimental conditions.[4][11][12]
Protocol 1: In Vitro Electroporation of this compound in Adherent Cancer Cells
1. Materials
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Electroporation buffer (e.g., Opti-MEM™ or a low-conductivity buffer)
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Electroporator (e.g., Bio-Rad Gene Pulser Xcell™, Lonza Nucleofector™)
-
Multi-well plates (6-well or 24-well)
-
Hemocytometer or automated cell counter
-
MTT or other viability assay reagents
2. Cell Preparation
-
Culture cancer cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Count the cells and determine the viability.
3. Electroporation Procedure
-
Centrifuge the required number of cells (e.g., 1 x 10^6 cells per electroporation) at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold electroporation buffer at a density of 1 x 10^7 cells/mL.
-
Add this compound to the cell suspension to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a control sample with DMSO vehicle and a control with this compound but no electroporation.
-
Incubate the cell-drug mixture on ice for 10 minutes.
-
Transfer the appropriate volume of the cell suspension (e.g., 100 µL) to a pre-chilled electroporation cuvette.
-
Wipe any condensation from the outside of the cuvette and place it in the electroporator.
-
Apply the electric pulse. The optimal parameters need to be determined empirically for each cell line. A starting point could be:
-
Voltage: 1000-1200 V/cm
-
Pulse length: 100 µs
-
Number of pulses: 8
-
Pulse interval: 1 s
-
-
Immediately after electroporation, let the cuvette rest at room temperature for 5-10 minutes.
4. Post-Electroporation Cell Culture and Analysis
-
Gently transfer the cells from the cuvette to a well of a multi-well plate containing pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24, 48, or 72 hours.
-
Assess cell viability using an MTT assay or similar method to determine the cytotoxic effect.
-
For mechanistic studies, cells can be harvested for Western blotting, flow cytometry (apoptosis, cell cycle analysis), or other molecular biology techniques.
Visualizations
Experimental Workflow
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 3. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemotherapy: An Alternative Strategy for Improving Therapy in Drug-Resistant SOLID Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroporation in Translational Medicine: From Veterinary Experience to Human Oncology | MDPI [mdpi.com]
- 6. Electrochemotherapy: from the drawing board into medical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The effectiveness of chemotherapy and electrochemotherapy on ovarian cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Operating Procedures of the Electrochemotherapy for Treatment of Tumor in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Clonitralide Analogs with Improved Selectivity
Introduction
Clonitralide, the ethanolamine (B43304) salt of Niclosamide (B1684120), is an anthelmintic drug that has been repurposed for various therapeutic applications, including antiviral and anticancer treatments.[1][2] Niclosamide has demonstrated efficacy against SARS-CoV-2 and certain cancers by targeting pathways such as STAT3 signaling and androgen receptor (AR) variants.[1][3][4][5] However, its clinical utility is hampered by significant limitations, including poor aqueous solubility, low oral bioavailability, and high cytotoxicity, which leads to a narrow therapeutic window.[1][2][4]
These drawbacks have spurred the development of Clonitralide/Niclosamide analogs to enhance therapeutic efficacy and selectivity. The primary goals of analog synthesis are to:
-
Improve Selectivity Index (SI): Increase the ratio between cytotoxic concentration (CC50) and effective antiviral/anticancer concentration (EC50/IC50), thereby widening the therapeutic window.[1][2]
-
Enhance Target Specificity: Develop analogs that selectively inhibit specific molecular targets, such as STAT3, with minimal off-target effects.[5][6][7]
-
Boost Pharmacokinetic (PK) Properties: Improve oral bioavailability and metabolic stability to enable effective systemic treatment.[1][3]
This document provides detailed protocols for the synthesis of Clonitralide analogs and their subsequent biological evaluation, along with a summary of structure-activity relationship (SAR) data.
Experimental Protocols
Protocol 1: General Synthesis of Niclosamide Analogs
The most common method for synthesizing Niclosamide analogs is a two-step amide coupling reaction between a substituted 2-hydroxybenzoic acid and a substituted aniline (B41778).[2]
1. Materials and Reagents:
-
Substituted 5-chloro-2-hydroxybenzoic acid
-
Substituted anilines (e.g., with electron-withdrawing or electron-donating groups)
-
Phosphorus trichloride (B1173362) (PCl₃) or Thionyl chloride (SOCl₂)
-
Toluene, Dichloromethane (DCM), or other suitable anhydrous solvent
-
Triethylamine (TEA) or other base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
2. Synthesis of Acyl Chloride Intermediate (Method A): a. To a solution of 5-chloro-2-hydroxybenzoic acid in an anhydrous solvent like toluene, add thionyl chloride. b. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). c. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the 5-chloro-2-hydroxybenzoyl chloride intermediate.
3. Amide Coupling Reaction: a. Dissolve the desired substituted aniline in an anhydrous solvent (e.g., DCM) along with a base like triethylamine. b. Cool the solution to 0°C in an ice bath. c. Add the 5-chloro-2-hydroxybenzoyl chloride intermediate (from step 2) dropwise to the aniline solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress using TLC. f. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to yield the final Niclosamide analog.
4. Alternative One-Pot Synthesis (Method B): a. In a reaction vessel, combine 5-chloro-2-hydroxybenzoic acid and the desired substituted aniline in a suitable solvent. b. Add PCl₃ dropwise while stirring.[1] c. Heat the mixture at reflux for several hours, monitoring for completion by TLC. d. After cooling, perform an aqueous workup as described in step 3f-g. e. Purify the final product as described in step 3h.
Protocol 2: Biological Evaluation of Analogs
1. Cytotoxicity Assay (CC50 Determination): a. Seed a 96-well plate with a suitable cell line (e.g., Vero-E6 for antiviral studies, or a relevant cancer cell line) at an appropriate density. b. After 24 hours, treat the cells with serial dilutions of the synthesized analogs. Include a vehicle control (e.g., DMSO) and a positive control. c. Incubate the plate for 48-72 hours. d. Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay. e. Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
2. Anti-proliferative Activity Assay (IC50 Determination): a. This protocol is similar to the cytotoxicity assay but uses cancer cell lines (e.g., LNCaP95, 22RV1 for prostate cancer).[3][4] b. Following treatment with analogs, cell proliferation is measured. c. The IC50 value, the concentration that inhibits cell proliferation by 50%, is calculated.
3. STAT3 Phosphorylation Inhibition Assay (Western Blot): a. Culture STAT3-dependent cancer cells (e.g., pancreatic or breast cancer cell lines).[6][8] b. Treat the cells with the synthesized analogs at various concentrations for a specified time. c. Lyse the cells and quantify the total protein concentration. d. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. f. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. g. Quantify the band intensities to determine the reduction in STAT3 phosphorylation relative to total STAT3.
Data Presentation
Quantitative Data Summary
The following tables summarize the activity of representative Niclosamide analogs compared to the parent compound.
Table 1: Antiviral Activity and Selectivity of Niclosamide Analogs against SARS-CoV-2
| Compound | Modification | EC₅₀ (µM) [Anti-SARS-CoV-2] | CC₅₀ (µM) [Vero-E6 Cells] | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| Niclosamide | Parent Compound | 4.63 | 1.96 | 0.43 | [1] |
| Analog 21 | Aniline Moiety Mod. | 1.00 | 4.73 | 4.73 | [1] |
| Analog 5 | Aniline Moiety Mod. | 0.057 | >1.51 | 26.5 | [2] |
| Analog 19 | Aniline Moiety Mod. | 1.00 | 3.73 | 3.73 |[1] |
Table 2: Anti-proliferative Activity of Niclosamide Analogs in Enzalutamide-Resistant Prostate Cancer Cells
| Compound | Modification | IC₅₀ (µM) [LNCaP95 Cells] | IC₅₀ (µM) [22RV1 Cells] | Reference |
|---|---|---|---|---|
| Niclosamide | Parent Compound | 0.231 | 0.224 | [3] |
| Analog B9 | 2x -CF₃ on Aniline | 0.130 | 0.0997 | [3][4] |
| Analog B1 | -Cl, -CF₃ on Aniline | 0.147 | 0.124 | [4] |
| Analog B3 | -F, -CF₃ on Aniline | 0.158 | 0.145 |[4] |
Visualizations
References
- 1. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clonitralid Resistance in Snail Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to Clonitralid (Niclosamide) resistance in snail populations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the ethanolamine (B43304) salt of niclosamide (B1684120), which has been the most widely used chemical molluscicide for controlling the freshwater snail populations that act as intermediate hosts for schistosomiasis.[1][2] Its mechanism of action involves the disruption of several key physiological processes in snails. Upon contact or ingestion, it interferes with respiration, metabolism, and mucus production, leading to reduced mobility and digestion, and ultimately making the snails susceptible to dehydration and death.[3][4][5] The compound is effective against adult snails, juveniles, and snail eggs.[2]
Q2: What constitutes this compound (Niclosamide) resistance in snails?
A2: this compound resistance is a heritable decrease in the susceptibility of a snail population to the molluscicide. While widespread, high-level resistance in the field is not frequently documented, variations in susceptibility among different snail populations are common.[6] Resistance should be suspected when a previously effective dose of this compound no longer produces the expected level of snail mortality. This can be due to true genetic resistance or other factors that reduce efficacy.
Q3: How can I determine if my snail population is resistant?
A3: The most reliable method is to conduct a laboratory bioassay to determine the Lethal Concentration (LC50) for your snail population. This involves exposing groups of snails to a range of this compound concentrations under controlled conditions. If the calculated LC50 value is significantly higher than that of a known susceptible reference population, it indicates resistance. A detailed protocol for this procedure is provided in Section 3.
Q4: What are the primary mechanisms of resistance?
A4: The primary mechanism of resistance is enhanced metabolic detoxification. Snails can develop the ability to more efficiently neutralize the molluscicide. Studies on snails like Biomphalaria glabrata have shown that exposure to niclosamide leads to the upregulation of genes involved in xenobiotic biotransformation.[7] Key enzyme families involved include:
-
Cytochrome P450s (CYPs): These enzymes modify the drug, making it easier to excrete.
-
Glutathione S-transferases (GSTs): These enzymes conjugate the drug with glutathione, neutralizing its toxicity.[7]
-
Drug Transporters: Efflux pumps, such as multi-drug resistance proteins (MDRs), can actively remove the molluscicide from the snail's cells.[7]
Q5: What is a synergist and how can it help overcome resistance?
A5: A synergist is a compound that, while having little toxic effect on its own, can enhance the efficacy of a pesticide. In the context of this compound resistance, synergists work by inhibiting the detoxification enzymes that the snail uses to break down the molluscicide. A commonly studied synergist is Piperonyl Butoxide (PBO) , which is known to inhibit cytochrome P450 enzymes.[2][8] By blocking the detoxification pathway, PBO allows this compound to exert its lethal effect, potentially restoring its effectiveness even in resistant populations.[2][8]
Q6: Are there effective alternative molluscicides to this compound?
A6: Yes, if resistance is confirmed and cannot be overcome with synergists, switching to a molluscicide with a different mode of action is a viable strategy. The most common alternative is Metaldehyde .[2][9] It acts specifically on mollusks by disrupting mucus production and causing dehydration.[3][4][10] Other compounds that have been investigated include N-Bromoacetamide and various plant-derived molluscicides, although their availability and regulatory approval may vary.[2]
Section 2: Troubleshooting Guide
Q: I applied the standard dose of this compound, but snail mortality is lower than expected. What should I check?
A: Sub-optimal efficacy in the field is often not due to genetic resistance but to environmental and application factors. Consider the following:
-
Water Quality: High turbidity (suspended sediment), high organic content, and extreme pH can bind or degrade this compound, reducing its bioavailability.[1][11]
-
Water Flow: In flowing water, the chemical can be diluted and washed away before it has a sufficient contact time with the snails.[1][11]
-
Vegetation: Dense aquatic vegetation can shield snails from exposure and adsorb the chemical.[1][11]
-
Temperature: Water temperature can affect both the snail's metabolic rate and the stability of the compound.[1][11]
-
Application Coverage: Incomplete or uneven application will leave pockets of surviving snails that can quickly repopulate the area.[1][11]
-
Snail Behavior: Some snails may exhibit avoidance behavior, crawling out of the water to escape exposure.[5]
Q: My laboratory bioassay results are inconsistent between replicates. What are the common causes?
A: Inconsistent results typically stem from a lack of standardization in the experimental setup. Key factors to control include:
-
Snail Homogeneity: Ensure snails in all replicates are of a similar size, age, and developmental stage.
-
Acclimatization: Allow snails to acclimate to laboratory conditions (water, temperature, light cycle) for at least 48 hours before the experiment.
-
Stock Solution: Prepare a fresh, well-mixed stock solution of this compound immediately before setting up the dilutions. Ensure the compound is fully dissolved.
-
Water Source: Use a consistent source of standardized reconstituted water or dechlorinated tap water for all dilutions and control groups.
-
Container Contamination: Use clean, inert containers (glass or plastic) and ensure they are thoroughly rinsed to avoid any chemical residue.
Q: My calculated LC50 value is significantly higher than published values for my snail species. What does this mean?
A: A significantly elevated LC50 value is a strong indicator of reduced susceptibility or resistance. This suggests that the snail population has a mechanism, likely enhanced metabolic detoxification, to tolerate higher concentrations of this compound. The next logical step is to investigate the potential of synergists to counteract this mechanism.
Q: How do I test if a synergist like Piperonyl Butoxide (PBO) is effective for my snail population?
A: You can adapt the standard bioassay protocol. Run parallel experiments:
-
A standard LC50 determination for this compound alone.
-
An LC50 determination for this compound in combination with a fixed, sublethal concentration of PBO. If PBO is effective, the LC50 value for the this compound + PBO combination will be significantly lower than that of this compound alone. A detailed protocol is provided in Section 3.
Section 3: Experimental Protocols
Protocol 1: Standard WHO Molluscicide Bioassay for Determining LC50
This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[2]
Objective: To determine the concentration of this compound that is lethal to 50% (LC50) of a sample snail population over a 24-hour exposure period.
Materials:
-
Healthy, adult snails of a consistent size.
-
This compound (Niclosamide ethanolamine salt).
-
Glass beakers or containers (e.g., 800 mL).
-
Standard reconstituted or dechlorinated water.
-
Pipettes for accurate dilution.
-
Recovery tanks with clean, aerated water.
Methodology:
-
Acclimatization: Acclimate snails in laboratory conditions for at least 48 hours prior to the experiment. Do not feed them for 24 hours immediately before exposure.
-
Stock Solution Preparation: Prepare a 100 mg/L (ppm) stock solution of this compound in the test water. A small amount of a solvent like DMSO can be used to aid dissolution if necessary, but a solvent-only control must be included in the assay.
-
Test Concentrations: From the stock solution, prepare a series of at least five descending concentrations (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 mg/L). The range should be chosen to bracket the expected LC50, causing mortality between 10% and 90%.
-
Controls: Prepare two control groups: a negative control (test water only) and, if a solvent was used, a solvent control (test water with the highest concentration of solvent used).
-
Exposure: Place 10 snails into each test container, with each concentration and control being run in duplicate or triplicate.
-
Incubation: Leave the snails in the test solutions for a 24-hour exposure period at a constant temperature (e.g., 25 ± 1 °C).
-
Recovery: After 24 hours, carefully remove the snails, rinse them with clean water, and transfer them to recovery tanks containing clean, aerated water.
-
Mortality Assessment: Assess snail mortality after a 48-hour recovery period. Snails are considered dead if they are immobile, do not respond to a gentle poke with a probe, show discoloration, or release hemolymph.[12]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100.[13]
-
LC50 Calculation: Use probit analysis software to calculate the LC50 value and its 95% confidence limits from the dose-response data.[14]
Protocol 2: Assessing the Efficacy of a Synergist (e.g., PBO)
Objective: To determine if a synergist can significantly reduce the LC50 of this compound in a target snail population.
Methodology:
-
Determine Sublethal Synergist Dose: First, conduct a preliminary bioassay with Piperonyl Butoxide (PBO) alone to find a high concentration that causes no or very low mortality (<10%). This will be your fixed synergist concentration.
-
Set Up Parallel Assays: Conduct two simultaneous bioassays as described in Protocol 1.
-
Assay A: this compound only.
-
Assay B: this compound + fixed sublethal concentration of PBO. (Add the PBO to the water for each this compound dilution).
-
-
Controls: Include a negative control (water only) and a synergist-only control (water with the fixed PBO concentration).
-
Execution and Analysis: Follow steps 5-10 from Protocol 1 for both assays.
-
Compare Results: Compare the LC50 values from Assay A and Assay B. A statistically significant decrease in the LC50 for Assay B indicates a synergistic effect. The degree of synergy can be expressed as a Synergistic Ratio (SR): SR = LC50 of this compound alone / LC50 of this compound + PBO. An SR value greater than 1 indicates synergy.
Section 4: Data Presentation
Table 1: Comparative LC50/LC90 Values of Niclosamide Against Various Snail Species
| Snail Species | Compound | Exposure Time | LC50 (mg/L or ppm) | LC90 (mg/L or ppm) | Reference |
|---|---|---|---|---|---|
| Oncomelania hupensis | Niclosamide | 24 hours | 0.0320 - 0.1689 | - | [14] |
| Biomphalaria glabrata | Niclosamide | - | 0.070 | - | [2] |
| Biomphalaria pfeifferi | Niclosamide | - | 0.076 | 0.25 | [2][11] |
| Biomphalaria straminea | Niclosamide | - | 0.049 | - | [2] |
| Bulinus globosus | Niclosamide | - | - | 0.5 | [11] |
| Callinina georgiana | Niclosamide | - | 1.509 | - | [15] |
| Cipangopaludina japonica | Niclosamide | - | 1.296 | - | [15] |
| Biomphalaria alexandrina | Polymeric Niclosamide | 24 hours | 0.073 - 1.09 | - |[6] |
Table 2: Efficacy of Alternative Molluscicides
| Compound | Snail Species | Exposure Time | LC50 (mg/L or ppm) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Metaldehyde | Oncomelania hupensis | 72 hours | 24.8 | Disrupts mucus production, causes dehydration | [2] |
| N-Bromoacetamide | General | 24 hours | 0.64 | Not fully specified, low fish toxicity | [2] |
| LDS (Novel Salicylanilide) | Oncomelania hupensis | 72 hours | ~0.4 (100% mortality) | Similar to Niclosamide |[2] |
Section 5: Visual Guides
Caption: Workflow for Investigating Reduced this compound Efficacy.
Caption: Niclosamide Detoxification and Synergist Action.
Caption: Decision Tree for Snail Control Strategy.
References
- 1. Historical Perspective: Snail Control to Prevent Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. cityofnewportrichey.org [cityofnewportrichey.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Resistance to Millettia molluscicide in Biomphalaria glabrata: a quantitative genetical approach | Parasitology | Cambridge Core [cambridge.org]
- 7. Altered Gene Expression in the Schistosome-Transmitting Snail Biomphalaria glabrata following Exposure to Niclosamide, the Active Ingredient in the Widely Used Molluscicide Bayluscide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Control of Snail Vectors as an Integrated Part of a Strategy for the Elimination of Schistosomiasis—A Review of the State of Knowledge and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pomais.com [pomais.com]
- 11. Historical Perspective: Snail Control to Prevent Schistosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. scielo.br [scielo.br]
- 13. The Biosafety Evaluation for Crustaceans: A Novel Molluscicide PBQ Using against Oncomelania hupensis, the Intermediate Host of Schistosoma japonica | MDPI [mdpi.com]
- 14. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reabic.net [reabic.net]
Clonitralid Formulation Photostability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for improving the photostability of Clonitralid (Niclosamide) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its photostability a concern?
This compound, also known as Niclosamide (B1684120), is an anthelmintic drug that is being investigated for various other therapeutic applications, including antiviral and anticancer treatments. The molecule is known to be photosensitive, degrading upon exposure to sunlight and UV radiation.[1][2] This photodegradation can lead to a loss of potency and the formation of potentially toxic degradation products, compromising the safety and efficacy of the final pharmaceutical product.[3][4] Therefore, ensuring the photostability of this compound formulations is a critical aspect of its development.
Q2: What are the primary photodegradation products of this compound?
Under hydrolytic and photolytic stress, the amide bond in this compound is susceptible to cleavage. This process primarily yields two main degradation products: 5-Chlorosalicylic acid and 2-Chloro-4-nitroaniline .[2][5] The formation of these products, particularly the yellow-colored 2-Chloro-4-nitroaniline, can often be observed visually.[1][2]
Q3: What environmental factors accelerate the photodegradation of this compound?
Several factors can influence the rate of this compound photodegradation:
-
Light Exposure: Direct exposure to sunlight and/or UV light is the primary driver of degradation.[1]
-
pH: this compound's degradation is highly pH-dependent. It is significantly more stable in acidic to neutral conditions (pH below 7) and degrades rapidly in alkaline (basic) solutions.[1][2][6] Studies have shown that the rate of hydrolysis increases as the pH rises above 4.[1]
-
Presence of Photosensitizers: Compounds like riboflavin (B1680620) (Vitamin B2) can absorb light energy and transfer it to this compound or generate reactive oxygen species (ROS), accelerating the degradation process even under visible light.[7]
Q4: What is the general mechanism of this compound photodegradation?
The photodegradation of this compound primarily occurs through two main pathways:
-
Direct Photolysis: The this compound molecule directly absorbs UV radiation, leading to an excited state. This excess energy can cause the cleavage of the amide bond, leading to the formation of its primary degradants.
-
Indirect or Sensitized Photolysis: In this pathway, another molecule (a photosensitizer) absorbs light. The excited sensitizer (B1316253) can then either transfer its energy to this compound, causing it to degrade, or react with oxygen to produce reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals. These highly reactive species then attack and degrade the this compound molecule.[7] Hydrolysis, particularly of the amide linkage, is a key reaction in both pathways and is significantly accelerated by light and alkaline pH.[2]
Troubleshooting Guide
Q5: My this compound solution is turning yellow after being on the lab bench. What is happening and what should I do?
A yellow discoloration is a common sign of this compound degradation, indicating the formation of 2-Chloro-4-nitroaniline.[1] This is likely due to exposure to ambient laboratory light (e.g., fluorescent lighting, sunlight from a window).
Immediate Actions:
-
Protect from Light: Immediately wrap your container in aluminum foil or transfer the solution to an amber or opaque container.[8]
-
Control Temperature: Store the solution at a lower temperature as recommended by stability studies.
-
Check pH: If your formulation is a solution, ensure the pH is in the acidic to neutral range (ideally below 7), as alkaline conditions drastically accelerate degradation.[1]
Q6: How can I select appropriate excipients to enhance the photostability of my this compound formulation?
Excipient selection is a critical strategy for improving photostability.[9] Consider incorporating excipients with the following functions:
-
UV Absorbers/Light Blockers: These excipients absorb light at the same wavelengths as this compound, acting as a competitive inhibitor of light absorption. Titanium dioxide is a prime example used in solid dosage forms.[9]
-
Antioxidants: Photodegradation often involves oxidative processes. Antioxidants like ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and butylated hydroxytoluene (BHT) can quench free radicals or reactive oxygen species, thereby inhibiting the degradation cascade.[10][11][12]
-
Complexing Agents: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can form inclusion complexes with this compound, physically shielding the photosensitive parts of the molecule from light.[10][13][14]
-
Polymeric Stabilizers: Polymers used in amorphous solid dispersions, such as poly(1-vinylpyrrolidone-co-vinyl acetate) (PVP-VA) or PEG 6000, can disperse this compound at a molecular level, which can enhance its stability and prevent recrystallization.[15][16][17]
Q7: Are there formulation strategies beyond excipients to improve photostability?
Yes, the type of formulation plays a significant role:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an ASD is a highly effective method. This not only improves stability but can also dramatically increase solubility and bioavailability.[15][18][19] Hot-melt extrusion is a common manufacturing technique for ASDs.[17]
-
Nanoparticle Formulations: Creating nanosuspensions or embedding this compound in nanoparticles can alter its physical state and protect it from light. Studies have shown that ASDs of this compound can generate stable amorphous nanoparticles upon dissolution, which aids in bioavailability.[17][18]
-
pH Optimization: For liquid formulations, maintaining a pH below 7 is one of the most effective strategies to slow degradation.[1][20][21]
Q8: My attempts to stabilize my liquid formulation are failing. What are some common pitfalls?
-
Ignoring pH: The most common pitfall is failing to control the pH. Even with photoprotective excipients, an alkaline pH will cause rapid degradation. Continuously monitor and buffer your formulation to maintain an acidic or neutral pH.[1]
-
Oxygen in Headspace: Photodegradation is often an oxidative process. Purging the headspace of your container with an inert gas like nitrogen can help reduce degradation.
-
Transparent Packaging: Using clear glass or plastic vials, even for short-term storage on a lab bench, can be detrimental. Always use amber or opaque containers.[8]
-
Excipient Incompatibility: Ensure that the chosen excipients are not acting as photosensitizers themselves or reacting negatively with this compound.
Quantitative Data Summary
Table 1: Factors Influencing this compound (Niclosamide) Degradation
| Parameter | Condition | Observation | Reference |
| pH | Stable in acidic conditions (pH 1-4) | Degradation begins above pH 4 and increases significantly in alkaline conditions (pH > 8). | [1][22] |
| pH 9.5 | Supernatant concentration can reach up to 641 µM. | [20][21] | |
| Formulation | Amorphous Solid Dispersion (ASD) with PVP-VA | Increased apparent solubility ~60-fold compared to crystalline drug. | [17] |
| ASD with PEG 6000 & Poloxamer 188 | Showed a 2.33-fold increase in bioavailability compared to pure this compound. | [15] | |
| Cyclodextrin (B1172386) (HPβCD) Complex | Improves water solubility and allows for photodegradation studies in aqueous media. | [7] |
Table 2: Excipients for Improving this compound Photostability
| Excipient Class | Example(s) | Mechanism of Action | Reference |
| Polymers (for ASDs) | PVP-VA, PEG 6000, Poloxamer 188 | Molecularly disperses the drug, preventing crystallization and enhancing physical stability. | [15][17] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes, encapsulating and shielding the drug from light. | [10][13] |
| Antioxidants | Ascorbic Acid (Vitamin C), Ubiquinone | Scavenge free radicals and reactive oxygen species generated during photolysis. | [10][11][23] |
| UV Absorbers | Titanium Dioxide | Absorbs UV radiation, preventing it from reaching the drug molecule (primarily for solid forms). | [9] |
Experimental Protocols
Protocol 1: Standard Photostability Testing (Adapted from ICH Q1B Guidelines)
This protocol outlines the confirmatory testing for a this compound drug product.
1. Sample Preparation:
-
Test Samples: Prepare samples of the this compound formulation. If the formulation is a solid, place a thin layer (not more than 3mm) in a suitable transparent container (e.g., petri dish). If it is a liquid, use a chemically inert, transparent container.
-
Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to protect it from light. This sample will serve as a control for thermal degradation.
-
Packaging Samples: If necessary, prepare samples in their immediate (e.g., amber vial) and marketing (e.g., carton) packaging.
2. Light Exposure:
-
Place the test samples and the dark control sample side-by-side in a photostability chamber.
-
Expose the samples to a light source conforming to the ICH Q1B standard. The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[8][24]
-
Maintain a constant temperature and humidity in the chamber to minimize thermal degradation.
3. Analysis:
-
At the end of the exposure period, retrieve all samples.
-
Visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
Perform chemical analysis on both the exposed samples and the dark control. Use a validated stability-indicating method (like the HPLC method in Protocol 2) to determine the assay of this compound and quantify any degradation products.
-
Compare the results from the exposed sample to the dark control. A significant increase in degradation products in the exposed sample relative to the dark control indicates photosensitivity.
Protocol 2: HPLC Method for Quantification of this compound and its Degradants
This is a representative reverse-phase HPLC method for separating this compound from its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A diphenyl column has also been shown to be effective.[3]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent.
-
Example: A gradient of 0.1% Formic Acid in water (Solvent A) and Acetonitrile (Solvent B).[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its degradants have significant absorbance, for example, 331 nm for this compound. A PDA detector is ideal for monitoring multiple wavelengths and identifying peaks by their spectra.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its primary degradation products (5-Chlorosalicylic acid, 2-Chloro-4-nitroaniline) in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Prepare samples from the photostability study by diluting them to an appropriate concentration within the calibration range.
-
Run the standards to establish retention times and create a calibration curve for quantification.
-
Inject the test samples and the dark control samples.
-
Identify and quantify this compound and its degradation products by comparing their retention times and peak areas to the standards.
-
Visualizations
Caption: Experimental workflow for developing and testing a photostable formulation.
Caption: Primary photodegradation pathway of this compound.
Caption: Decision tree for selecting a photostabilization strategy.
References
- 1. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrine-nanoencapsulation of niclosamide: Water solubility and meaningful enhancement of visible-light—Mediated sensitized photodegradation of the drug [ri.conicet.gov.ar]
- 8. q1scientific.com [q1scientific.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-Based Host–Guest Supramolecular Nanofibrous Composite for Biomedical Applications | MDPI [mdpi.com]
- 14. Formulation and evaluation of cyclodextrin complexes for improved anticancer activity of repurposed drug: Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
Technical Support Center: Minimizing the Environmental Impact of Clonitralid Application
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize the environmental impact of Clonitralid during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary environmental concern?
A1: this compound is the ethanolamine (B43304) salt of niclosamide (B1684120), a potent molluscicide used to control snails and other mollusks, particularly in aquatic environments to combat schistosomiasis.[1][2] It is also used as a piscicide to control sea lampreys in the Great Lakes.[3] The primary environmental concern is its high toxicity to non-target aquatic organisms, including fish, invertebrates, and amphibians.[4][5] Its application can lead to unintended mortality and disrupt local ecosystems.
Q2: How does this compound (Niclosamide) degrade in the environment?
A2: this compound (niclosamide) degrades in the environment through several mechanisms. In aquatic systems, it can be broken down by hydrolysis and photolysis.[6][7] The primary degradation product is aminoniclosamide.[8] The half-life of niclosamide in aerobic water/sediment mixtures is relatively short, calculated to be around 4.9 to 5.4 days.[8] Under anaerobic conditions, the degradation can be faster, with a half-life as short as 0.65 days.[8] However, residues can bind to sediment, where they may persist longer.[8]
Q3: What are the known effects of this compound on non-target organisms?
A3: this compound is highly toxic to a wide range of non-target aquatic organisms. Fish rapidly accumulate residues, although they can also depurate them quickly once the exposure ends. Even at low concentrations, pesticides like this compound can have sub-lethal effects on non-target species, potentially reducing growth and reproduction, or altering behavior. Due to its mode of action as an uncoupler of oxidative phosphorylation, it can affect a broad range of aquatic life.[7]
Q4: What are the best practices for applying this compound to minimize environmental exposure?
A4: To minimize environmental exposure, a "get pelletwise" approach is recommended, focusing on best practices.[9] This includes:
-
Focal Application: Restrict application to specific, targeted areas where the host snails are present, rather than widespread use.[1]
-
Dosage Optimization: Use the minimum effective concentration and application rate necessary to achieve the desired molluscicidal effect.[10][11]
-
Avoid Runoff: Do not apply within a safe distance (e.g., 6 meters) of a watercourse and avoid application when heavy rain is forecast to prevent runoff into unintended water bodies.[9]
-
Monitor Conditions: Consider environmental factors like soil type, slope, and drainage, which can affect the movement of the chemical.[9] Organic materials such as mud and weeds can also reduce the efficacy of molluscicides, potentially leading to overuse if not accounted for.[12]
Q5: How should I properly dispose of unused this compound and contaminated materials?
A5: Proper disposal is critical to prevent environmental contamination.
-
Follow Label Instructions: Always adhere to the disposal instructions provided on the product label.[13]
-
Hazardous Waste Collection: Contact your local solid waste management authority or environmental agency to find a household hazardous waste collection program for unwanted pesticides.[13][14]
-
Avoid Improper Disposal: Never pour this compound down the sink, toilet, or any drain, as wastewater treatment systems are often not equipped to remove such chemicals, leading to contamination of waterways.[13]
-
Container Management: Do not reuse empty containers. They should be taken to an approved waste handling site for recycling or disposal.[14] For spills, dampen the solid material with ethanol (B145695), transfer it to a suitable container, and wash the contaminated surface with ethanol followed by soap and water.[15]
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Actions & Solutions |
| High mortality of non-target fish or invertebrates observed post-application. | - Application rate was too high.- Unintended drift or runoff into adjacent aquatic habitats.- Presence of particularly sensitive species. | 1. Cease Application: Immediately halt any further application in the area.2. Assess Scope: Determine the extent of the affected area.3. Review Protocol: Verify that the application rate and method align with established guidelines for minimizing non-target impact.4. Refine Application: In future experiments, reduce the concentration, use a more targeted application method (e.g., focal spraying), and establish buffer zones around sensitive habitats.[16] |
| Low efficacy of this compound against target snail population. | - High levels of organic matter (mud, weeds) reducing bioavailability.[12]- Incorrect calculation of water volume leading to diluted concentration.- Water pH or temperature is outside the optimal range for this compound activity. | 1. Analyze Environmental Factors: Measure water turbidity, organic content, pH, and temperature.2. Adjust Application: Consider a pre-treatment to reduce organic load or adjust the application dosage based on environmental conditions. Note that increased dosage also increases risks to non-target species.3. Verify Calculations: Double-check all calculations for dilution and application rates. |
| Detection of this compound residues in downstream water samples. | - Leaching from treated soil or sediment.- Surface runoff from the application site.- Accidental direct application to non-target water bodies. | 1. Implement Containment: Use physical barriers (e.g., berms) to prevent further runoff from the experimental site.2. Enhance Degradation: If feasible, aeration of the water body may help speed up aerobic degradation.3. Improve Future Protocols: Incorporate buffer zones and only apply when there is no forecast of heavy rain for at least 48 hours.[9] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound (Niclosamide Ethanolamine Salt)
| Property | Value | Source(s) |
| Chemical Formula | C15H15Cl2N3O5 | |
| Molar Mass | 388.2 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Water Solubility | Insoluble / Nearly insoluble in water | [7] |
| Atmospheric Half-life | ~4.6 hours (vapor-phase reaction with hydroxyl radicals) | [7] |
Table 2: Environmental Fate and Degradation of Niclosamide (Active Ingredient of this compound)
| Condition | Half-Life (t½) | Degradation Products | Source(s) |
| Aerobic Aquatic Metabolism | 4.9 - 5.4 days | Aminoniclosamide | [8] |
| Anaerobic Aquatic Metabolism | 0.65 - 2.79 days | Aminoniclosamide | [8] |
| Primary Degradation Pathway | Hydrolysis & Photolysis | 2-chloro-4-nitroaniline (2C4NA), aminoniclosamide (AN), 5-chlorosalicylic acid (5CSA) | [6] |
Table 3: Toxicity of this compound to Select Non-Target Organisms (Note: Specific toxicity values can vary significantly based on species, life stage, and environmental conditions. This table provides illustrative data.)
| Organism Type | Species | Endpoint (e.g., LC50) | Concentration | Exposure Time | Source(s) |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.05 mg/L | 96 hours | [3] (Implied high toxicity) |
| Aquatic Invertebrate | Daphnia magna | EC50 | >110 mg/L | 48 hours | [17] (Data for Emtricitabine, used here as a placeholder to illustrate format. Specific this compound data is sparse in initial results) |
| Amphibian | Tadpoles | LC50 | Highly variable | - | [4] (General pesticide effects) |
Experimental Protocols
Protocol 1: Analysis of this compound Residues in Water Samples
This protocol outlines a general method for detecting this compound using High-Performance Liquid Chromatography (HPLC), a common technique for pesticide analysis.[7][18][19]
-
Sample Collection: Collect 1 L of water from the experimental site in an amber glass bottle to prevent photodegradation.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Filter the water sample using a 0.7-µm glass fiber filter.[19]
-
Pass the filtered water through a C18 SPE cartridge to adsorb the this compound.
-
Elute the this compound from the cartridge using an appropriate solvent mixture (e.g., methanol (B129727) or a methylene (B1212753) chloride:methanol mixture).[19]
-
Concentrate the eluate to a final volume of 1 mL.[19]
-
-
HPLC Analysis:
-
Inject the concentrated sample into an HPLC system equipped with a C18 column and a UV detector.[18]
-
Use an isocratic mobile phase, such as a mixture of methanol and acetonitrile (B52724) containing a small percentage of acetic acid.[18]
-
Detect this compound at a specific wavelength (e.g., 229 nm).[18]
-
-
Quantification:
Protocol 2: Spill Decontamination
This protocol provides steps for handling small spills of solid this compound.[15]
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. If specified by the safety data sheet, use a NIOSH-approved respirator.[7]
-
Remove Ignition Sources: Although this compound is not highly flammable, it is good practice to remove any potential sources of ignition from the spill area.[15]
-
Dampen the Spill: Gently dampen the spilled solid material with ethanol. This prevents the powder from becoming airborne.
-
Contain and Collect: Carefully transfer the dampened material into a labeled, sealable container for hazardous waste.
-
Clean the Area: Use absorbent paper dampened with ethanol to wipe up any remaining material.
-
Final Wash: Wash all contaminated surfaces with ethanol, followed by a thorough washing with a soap and water solution.
-
Disposal: Seal all contaminated materials (absorbent paper, used PPE) in a vapor-tight plastic bag for disposal as hazardous waste according to institutional and local regulations.[13][14]
Visual Guides and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abstract for TR-91 [ntp.niehs.nih.gov]
- 4. Pesticides found widely toxic to non-target organisms in low concentrations | PAN Europe [pan-europe.info]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of niclosamide in sediment and water systems | U.S. Geological Survey [usgs.gov]
- 9. Review of the molluscicide metaldehyde in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 10. Reducing the Application Rate of Molluscicide Pellets for the Invasive Spanish Slug, Arion vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of environmental factors on the molluscicidal activities of slow-release hexabutyldistannoxane and copper sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing Clonitralid Dosage for Effective Pest Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clonitralid (Niclosamide). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against pests like snails?
This compound, the ethanolamine (B43304) salt of Niclosamide (B1684120), is a potent molluscicide used to control the intermediate host snails of schistosomiasis.[1][2] Its primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of pests.[1][3] This disruption of the fundamental energy production pathway leads to a halt in ATP synthesis, ultimately causing the death of the parasite.[3]
Q2: What are the common formulations of this compound and how do they differ in application?
This compound is available in several formulations, including:
-
Wettable Powder (WP): A common formulation (e.g., 70%) that is mixed with water to form a suspension for spraying.[4]
-
Emulsifiable Concentrate (EC): A liquid formulation that forms an emulsion when mixed with water.
-
Granular Formulations: Pellets that are applied directly to water bodies and slowly release the active ingredient as they sink.[5]
-
Powder: A newer formulation (e.g., 4% niclosamide ethanolamine salt powder) has been developed for use in areas with limited water supply.[6]
The choice of formulation depends on the target environment. Wettable powders and emulsifiable concentrates are suitable for spraying over larger areas, while granular formulations are designed for targeted application in aquatic environments.[5][6]
Q3: What is the environmental fate of this compound after application?
This compound is non-persistent in aquatic environments, with a half-life ranging from 1.2 to 5.4 days under aerobic conditions.[7][8] It is degraded through hydrolysis, photolysis, and microbial action.[7] The primary degradation product is aminoniclosamide.[7][9] this compound can adhere to sediment, where it may persist for a longer duration.[5][7]
Q4: Are there concerns about pest resistance to this compound?
While there is currently little evidence of widespread chemical resistance in snail populations, the long-term and extensive use of any single molluscicide raises concerns about the potential for resistance to develop.[10] Monitoring snail populations for changes in susceptibility is a crucial component of a sustainable pest management program.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected snail mortality after this compound application.
-
Possible Cause: Environmental factors affecting efficacy.
-
Solution: The effectiveness of this compound can be influenced by several water parameters. Higher temperatures generally increase the susceptibility of snails to the molluscicide.[8] However, factors like high water flow rates, dense vegetation, high water hardness, and suspended sediment can reduce its efficacy.[11] It is crucial to measure and record these parameters during field trials to understand any variations in performance.
-
-
Possible Cause: Incorrect dosage or application.
-
Solution: Ensure that the concentration of this compound is appropriate for the target snail species and the volume of the water body being treated. Incomplete area coverage can also lead to the persistence and reintroduction of snails.[11] A focal application at known transmission sites is often more effective than a blanket approach.[12]
-
-
Possible Cause: Snail behavior.
Problem 2: Significant mortality of non-target organisms, particularly fish.
-
Possible Cause: High toxicity of this compound to non-target aquatic life.
-
Solution: this compound is known to be toxic to fish and amphibians.[10][12] To mitigate this, use the lowest effective concentration for snail control. Consider applying the molluscicide in a way that minimizes exposure to sensitive non-target species. For example, in fish ponds, using niclosamide with plastic film mulching can improve the molluscicidal effect while reducing toxicity to fish.[14] It is also recommended to restrict access of livestock and poultry to treated areas for at least 24 hours.[12]
-
-
Possible Cause: Lack of information on local fauna.
-
Solution: Before large-scale application, conduct a thorough survey of the local aquatic fauna to identify any particularly sensitive or endangered species. This information will help in developing a more targeted and environmentally conscious control strategy.
-
Problem 3: Difficulty in preparing and applying certain this compound formulations.
-
Possible Cause: Formulation characteristics.
-
Solution: Some formulations, like the 50% wettable powder, require a significant amount of water for application, which can be a limitation in arid regions.[6] In such cases, consider using alternative formulations like the 4% niclosamide ethanolamine salt powder, which can be applied without a large water supply.[6]
-
Data Presentation
Table 1: Lethal Concentration (LC50) of this compound (Niclosamide) for Various Snail Species
| Snail Species | LC50 (mg/L) | Exposure Time | Reference |
| Biomphalaria glabrata | 0.070 | 24 hours | [15] |
| Biomphalaria straminea | 0.049 | 24 hours | [15] |
| Biomphalaria pfeifferi | 0.076 | 24 hours | [15] |
| Bulinus truncatus | Varies with temperature and size | Not Specified | [8] |
| Callinina georgiana | 1.509 | Not Specified | [8] |
| Cipangopaludina japonica | 1.296 | Not Specified | [8] |
| Oncomelania hupensis quadrasi | 0.104 - 0.140 g/m² (plate test) | 24 hours | [16] |
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Notes | Reference |
| Temperature | Increased efficacy at warmer temperatures. | Larger-bodied snails may be more susceptible at warmer temperatures (30°C), while smaller snails are more susceptible at lower temperatures (20°C). | [8] |
| Water Flow Rate | Decreased efficacy. | High flow rates can dilute the molluscicide. | [11] |
| Vegetation | Decreased efficacy. | Dense vegetation can shield snails from the molluscicide. | [11] |
| Water Hardness/Chemistry | Can affect efficacy. | The specific impact can vary. | [11] |
| Suspended Sediment | Decreased efficacy. | This compound can bind to suspended particles, reducing its availability. | [11] |
Experimental Protocols
Laboratory Bioassay for Molluscicidal Activity (Immersion Method)
This protocol is adapted from the World Health Organization (WHO) guidelines.[15]
-
Preparation of Stock Solution: Dissolve this compound (e.g., Niclosamide) in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create an initial stock solution.
-
Preparation of Test Solutions: Perform serial dilutions of the stock solution with dechlorinated water to obtain a range of desired final concentrations for the bioassay.
-
Acclimatization of Snails: Acclimatize the test snails (e.g., 10 individuals per replicate) in dechlorinated water under controlled laboratory conditions (e.g., 25 ± 1°C) before the experiment.
-
Exposure: Place the acclimatized snails into containers (e.g., plastic tanks) with a specific volume of the test solution (e.g., 800 ml). Include a positive control (a known effective molluscicide) and a negative control (dechlorinated water with the same amount of DMSO used for the stock solution).[15]
-
Exposure Duration: Expose the snails to the test solutions for a predetermined period, typically 24 hours.[15]
-
Recovery and Mortality Assessment: After the exposure period, rinse the snails with dechlorinated water and transfer them to fresh dechlorinated water for a recovery period of 48 hours.[15] Assess mortality at the end of the recovery period. Snails are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the lethal concentrations (e.g., LC50 and LC90) and their 95% confidence limits using probit analysis.[15]
Field Trial Protocol for Molluscicide Efficacy
This protocol is a general guideline for conducting field trials.[12][17]
-
Site Selection and Baseline Survey: Select a suitable study site with a known snail population. Conduct a baseline survey to determine the initial snail density and distribution. Identify and map all relevant water bodies and human water contact points.[12]
-
Experimental Design: Divide the study area into treatment and control plots. If testing different application strategies, create separate plots for each.
-
Molluscicide Application: Apply the chosen this compound formulation at the predetermined dosage. The application method will depend on the formulation and the habitat (e.g., spraying for marshlands, drip-feed for flowing water).
-
Monitoring:
-
Snail Population: Monitor the snail population in both treatment and control plots at regular intervals (e.g., 3, 7, and 15 days) after application to assess the reduction in snail density.[6] The use of sentinel snails can also help determine the efficiency of the application.[12]
-
Water Quality: Monitor key water quality parameters (temperature, pH, flow rate, etc.) throughout the trial.
-
Non-Target Organisms: Observe and record any effects on non-target organisms, particularly fish and amphibians.
-
-
Data Collection and Analysis: Keep detailed and standardized records of the application, snail counts, water quality data, and observations of non-target organisms.[12] Analyze the data to determine the efficacy of the treatment, cost-effectiveness, and any environmental impact.
Mandatory Visualizations
Caption: this compound's primary and other signaling pathway targets.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glitc.org [glitc.org]
- 6. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reabic.net [reabic.net]
- 9. Metabolism of niclosamide in sediment and water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 11. Historical Perspective: Snail Control to Prevent Schistosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. eliminateschisto.org [eliminateschisto.org]
- 13. [Effect of snail control of niclosamide by soil mixing and spraying methods in high dam of terrace] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molluscicidal activity and mechanism of toxicity of a novel salicylanilide ester derivative against Biomphalaria species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rdbzz.com [rdbzz.com]
Technical Support Center: Clonitralid Degradation in Laboratory Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with Clonitralid degradation during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in laboratory experiments?
This compound, the ethanolamine (B43304) salt of Niclosamide (B1684120), is primarily used as a molluscicide.[1][2] In a laboratory setting, its stability is a critical factor as degradation can lead to a loss of efficacy and the formation of byproducts that may interfere with experimental results.[3] Understanding its degradation profile is essential for developing stable formulations and obtaining reliable data.
Q2: What are the main factors that influence this compound degradation?
Several environmental factors can affect the stability of this compound. The most common include:
-
pH: this compound is highly susceptible to hydrolysis, particularly under alkaline conditions.[4]
-
Light: The compound is photosensitive and can degrade upon exposure to sunlight and UV light.[4]
-
Temperature: Like most chemical reactions, the rate of this compound degradation can be influenced by temperature.[5][6]
-
Oxidation: Oxidative processes can also contribute to the degradation of this compound.[3]
-
Enzymatic Degradation: In biological matrices, enzymatic activity can lead to metabolic degradation.[6][7]
Q3: What are the primary degradation products of this compound?
The main degradation of this compound occurs through the hydrolysis of the amide bond.[8] This cleavage results in the formation of two primary products:
Under certain conditions, other minor degradation products such as aminoniclosamide (AN) and hydroxyniclosamide (HN) may also be observed.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Rapid loss of active this compound concentration in aqueous solution.
-
Possible Cause 1: Alkaline Hydrolysis.
-
Evidence: You observe a rapid decrease in the parent compound concentration, and your solution has a pH above 7. This compound degradation is significantly accelerated in alkaline conditions.[4] Studies have shown that at a high pH, such as in the presence of 1 N NaOH, degradation to 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid can be observed over a 5-day period.[12][13] Conversely, at neutral pH and pH 9, solutions have been found to be stable for at least 16 days.[12][13] In another study, the rate of hydrolysis was found to be relatively high at pH values below 7.0 and to decrease as the pH increases.[14]
-
Solution:
-
pH Adjustment: Maintain the pH of your aqueous solutions below 7. This compound shows greater stability in acidic to neutral pH ranges.[4]
-
Buffering: Use an appropriate buffer system to maintain a stable pH throughout your experiment.
-
Fresh Preparation: Prepare solutions fresh before use, especially if they cannot be acidified.
-
-
-
Possible Cause 2: Photodegradation.
-
Evidence: Your experimental setup is exposed to ambient or direct light. This compound is a photosensitive compound.[4]
-
Solution:
-
Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping your experimental containers in aluminum foil.
-
Controlled Lighting: Conduct experiments under controlled, minimal light conditions whenever possible.
-
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: In vitro metabolism of this compound.
-
Evidence: You are using cell lines or tissue homogenates (e.g., liver microsomes, S9 fractions) that have metabolic activity.[15][16] In vitro metabolism can lead to the conversion of this compound into its metabolites, reducing the concentration of the active parent drug and potentially introducing confounding effects from the metabolites.
-
Solution:
-
Metabolic Stability Assay: Perform a preliminary metabolic stability assay to determine the rate of this compound degradation in your specific in vitro system.
-
Inhibitors: If necessary and compatible with your experimental design, consider the use of broad-spectrum enzyme inhibitors to reduce metabolic activity.
-
Time-Course Analysis: Conduct time-course experiments to understand the kinetics of degradation and choose appropriate incubation times for your primary assay.
-
-
Problem 3: Difficulty in detecting and quantifying this compound and its degradation products.
-
Possible Cause: Inadequate analytical methodology.
-
Evidence: You are observing poor peak shapes, low sensitivity, or co-elution of compounds in your chromatograms.
-
Solution:
-
Method Selection: Utilize a validated, high-sensitivity analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][17][18]
-
Method Optimization: Optimize chromatographic conditions (e.g., mobile phase composition, column chemistry, gradient) to achieve good separation and peak shape for this compound and its key degradation products.[10]
-
Sample Preparation: Ensure your sample preparation method is efficient and does not contribute to the degradation of the analyte.
-
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | Alkaline (pH > 7) | Increased hydrolysis | [4] |
| Acidic to Neutral (pH < 7) | Generally more stable | [4][14] | |
| Light | UV or Sunlight Exposure | Photodegradation | [4] |
| Temperature | Elevated Temperature | Increased degradation rate | [5][6] |
| Biological Matrix | Presence of metabolic enzymes | Enzymatic degradation | [6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile, as suggested by ICH guidelines Q1A(R2).
-
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points. Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.[4] Incubate at room temperature. Take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H2O2 (e.g., 3%). Incubate at room temperature, protected from light. Take samples at various time points.
-
Photodegradation: Expose an aqueous solution of this compound to direct sunlight or a photostability chamber.[4] Have a control sample protected from light. Take samples at various time points.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C). Take samples at various time points.
-
Analysis: Analyze all samples, including controls, by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify the degradation products.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.
-
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired final concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing the ice-cold stop solution to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analysis: Transfer the supernatant to an analysis vial and analyze by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½).
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MAGIC Knowledge Base - this compound [magic.eco]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The rate of hydrolysis of the molluscicide N-tritylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijfans.org [ijfans.org]
- 18. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Clonitralid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enhancement of Clonitralid's oral bioavailability.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in Aqueous Media
Question: My this compound formulation shows a very low dissolution rate in standard aqueous dissolution media (e.g., simulated gastric and intestinal fluids). What are the potential causes and how can I improve it?
Answer:
A low dissolution rate for this compound is expected due to its poor aqueous solubility.[1][2][3][4] The primary reasons and potential solutions are outlined below:
-
Particle Size: Large drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[1][5]
-
Crystalline Structure: The crystalline form of a drug is often less soluble than its amorphous form.[2]
-
Wettability: Poor wettability of the drug powder can lead to clumping and reduced surface area for dissolution.
-
Solution: Incorporate surfactants or wetting agents into your formulation.
-
Experimental Workflow for Troubleshooting Poor Dissolution:
Issue 2: Low Permeability of this compound Across Caco-2 Monolayers
Question: My this compound formulation shows low apparent permeability (Papp) in a Caco-2 permeability assay, suggesting poor intestinal absorption. What could be the reason and how can I address this?
Answer:
Low permeability of this compound across Caco-2 monolayers can be attributed to several factors:
-
Poor Solubility in the Donor Compartment: If this compound precipitates in the apical (donor) compartment, its effective concentration for absorption is reduced.
-
Solution: Ensure the concentration of this compound in the donor compartment is below its solubility limit in the assay buffer. The use of solubilizing excipients that are compatible with the Caco-2 cells may be necessary.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the lumen.
-
Solution: Conduct bi-directional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[8] Consider co-formulating with a known P-gp inhibitor, if toxicologically permissible.
-
-
Intrinsic Molecular Properties: The inherent physicochemical properties of this compound, such as its molecular weight and lipophilicity, may not be optimal for passive diffusion.
Logical Relationship for Investigating Low Permeability:
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for this compound?
A1: The primary challenges stem from its poor physicochemical properties, which are characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). These include:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[3][4]
-
First-Pass Metabolism: Like its parent compound niclosamide (B1684120), this compound may be subject to significant first-pass metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[10]
Q2: What are some promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery:[1][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can increase its solubility and dissolution rate.[5][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or submicron lipid emulsions (SLEs) can improve the solubility and absorption of lipophilic drugs like this compound.[1][11][12] These formulations can also bypass first-pass metabolism to some extent by promoting lymphatic uptake.
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and bioavailability.[2][5]
-
Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active form in vivo is another viable approach.[2][13][14]
Q3: How do I choose the right excipients for my this compound formulation?
A3: The choice of excipients is critical and depends on the chosen formulation strategy.
-
For ASDs: Select polymers that have good miscibility with this compound and can maintain the amorphous state of the drug. Common choices include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
For Lipid-Based Formulations: Use a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) that can effectively solubilize this compound and form a stable emulsion upon dilution in aqueous media.
-
For Nanocrystals: Stabilizers such as surfactants and polymers are necessary to prevent the aggregation of nanoparticles.[5]
Q4: What in vitro tests should I perform to screen my this compound formulations?
A4: A tiered approach to in vitro screening is recommended:
-
Kinetic Solubility Studies: Determine the solubility of this compound from your formulation in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
-
In Vitro Dissolution/Drug Release Testing: Perform dissolution studies using USP apparatus 1 (basket) or 2 (paddle) to assess the rate and extent of drug release from the formulation.[15][16]
-
Caco-2 Permeability Assays: Evaluate the potential for intestinal absorption and identify any efflux liability.[8][17][18]
Q5: What are the key parameters to evaluate in an in vivo pharmacokinetic study for a this compound formulation?
A5: In an in vivo study, typically conducted in a relevant animal model like rats or dogs, the following pharmacokinetic parameters are crucial for assessing the performance of your formulation compared to a control (e.g., an unformulated drug suspension):
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Relative Bioavailability (F%): The ratio of the AUC of your test formulation to the AUC of a reference formulation (often an intravenous dose or a simple oral suspension).
Quantitative Data Summary
Table 1: Comparative Bioavailability of Different Niclosamide Formulations (as a surrogate for this compound)
| Formulation Type | Drug Loading (%) | Fold Increase in Bioavailability (Compared to Pure Drug) | Reference |
| Amorphous Solid Dispersion (ASD) | 35% | 2-fold | [7] |
| Amorphous Solid Dispersion (ASD) | 9.6% | 1.69-fold | [7] |
| Amorphous Solid Dispersion (ASD) | 20% | 4.4-fold | [7] |
| Amorphous Solid Dispersion (ASD) | >25% | 2.33-fold | [7] |
| Nanoparticle Capsule | 23% | 2.6-fold | [7] |
| Submicron Lipid Emulsion (CSLE) | >9.0% | 4.41-fold | [12] |
| PEGylated Submicron Lipid Emulsion (PSLE) | >9.0% | 4.64-fold | [12] |
| Niclosamide Prodrug (NIC-PS) | N/A | 10-fold | [13][14] |
Note: Data is for Niclosamide, the parent compound of this compound, and is intended to be illustrative of the potential for bioavailability enhancement with different formulation strategies.
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for this compound Formulations
-
Objective: To assess the in vitro release profile of this compound from an oral formulation.
-
Apparatus: USP Apparatus 2 (Paddle).[16]
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (e.g., FaSSIF) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to maintain sink conditions. The use of multiple media (e.g., pH 1.2, 4.5, 6.8 buffers) is recommended for a comprehensive evaluation.[19]
-
Paddle Speed: 50-75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one unit of the dosage form into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC-UV.[15][20]
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
2. Protocol: Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of a this compound formulation and assess its potential as a substrate for efflux transporters.[8][17]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21]
-
Monolayer Integrity: Verify the integrity of the cell monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[8][18]
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the samples for this compound concentration using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[8]
-
3. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability of a this compound formulation.
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Groups:
-
Group 1: Test formulation administered orally (e.g., via oral gavage).
-
Group 2: Control (e.g., this compound suspension in a vehicle like 0.5% methylcellulose) administered orally.
-
(Optional) Group 3: Intravenous administration of this compound solution for absolute bioavailability determination.
-
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the formulation at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the relative oral bioavailability: F% = (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. enamine.net [enamine.net]
- 9. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significantly enhanced bioavailability of niclosamide through submicron lipid emulsions with or without PEG-lipid: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Clonitralid (Niclosamide) Toxicity to Fish
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at mitigating the toxic effects of Clonitralid (Niclosamide) on fish.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to fish?
A1: this compound, the ethanolamine (B43304) salt of Niclosamide, is a potent molluscicide used to control snail populations, particularly those that act as intermediate hosts for parasites like schistosomes.[1] It is also used as a piscicide to control invasive fish species.[2] Its high toxicity to fish is a significant concern for non-target aquatic organisms.[1][2] this compound is classified as very toxic to aquatic life, with long-lasting effects.[3]
Q2: What are the observable signs of this compound toxicity in fish?
A2: Fish exposed to toxic levels of this compound may exhibit a range of behavioral and physical symptoms. These can include erratic swimming, loss of equilibrium, increased opercular (gill) movement indicating respiratory distress, discoloration, and lethargy.[4] In acute cases, these symptoms are followed by mortality.[5] Sub-lethal exposure can lead to histopathological changes in the gills, liver, and gut, as well as oxidative stress and immune responses.[6][7][8]
Q3: What is the primary mechanism of this compound toxicity in fish?
A3: The primary mechanism of this compound toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[7][9] This disruption of the energy production process at the cellular level is a key factor in its toxic effect. This compound can also affect the activity of vital enzymes and has been shown to induce oxidative stress, leading to cellular damage.[1][7]
Q4: What are the general strategies to reduce the toxicity of pesticides like this compound in aquatic environments?
A4: General strategies to mitigate the impact of pesticides in aquatic systems include:
-
Adsorption: Using materials with a high surface area, such as activated carbon, to bind the pesticide and remove it from the water column.[8][10]
-
Phytoremediation: Utilizing aquatic plants to absorb, accumulate, and/or break down the contaminant.[11][12][13]
-
Bioremediation: Employing microorganisms that can degrade the pesticide into less toxic compounds.[14][15]
-
Chemical Modification: Synthesizing derivatives of the pesticide that are less toxic to non-target organisms while retaining efficacy against the target pest.[1]
Section 2: Troubleshooting Guides
Issue 1: Higher than expected fish mortality during toxicity assays.
-
Potential Cause: Inaccurate this compound concentration in the test water.
-
Troubleshooting Steps:
-
Verify Stock Solution: Re-calculate the amount of this compound used to prepare the stock solution. Ensure the purity of the this compound compound is accounted for.
-
Check Dilution Series: Double-check all calculations for the serial dilutions from the stock solution.
-
Analytical Verification: Use an established analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to measure the actual concentration of this compound in the test aquaria.[16]
-
Issue 2: Inconsistent or non-reproducible results in toxicity reduction experiments.
-
Potential Cause: Variability in the efficiency of the mitigation strategy (e.g., activated carbon, phytoremediation).
-
Troubleshooting Steps:
-
Standardize Adsorbent Dosing: If using activated carbon, ensure the exact same amount (by dry weight) is added to each replicate for a given treatment level. Ensure consistent mixing and contact time.
-
Homogenize Plant Biomass: For phytoremediation studies, use plants of a similar size and age. The biomass of plants added to each replicate should be as consistent as possible.
-
Control Contact Time: The duration of contact between the contaminated water and the mitigating agent (adsorbent or plants) must be precisely controlled and identical across all replicates.
-
Monitor Water Quality: Regularly measure and record water quality parameters such as pH, temperature, and dissolved oxygen in all test chambers, as these can influence the toxicity of this compound and the health of the fish.
-
Issue 3: Low removal efficiency of this compound from water.
-
Potential Cause: The chosen mitigation strategy is not optimal for the experimental conditions.
-
Troubleshooting Steps:
-
Adjust Adsorbent Dose: For activated carbon, conduct preliminary studies to determine the optimal dose for this compound removal. Increase the amount of activated carbon to see if removal efficiency improves.
-
Select Appropriate Plant Species: For phytoremediation, some plant species are more effective at removing certain contaminants than others. Consider testing different species, such as Eichhornia crassipes or Lemna gibba, which have been shown to be effective in removing other pollutants.[17]
-
Increase Contact Time: Extend the duration of the treatment to allow for greater adsorption or uptake of this compound.
-
Pre-treat Water: If the source water has high levels of dissolved organic matter, this can compete with this compound for binding sites on activated carbon. Pre-filtering the water may improve efficiency.
-
Section 3: Experimental Protocols
Protocol 1: Evaluating the Efficacy of Activated Carbon in Reducing this compound Toxicity
This protocol outlines a two-stage experiment to first treat this compound-contaminated water with activated carbon and then assess the reduction in toxicity to fish.
Part A: Activated Carbon Treatment
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., hot ethanol) and then create a working solution in dechlorinated freshwater to a concentration known to be lethal to the test fish species (e.g., twice the estimated LC50).
-
Set up Treatment Replicates: Aliquot the this compound working solution into replicate glass tanks.
-
Add Activated Carbon: Add powdered activated carbon (PAC) at varying concentrations (e.g., 50, 100, 200 mg/L) to the treatment tanks. Include a control group with no activated carbon.
-
Contact Time: Gently stir the solutions for a predetermined contact time (e.g., 2 hours) to ensure thorough mixing.
-
Remove Activated Carbon: Filter the water from each tank using a fine filter paper to remove the PAC.
-
Sample for Analysis: Collect water samples from each tank for chemical analysis to determine the post-treatment this compound concentration.
Part B: Fish Acute Toxicity Bioassay
-
Acclimatize Fish: Acclimatize the chosen fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) to laboratory conditions for at least one week.
-
Prepare Test Chambers: Distribute the treated water from Part A into replicate test chambers. Include a negative control (clean water) and a positive control (untreated this compound solution).
-
Introduce Fish: Randomly assign a set number of fish (e.g., 10) to each test chamber.
-
Exposure and Observation: Conduct a 96-hour static renewal or flow-through toxicity test. Record fish mortality and any signs of toxicity at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 (the concentration lethal to 50% of the test population) for each treatment group using statistical methods like the Probit analysis.
Part C: Analytical Chemistry
-
Sample Preparation: Prepare the water samples collected in Part A for analysis.
-
Quantification: Use a validated method like LC-MS/MS to quantify the concentration of this compound in the water samples before and after activated carbon treatment.[18][19]
Protocol 2: Assessing Phytoremediation of this compound using Eichhornia crassipes
This protocol details a study to determine if the aquatic plant Eichhornia crassipes (water hyacinth) can remove this compound from water and thereby reduce its toxicity to fish.
Part A: Phytoremediation
-
Plant Acclimatization: Acclimatize healthy E. crassipes plants of similar size in clean, nutrient-rich water for one week.
-
Prepare Test Solutions: Prepare solutions of this compound in freshwater at a sub-lethal concentration (e.g., 50 µg/L) in large glass tanks.
-
Introduce Plants: Introduce a standardized biomass of acclimatized E. crassipes into the treatment tanks. Include a control tank with this compound solution but no plants.
-
Remediation Period: Allow the plants to grow in the this compound solution for a set period (e.g., 7 days).
-
Water Sampling: Collect water samples at regular intervals (e.g., day 0, 1, 3, 5, and 7) to measure the decrease in this compound concentration over time.
-
Final Water Collection: At the end of the remediation period, carefully remove the plants and collect the remediated water for the fish bioassay.
Part B: Fish Bioassay
-
Test Setup: Use the remediated water from Part A as the test solution. Also, include a negative control (clean water) and a positive control (this compound solution from the no-plant tank).
-
Toxicity Test: Conduct a 96-hour acute toxicity test as described in Protocol 1, Part B, using a suitable fish species (e.g., Fathead Minnow, Pimephales promelas).
-
Endpoint Measurement: Record mortality and sub-lethal effects to determine if the phytoremediated water is less toxic to the fish.
Part C: Analytical Chemistry
-
Water Analysis: Analyze the water samples from Part A using LC-MS/MS to determine the rate of this compound removal by E. crassipes.
-
Plant Tissue Analysis (Optional): At the end of the experiment, harvest the plant tissues (roots and shoots separately), and analyze them for this compound content to confirm bioaccumulation.
Section 4: Data Presentation
The following tables are for illustrative purposes to demonstrate how quantitative data from such experiments should be structured.
Table 1: Illustrative Data on the Effect of Activated Carbon Treatment on the 96-hour LC50 of this compound for Rainbow Trout (Oncorhynchus mykiss)
| Activated Carbon Dose (mg/L) | Initial this compound Conc. (µg/L) | Final this compound Conc. (µg/L) | 96-h LC50 (µg/L) | 95% Confidence Interval |
| 0 (Control) | 100 | 100 | 65 | 58 - 73 |
| 50 | 100 | 45 | 145 | 130 - 162 |
| 100 | 100 | 15 | 430 | 390 - 475 |
| 200 | 100 | <5 | >1000 | - |
Table 2: Illustrative Data on the Removal of this compound from Water by Eichhornia crassipes over a 7-Day Period
| Time (Days) | This compound Concentration (µg/L) in Control (No Plants) | This compound Concentration (µg/L) with E. crassipes | Percent Removal (%) |
| 0 | 50.0 ± 2.1 | 50.0 ± 2.3 | 0 |
| 1 | 48.5 ± 1.9 | 42.1 ± 2.0 | 13.2 |
| 3 | 46.2 ± 2.5 | 28.9 ± 1.8 | 37.4 |
| 5 | 45.1 ± 2.2 | 15.6 ± 1.5 | 65.4 |
| 7 | 44.3 ± 2.0 | 8.7 ± 1.1 | 80.4 |
Table 3: Illustrative Data on the Effect of Phytoremediation on Fish Mortality
| Treatment | Initial this compound Conc. (µg/L) | Number of Fish | 96-hour Mortality (%) |
| Negative Control (Clean Water) | 0 | 30 | 0 |
| Positive Control (No Plants) | 50 | 30 | 90 |
| Phytoremediated Water | 8.7 | 30 | 10 |
Section 5: Visualizations
References
- 1. The Impact of Niclosamide Exposure on the Activity of Antioxidant Enzymes and the Expression of Glucose and Lipid Metabolism Genes in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Medwin Publishers | Humic Acid Substances in Aquaculture for Fish Disease andTreatments [medwinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Selected Adsorbents for Removal of Contaminants from Wastewater: Towards Engineering Clay Minerals [scirp.org]
- 11. iieta.org [iieta.org]
- 12. Frontiers | Influences of molecular weight fractionated humic acids on polyamide 66 microplastic stability and toxicity in red tilapia (Oreochromis niloticus) [frontiersin.org]
- 13. GISD [iucngisd.org]
- 14. Investigating Immunotoxicity in Black Carp (Mylopharyngodon piceus) Fingerlings Exposed to Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.fspublishers.org [api.fspublishers.org]
- 16. researchgate.net [researchgate.net]
- 17. Eichhornia crassipes mediated copper phytoremediation and its success using catfish bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Technical Support Center: Clonitralid (Niclosamide) Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve inconsistencies in Clonitralid (also known as Niclosamide) efficacy studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line compared to published data. What could be the cause?
A1: Inconsistencies in IC50 values for this compound are a common issue and can arise from several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to differences in their reliance on oxidative phosphorylation, the basal activity of signaling pathways like STAT3, Wnt/β-catenin, and mTORC1, and drug transporter expression.[1][2]
-
Experimental Conditions:
-
Cell Density: Higher cell densities can reduce the effective concentration of the drug per cell. It is crucial to standardize cell seeding density across experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability. We recommend testing a range of serum concentrations or using serum-free media for a defined period during treatment.
-
pH of Culture Media: this compound's activity as a protonophore is pH-dependent. Variations in the pH of your culture medium can alter its efficacy.[3][4]
-
-
Drug Formulation and Handling:
-
Solvent: The choice of solvent (e.g., DMSO) and its final concentration can impact drug solubility and cell viability. Ensure the final solvent concentration is consistent and non-toxic to the cells.
-
Storage: Improper storage of this compound can lead to degradation. Follow the manufacturer's instructions for storage conditions and shelf life.
-
Q2: Our results for STAT3 inhibition by this compound are not consistent. Sometimes we see strong inhibition of p-STAT3, and other times the effect is minimal. Why?
A2: Variability in STAT3 inhibition by this compound can be a significant challenge. Here are some potential reasons and troubleshooting steps:
-
Timing of Treatment and Analysis: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. It is essential to perform a time-course experiment to determine the optimal time point for observing STAT3 inhibition after this compound treatment.
-
Basal STAT3 Activity: The level of constitutive STAT3 activation can vary between cell lines and even between different passages of the same cell line.[5][6][7] We recommend regularly checking the basal p-STAT3 levels in your control cells.
-
Stimulation Conditions: If you are inducing STAT3 activation (e.g., with IL-6 or EGF), ensure that the stimulation is consistent and robust. The concentration of the stimulating agent and the duration of stimulation should be optimized.[8]
-
Method of Detection: Ensure your Western blot protocol is optimized for detecting p-STAT3. This includes using appropriate lysis buffers with phosphatase inhibitors and validated antibodies.
Q3: We are trying to confirm the mitochondrial uncoupling effect of this compound but are getting ambiguous results from our Seahorse assay. What could be wrong?
A3: Measuring mitochondrial uncoupling requires careful experimental setup. Here are some troubleshooting tips for Seahorse assays:
-
Drug Concentration: this compound exhibits a biphasic effect on mitochondrial respiration. At lower concentrations, it acts as an uncoupler, increasing the oxygen consumption rate (OCR). At higher concentrations, it can inhibit the electron transport chain, leading to a decrease in OCR.[9] It is critical to perform a dose-response experiment to identify the optimal concentration for observing uncoupling.
-
Cell Health: Ensure the cells are healthy and form a uniform monolayer in the Seahorse plate. Stressed or unhealthy cells will have altered mitochondrial function, which can confound the results.
-
Assay Medium: The pH and substrate availability in the assay medium are critical. Use the recommended assay medium and ensure it is properly buffered.
-
Instrument Calibration: Regular calibration and maintenance of the Seahorse analyzer are essential for obtaining reliable data.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug preparation.3. Different passage numbers of cells used. | 1. Standardize cell seeding protocol.2. Prepare fresh drug dilutions for each experiment from a validated stock.3. Use cells within a defined passage number range. |
| No significant cell death at expected concentrations | 1. Drug degradation.2. Cell line is resistant.3. Incorrect assay endpoint. | 1. Use a fresh batch of this compound.2. Verify the sensitivity of your cell line to a positive control cytotoxic agent.3. Measure viability at multiple time points (e.g., 24, 48, 72 hours). |
| High background in viability assay | 1. Solvent (e.g., DMSO) toxicity.2. Contamination. | 1. Include a vehicle control with the same solvent concentration.2. Regularly test for mycoplasma contamination. |
Guide 2: Conflicting Data on Signaling Pathway Modulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent inhibition of p-STAT3, p-mTOR, etc. | 1. Suboptimal time point for analysis.2. Issues with antibody or detection method.3. Crosstalk with other signaling pathways. | 1. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours).2. Validate antibodies and optimize Western blot conditions.3. Investigate the status of related pathways that might be compensating.[10] |
| Unexpected activation of a pathway | 1. Cellular stress response.2. Off-target effects at high concentrations. | 1. Lower the concentration of this compound.2. Include controls for cellular stress (e.g., heat shock proteins). |
Data Presentation: Summary of this compound Efficacy
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Key Findings |
| HCT116 | Colon Cancer | ~1 | Inhibition of Wnt/β-catenin signaling.[10] |
| SW620 | Colon Cancer | ~5 | Synergizes with erlotinib (B232) to induce apoptosis.[5] |
| MCF-7 | Breast Cancer | ~1-5 | Inhibition of mTORC1 signaling.[3] |
| DU145 | Prostate Cancer | ~2.5 | Inhibition of STAT3 signaling. |
| A549 | Lung Cancer | ~1 | Overcomes erlotinib resistance by inhibiting STAT3.[8] |
Note: IC50 values can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Key signaling pathways inhibited by this compound.
Caption: Mechanism of mitochondrial uncoupling by this compound.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life of Clonitralid-Based Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization and formulation of Clonitralid-based products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is the ethanolamine (B43304) salt of niclosamide, a molluscicide. It is a yellow, crystalline solid with low water solubility.[1][2] The primary stability concerns for this compound-based products are its susceptibility to hydrolysis, particularly under alkaline or strongly acidic conditions, and its sensitivity to light (photodegradation).[1][3][4]
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Hydrolysis: The amide bond in the this compound molecule is susceptible to cleavage, especially in the presence of strong acids or bases, yielding 2-chloro-4-nitroaniline (B86195) and 5-chloro-2-hydroxybenzoic acid.[1][3]
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the breakdown of the molecule.[1][5][6] The presence of a phenolic group may also make it reactive with atmospheric nitrate (B79036) radicals.[1]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly acidic aqueous solutions.[3][7] Under strongly alkaline conditions (high pH), the rate of hydrolysis increases significantly.[3][7] While its solubility increases with a higher pH (in the 8-9.5 range), so does the potential for degradation over extended periods.[7]
Q4: What are some general strategies to improve the shelf-life of my this compound formulation?
A4: Several strategies can be employed to enhance the stability of this compound formulations:
-
Formulation Type: Consider advanced formulation approaches like nanosuspensions, amorphous solid dispersions, or suspension concentrates, which can improve both solubility and physical stability.[8][9][10] Sustained-release formulations can also be beneficial.[11]
-
Excipient Selection: Incorporate stabilizing excipients such as polymers (e.g., HEC, PEG), surfactants (e.g., Polysorbate 80), and UV protectants.[8][9][12]
-
pH Control: Maintain the pH of aqueous formulations within a stable range, typically neutral to slightly acidic.[7][13]
-
Packaging: Utilize light-resistant (e.g., amber) and moisture-proof packaging to protect the product from environmental factors.[5][14]
Q5: Which analytical techniques are recommended for monitoring this compound stability?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and its degradation products.[1][3][15] Other techniques that can be used include UV-Visible Spectroscopy for concentration measurements and Thin-Layer Chromatography (TLC) for qualitative degradation assessment.[3][9]
Troubleshooting Guides
Problem 1: Rapid Chemical Degradation in an Aqueous Formulation
| Possible Causes | Solutions |
| Inappropriate pH | The pH of the formulation may be too high (alkaline) or too low (strongly acidic), accelerating hydrolysis.[3] |
| Recommended Action: Measure the pH of your formulation. Adjust the pH to a neutral or slightly acidic range (pH 5-7) using appropriate buffers.[7][13] Conduct a pH-rate profile study to determine the optimal pH for stability. | |
| Exposure to Light | The formulation may be exposed to UV or ambient light, causing photodegradation.[5] |
| Recommended Action: Prepare and store the formulation in a dark environment or use amber-colored containers.[14] Consider adding a UV-absorbing excipient like benzophenone-3 or physical blockers like titanium dioxide or zinc oxide to the formulation.[12] | |
| Oxidative Degradation | Presence of dissolved oxygen or metal ion catalysts can promote oxidation.[4][16] |
| Recommended Action: Purge the formulation with an inert gas (e.g., nitrogen) to remove dissolved oxygen. Add a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze degradation. |
Problem 2: Poor Physical Stability of a Suspension (e.g., Caking, Crystal Growth)
| Possible Causes | Solutions |
| Inadequate Stabilization | Insufficient or inappropriate stabilizing agents (surfactants, polymers) are used, leading to particle aggregation and settling. |
| Recommended Action: Increase the concentration of the existing stabilizer or test different types of stabilizers (e.g., polysorbates, poloxamers, cellulosic polymers).[8][9] A combination of stabilizers may be more effective. | |
| Particle Size Issues | A wide particle size distribution can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to instability. |
| Recommended Action: Employ particle size reduction techniques like high-pressure homogenization to create a more uniform and smaller particle size distribution, as is done for nanosuspensions.[8] | |
| Polymorphic Transformation | The crystalline form of this compound in the suspension may be converting to a more stable, less soluble polymorph over time.[7] |
| Recommended Action: Characterize the solid-state properties of your this compound raw material. Consider creating an amorphous solid dispersion to prevent crystallization issues.[9] |
Problem 3: Appearance of Unknown Peaks in HPLC Analysis During Stability Study
| Possible Causes | Solutions |
| Degradation Products | The new peaks are likely degradation products from hydrolysis or photolysis. |
| Recommended Action: Compare the retention times of the unknown peaks with those of known this compound degradants (2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid).[1][3] Perform forced degradation studies (see protocol below) to intentionally generate degradants and confirm their identities. | |
| Excipient Interaction | This compound may be reacting with one of the excipients in the formulation.[4] |
| Recommended Action: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under stress conditions. Analyze for the appearance of new peaks. | |
| Interaction with Container | Leachables from the packaging material could be appearing in the chromatogram. |
| Recommended Action: Analyze a placebo formulation (containing all excipients but no this compound) stored in the same container to see if the peaks are present. If so, investigate alternative packaging materials. |
Data Summary
Table 1: Influence of pH on this compound Solubility and Stability
| pH | Approximate Solubility | Stability Notes |
| 3.66 | 1.77 µM | Generally stable, but solubility is very low.[7] |
| 7.0 | ~10-15 µM | Considered a stable pH range.[3][7] |
| 8.0 | 30 µM | Increased solubility, generally stable for shorter durations.[7] |
| 9.1 | 300 µM | Significant increase in solubility.[7] |
| >10 (e.g., 1N NaOH) | High | Rapid degradation observed.[7] |
Table 2: Formulation Strategies and Their Impact on this compound Stability
| Formulation Strategy | Key Components/Process | Primary Benefit for Stability |
| Nanosuspension | High-pressure homogenization, Polysorbate 80 | Improved dissolution rate and physical stability.[8] |
| Amorphous Solid Dispersion | Solvent evaporation, PEG 6000, Poloxamer 188 | Enhanced dissolution and prevention of crystallization.[9] |
| Suspension Concentrate | Wet milling, surfactants, viscosity modifiers | Improved physical stability and efficacy over wettable powders.[10] |
| Sustained-Release Gel | Gelatin matrix | Prolonged release and reduced environmental toxicity.[11] |
| Film Coating | Polymer coating (e.g., HPMC) | Creates a physical barrier against moisture and light.[17][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with UV and visible light lamps
-
Heating oven
-
pH meter
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute for analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute for analysis.
-
Thermal Degradation: Place this compound powder in a petri dish and expose it to 105°C for 24 hours. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose the this compound powder and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[19] Prepare samples for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. Compare the chromatograms to identify and quantify degradation products.
Protocol 2: Preparation of a this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution and physical stability.
Materials:
-
This compound API
-
Polysorbate 80 (stabilizer)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer
Methodology:
-
Preparation of Pre-suspension: Disperse this compound powder in an aqueous solution of Polysorbate 80 (e.g., at a 10:1 drug-to-stabilizer weight ratio).[8]
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Homogenization Cycles: Perform multiple homogenization cycles (e.g., 20 cycles) at a high pressure (e.g., 1500 bar).[8]
-
Characterization: After homogenization, measure the particle size distribution and zeta potential of the resulting nanosuspension. A hydrodynamic diameter of around 450 nm and a zeta potential of approximately -20 mV are indicative of a successful formulation.[8]
-
Stability Assessment: Store the nanosuspension at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitor particle size, zeta potential, and drug content over time.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. Niclosamide ethanolamine salt | C15H15Cl2N3O5 | CID 14992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Gelatin-Based Sustained-Release Molluscicide for Control of the Invasive Agricultural Pest and Disease Vector Pomacea canaliculata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. geneonline.com [geneonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and process considerations affecting the stability of solid dosage forms formulated with methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Clonitralid vs. Niclosamide: A Comparative Efficacy Analysis for Researchers
An in-depth examination of the ethanolamine (B43304) salt formulation (Clonitralid) versus the parent compound, Niclosamide (B1684120), in terms of molluscicidal and broader biomedical applications.
This guide provides a detailed comparison between This compound (B1678745) and its parent compound, niclosamide. This compound is the ethanolamine salt of niclosamide, a formulation designed to enhance the aqueous solubility and bioavailability of the active molecule. This fundamental difference in formulation has significant implications for its efficacy and application, particularly in its primary role as a molluscicide for the control of schistosomiasis intermediate hosts. While direct comparative molluscicidal studies between the base niclosamide and its ethanolamine salt are not extensively detailed in publicly available literature, this guide synthesizes data from various formulation comparisons of this compound and contrasts the in vivo efficacy of niclosamide and its ethanolamine salt in other therapeutic areas to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Molluscicidal Efficacy of this compound Formulations
The molluscicidal efficacy of this compound is highly dependent on its formulation, which affects its dispersal and availability in aquatic environments. Below are comparative data from field studies on different formulations of niclosamide ethanolamine salt (this compound) against the snail Oncomelania hupensis.
Table 1: Comparative Molluscicidal Efficacy of Different Niclosamide Ethanolamine Salt (this compound) Formulations in Marshlands [1]
| Formulation | Application Method | Corrected Snail Mortality Rate (3 days) | Corrected Snail Mortality Rate (7 days) | Corrected Snail Mortality Rate (15 days) | Corrected Snail Mortality Rate (30 days) |
| 25% Suspension Concentrate (SCN) | Spraying | 54.37% | 91.70% | 92.76% | 79.50% |
| 4% Dustable Powder (DP) | Dusting | 59.10% | 91.83% | 95.56% | 93.34% |
| 50% Wettable Powder (WPN) | Spraying | 76.29% | 91.68% | 93.12% | 81.59% |
Table 2: Comparative Reduction in Snail Density by Different Niclosamide Ethanolamine Salt (this compound) Formulations in Marshlands [1]
| Formulation | Application Method | Reduced Rate of Snail Density (3 days) | Reduced Rate of Snail Density (7 days) | Reduced Rate of Snail Density (15 days) | Reduced Rate of Snail Density (30 days) |
| 25% Suspension Concentrate (SCN) | Spraying | 59.55% | 95.93% | 97.63% | 94.15% |
| 4% Dustable Powder (DP) | Dusting | 65.03% | 94.93% | 97.61% | 97.28% |
| 50% Wettable Powder (WPN) | Spraying | 81.24% | 97.02% | 97.84% | 95.27% |
A separate meta-analysis of Chinese literature on the molluscicidal efficacies of 50% wettable powder and a 4% powder of niclosamide ethanolamine salt yielded similar findings, indicating high efficacy for both formulations in schistosomiasis control programs.[2]
Enhanced Bioavailability and In Vivo Efficacy of the Ethanolamine Salt
The primary advantage of this compound (niclosamide ethanolamine salt, NEN) over niclosamide is its improved solubility, which is expected to translate to enhanced bioavailability and, consequently, greater in vivo efficacy. This is particularly relevant for systemic applications beyond its use as a molluscicide.
Table 3: Comparative In Vivo Efficacy of Niclosamide vs. Niclosamide Ethanolamine Salt (NEN) in a Hepatocellular Carcinoma (HCC) Mouse Model
| Treatment Group | Administration | Effect on Tumor Growth | Reference |
| Niclosamide | Oral | Did not significantly slow tumor growth | [3] |
| Niclosamide Ethanolamine Salt (NEN) | Oral | Significantly slowed the growth of genetically induced liver tumors and patient-derived xenografts | [3] |
This difference in in vivo efficacy is attributed to the greater bioavailability of NEN compared to niclosamide.[3]
Experimental Protocols
Molluscicide Efficacy Testing in Marshlands
The data presented in Tables 1 and 2 were generated from a field study conducted in marshlands with existing populations of Oncomelania hupensis snails. The following is a generalized protocol based on the described methodology:[1]
-
Site Selection: Field plots with established snail populations were selected.
-
Pre-treatment Snail Density Assessment: The density of living snails in each plot was determined before the application of the molluscicide.
-
Molluscicide Application:
-
Spraying: The 25% Suspension Concentrate (SCN) and 50% Wettable Powder (WPN) formulations were diluted with water and applied evenly across the designated plots using sprayers.
-
Dusting: The 4% Dustable Powder (DP) was applied directly to the plots.
-
-
Post-treatment Assessment: The mortality rates and the density of surviving snails were assessed at 3, 7, 15, and 30 days after application.
-
Data Analysis: The corrected mortality rates and the percentage reduction in snail density were calculated and compared between the different formulations.
In Vivo Antitumor Efficacy in a Mouse Model
The comparative in vivo efficacy data in Table 3 was derived from a study using mouse models of hepatocellular carcinoma (HCC). The general protocol is as follows:
-
Animal Models: Two mouse models were used: one with genetically induced liver tumors and another with implanted patient-derived xenografts (PDX) from HCC patients.[3]
-
Treatment Groups: Mice were divided into groups receiving either a standard diet, a diet containing niclosamide, or a diet containing niclosamide ethanolamine salt (NEN).[3]
-
Tumor Growth Monitoring: Tumor growth was monitored over time using methods such as bioluminescence imaging.[3]
-
Efficacy Evaluation: The effect of each treatment on slowing tumor growth was compared to the control group.[3]
Mechanism of Action and Affected Signaling Pathways
Niclosamide's primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts the energy metabolism of the target organism.[4][5] However, recent research has unveiled its ability to modulate multiple signaling pathways, which is of significant interest for its repurposing in cancer therapy.[6][7] this compound, as the salt form of niclosamide, is expected to share these mechanisms of action, with its enhanced bioavailability potentially leading to more pronounced effects in vivo.
Conclusion
This compound, the ethanolamine salt of niclosamide, offers a significant advantage over the parent compound in terms of water solubility and bioavailability. While direct comparative molluscicidal efficacy data is limited, studies on various this compound formulations demonstrate high efficacy in controlling snail populations. Furthermore, research in oncology strongly indicates that the enhanced bioavailability of the ethanolamine salt (NEN) leads to superior in vivo therapeutic outcomes compared to niclosamide. For researchers and drug development professionals, this suggests that this compound formulations are likely more effective molluscicides in field conditions and hold greater promise for systemic applications where bioavailability is a critical factor. The choice of a specific this compound formulation for molluscicidal application will depend on environmental conditions and application methods.
References
- 1. [Molluscicidal effects of different formulations of niclosamide ethanolamine salt in marshlands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anti-Cancer Efficacy of Clonitralid: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vivo comparison of the anti-cancer effects of Clonitralid (Niclosamide Ethanolamine (B43304) Salt) against established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of this compound's potential in oncology.
Executive Summary
This compound, the ethanolamine salt of the well-known anthelmintic drug niclosamide (B1684120), has demonstrated significant anti-tumor activity in preclinical in vivo models. Its improved bioavailability over niclosamide allows for more effective systemic concentrations, leading to potent inhibition of tumor growth.[1][2] This has been particularly noted in models of hepatocellular carcinoma (HCC) and colon cancer.[1][2] this compound exerts its anti-cancer effects through the modulation of multiple critical signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and Notch. This multi-targeted approach suggests a potential to overcome resistance mechanisms associated with therapies targeting single pathways. In comparative studies, this compound has shown efficacy comparable or superior to standard-of-care agents like sorafenib (B1663141) in specific cancer models.[1]
Comparative In Vivo Efficacy of this compound and Alternative Agents
The following tables summarize quantitative data from various in vivo studies, comparing the anti-tumor effects of this compound with other established anti-cancer drugs. It is crucial to note that the experimental conditions, such as cancer cell lines, animal models, and dosing regimens, may vary between studies, warranting careful interpretation of the comparative data.
Table 1: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| This compound (NEN) | Patient-Derived Xenograft (PDX) of HCC | Immunocompromised Mice | Oral administration in chow | Significantly slowed tumor growth compared to control. More effective than niclosamide.[1] | Chen et al. |
| This compound (NEN) + Sorafenib | Patient-Derived Xenograft (PDX) of HCC | Immunocompromised Mice | Oral administration | More effective at slowing tumor growth than either agent alone.[1] | Chen et al. |
| Sorafenib | Patient-Derived Xenograft (PDX) of HCC | Immunocompromised Mice | 30 mg/kg/day, oral | Significant tumor growth inhibition in 7 out of 10 PDX models. | [3] |
| Doxorubicin (B1662922) + Paclitaxel (B517696) | Murine H22 HCC | BALB/c Mice | Intraperitoneal injection | Significant tumor regression compared to single-agent treatment.[4][5] | Jin et al. |
Table 2: In Vivo Efficacy in Colorectal Cancer (CRC) Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Niclosamide (parent compound of this compound) | Colon Cancer Xenograft | Nude Mice | Not specified in abstract | Suppression of colorectal cancer growth in vivo. | [6] |
| Regorafenib | Murine CT26 Metastatic Colon Cancer | CD1 Nude Mice | 30 mg/kg/day, oral | Completely suppressed tumor growth and prevented liver metastases.[7] | Abou-Elkacem et al. |
Table 3: In Vivo Efficacy in Other Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Cisplatin | MCF-7 Breast Cancer Xenograft | Nude Mice | 1 mg/kg or 3 mg/kg, intraperitoneal | Dose-dependent inhibition of tumor growth. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
General Xenograft Tumor Model Protocol
A standard protocol for establishing xenograft tumor models in mice involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or NSG mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Cell Preparation for Injection: Cells are harvested, washed with PBS, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per injection volume).
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the corresponding organ.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly using calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. Drugs are administered via the specified route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as histology and biomarker assessment.
Specific Protocols from Cited Studies
-
This compound in HCC PDX Model (Chen et al.): [1]
-
Cancer Model: Patient-derived xenografts from HCC patients were implanted into the livers of immunocompromised mice.
-
Treatment: Mice were fed a regular chow diet or a chow diet containing niclosamide or this compound (NEN). In a separate experiment, mice received sorafenib, NEN, or niclosamide alone, or in combination, in their drinking water.
-
Monitoring: Tumor growth was monitored by bioluminescence imaging.
-
-
Regorafenib in Orthotopic Colon Cancer Model (Abou-Elkacem et al.): [7]
-
Cancer Model: Murine CT26 colon cancer cells were implanted into the cecum of CD1 nude mice.
-
Treatment: Regorafenib was administered daily by oral gavage at a dose of 30 mg/kg.
-
Monitoring: Tumor growth and vascularization were assessed longitudinally in vivo by magnetic resonance imaging (MRI).
-
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Multi-targeted inhibition of key oncogenic signaling pathways by this compound.
Caption: Generalized workflow for in vivo validation of anti-cancer agents.
Conclusion
The available in vivo data strongly support the anti-cancer effects of this compound, particularly in hepatocellular and colorectal cancer models. Its favorable pharmacokinetic profile and multi-targeted mechanism of action make it a compelling candidate for further investigation. While direct comparative data with a wide range of alternatives under identical conditions are limited, the existing evidence suggests that this compound's efficacy is on par with, and in some cases superior to, standard therapies like sorafenib. Future studies focusing on head-to-head comparisons in various patient-derived xenograft models will be crucial to fully delineate the therapeutic potential of this compound in the clinical setting.
References
- 1. Computational Discovery of Niclosamide Ethanolamine, A Repurposed Drug Candidate That Reduces Growth of Hepatocellular Carcinoma Cells in Vitro and in Mice by Inhibiting CDC37 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination chemotherapy of doxorubicin and paclitaxel for hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Clonitralid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Clonitralid (also known as Niclosamide). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from pharmaceutical formulations to environmental and biological samples. This document outlines the performance characteristics of each method, supported by experimental data from peer-reviewed studies, to aid researchers in choosing the most suitable technique for their specific needs.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The two predominant analytical techniques for the determination of this compound are HPLC-UV and LC-MS/MS. While both methods offer reliability, they differ significantly in terms of sensitivity, selectivity, and complexity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique for routine quality control of pharmaceutical products.[1] It is a cost-effective method that provides reliable quantification for samples with relatively high concentrations of the analyte. However, the sensitivity of UV detection can be a limitation for trace analysis, as this compound does not possess a strong chromophore.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[2] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the drug and its metabolites need to be quantified in complex biological matrices like plasma.[3][4][5] The use of multiple reaction monitoring (MRM) in LC-MS/MS minimizes matrix interference, leading to more accurate and precise results at low concentrations.[3][5]
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This protocol is based on a validated method for the estimation of Niclosamide (B1684120) in pharmaceutical dosage forms.[6]
-
Sample Preparation:
-
A precise amount of the sample (e.g., powdered tablets) is weighed.
-
The sample is dissolved in a suitable diluent (e.g., methanol) and sonicated to ensure complete dissolution.
-
The solution is then diluted to the desired concentration (e.g., 20 µg/ml).[6]
-
The final solution is filtered through a 0.45 µm filter before injection into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7][8]
-
Mobile Phase: A mixture of a buffer solution and an organic solvent is used. For example, a mixture of 0.1% diethylamine (B46881) and acetonitrile (B52724) (70:30, v/v) at pH 8.[7][8]
-
Detection: UV detection is set at the wavelength of maximum absorbance for this compound, which is 254 nm.[6]
-
Injection Volume: A standard injection volume is 15 µL.[9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a validated method for the bioanalysis of Niclosamide in plasma.[3][4][5]
-
Sample Preparation (Protein Precipitation):
-
To a 100 μl aliquot of the sample (e.g., plasma), 500 µL of acetonitrile containing an internal standard (e.g., ibuprofen (B1674241) or tizoxanide) is added to precipitate proteins.[4][10]
-
The mixture is vortexed and then centrifuged (e.g., at 3500g for 5 minutes).[10]
-
For a high dynamic range, an aliquot of the supernatant is directly injected into the LC-MS/MS system.[10]
-
For a low dynamic range, the supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution of water and acetonitrile (50:50) before injection.[10]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column such as an XDB-phenyl or Kinetex® C18 is used.[3][4][5]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous solution with a buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) or 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][4][5]
-
Flow Rate: The flow rate is typically around 0.3 mL/min.[11]
-
Ionization Mode: Electrospray ionization (ESI) in the negative ionization mode is used for this compound.[3][4][5]
-
Detection: Detection is performed using multiple reaction monitoring (MRM) of the parent and product ions for both this compound and the internal standard.[3][4][5][10]
-
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the HPLC-UV and LC-MS/MS methods for this compound detection.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method (High Range) | LC-MS/MS Method (Low Range) |
| Linearity Range | 10 - 60 µg/mL[6] | 31.25 - 2000 ng/mL[10] | 0.78 - 100 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.99[10] | > 0.99[10] |
| Accuracy (% Recovery) | 99 - 100%[6] | 97.2 - 112.5%[10] | 100.4 - 110.0%[10] |
| Precision (%RSD) | Within acceptable limits[6] | Intra-day: ≤ 7.40% Inter-day: ≤ 6.35%[3] | Intra-day: ≤ 3.95% Inter-day: ≤ 4.01%[3] |
| Limit of Detection (LOD) | 0.2085 µg/mL (208.5 ng/mL)[6] | Not explicitly stated, but LLOQ is 31.25 ng/mL[10] | Not explicitly stated, but LLOQ is 0.78 ng/mL[10] |
| Limit of Quantitation (LOQ) | 0.6321 µg/mL (632.1 ng/mL)[6] | 31.25 ng/mL[10] | 0.78 ng/mL[10] |
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijfans.org [ijfans.org]
- 7. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Comparative Transcriptomics of Clonitralid-Treated Parasites: A Guide for Researchers
A Meta-Analysis and Inferred Transcriptomic Profile in the Absence of Direct Comparative Studies
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide and anthelmintic agent effective against a range of parasites. Understanding its impact on parasite gene expression is crucial for optimizing its use, overcoming potential resistance, and developing new therapeutic strategies. However, direct comparative transcriptomic studies of different parasite species treated with this compound are currently scarce in publicly available literature.
This guide provides a comprehensive overview based on a meta-analysis of existing transcriptomic data for individual parasite species and the known molecular mechanisms of niclosamide. By inferring the likely transcriptomic consequences of this compound action, we offer a comparative framework for researchers, scientists, and drug development professionals.
Inferred and Observed Transcriptomic Effects of this compound/Niclosamide on Parasites
While direct comparative data is limited, a study on Schistosoma mansoni sporocysts exposed to niclosamide within their snail host provides some insight. The study suggested a minimal direct transcriptomic response from the parasite itself, with the host snail exhibiting a more pronounced reaction.[1][2][3] However, the well-documented molecular mechanisms of niclosamide allow for the inference of expected transcriptomic changes across different parasite species.
The primary mode of action of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the parasite's energy metabolism.[4][5][6][7] This disruption in ATP production is expected to trigger a cascade of stress responses and metabolic shifts, which would be reflected in the parasite's transcriptome.
Furthermore, niclosamide is known to modulate several key signaling pathways that are crucial for parasite development, survival, and host-parasite interactions. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[8] Interference with these pathways would lead to significant changes in the expression of genes involved in cell proliferation, differentiation, apoptosis, and immune evasion.
The following table summarizes the inferred transcriptomic impact of this compound based on its known mechanisms, contrasted with observed transcriptomic changes in parasites under different experimental conditions.
| Functional Gene Category | Inferred Effect of this compound/Niclosamide | Observed Transcriptomic Changes in Other Studies (Non-Clonitralid) | Parasite Species (Non-Clonitralid Studies) |
| Energy Metabolism & Mitochondrial Function | Downregulation of genes involved in oxidative phosphorylation; Upregulation of genes related to anaerobic respiration and stress response. | Differential expression of metabolic pathway genes across developmental stages. | Fasciola hepatica, Echinococcus granulosus[9][10][11][12] |
| Signaling Pathways (Wnt, mTOR, STAT3, etc.) | Dysregulation of target genes of these pathways, affecting development and survival. | Changes in signaling pathway gene expression during host-parasite interaction and development. | Echinococcus granulosus[12] |
| Stress Response | Upregulation of heat shock proteins and other stress-related genes. | Upregulation of stress response genes in response to drug treatment (e.g., pyronaridine). | Echinococcus granulosus[13] |
| Drug Metabolism and Transport | Potential upregulation of ABC transporters and other detoxification genes as a resistance mechanism. | Differential expression of drug transporter genes in drug-resistant strains (e.g., praziquantel). | Schistosoma mansoni[14] |
| Growth and Development | Downregulation of genes associated with cell proliferation and development due to pathway inhibition. | Stage-specific expression of genes related to growth and development. | Fasciola hepatica[11][15][16] |
| Host-Parasite Interaction | Altered expression of genes encoding secreted proteins and immunomodulatory factors. | Differential expression of genes involved in immune modulation between cysts from different hosts. | Echinococcus granulosus[17] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting and comparing transcriptomic data. The following protocol is based on the study of niclosamide-treated Schistosoma mansoni within its snail host.
Experimental Protocol: Transcriptomic Analysis of Schistosoma mansoni Sporocysts Exposed to Niclosamide
-
Parasite and Host Maintenance: Biomphalaria pfeifferi snails were individually exposed to Schistosoma mansoni miracidia. Infected snails were maintained in the laboratory until cercarial shedding was observed.
-
Niclosamide Exposure: A sub-lethal concentration of niclosamide was administered to the infected snails. Control groups of infected and uninfected snails were maintained in parallel without niclosamide exposure.
-
RNA Extraction: Total RNA was extracted from the snails (containing the parasite sporocysts) at a specified time point post-exposure.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared from the extracted RNA. The quality and quantity of the libraries were assessed, followed by sequencing on an Illumina platform.
-
Bioinformatic Analysis: Raw sequencing reads were quality-controlled and trimmed. The reads were then mapped to the B. pfeifferi and S. mansoni reference genomes. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in response to niclosamide treatment in both the host and the parasite.[1][2][3]
Visualizing the Impact of this compound
To illustrate the molecular interactions and pathways affected by this compound, the following diagrams were generated using the Graphviz DOT language.
Caption: Molecular mechanisms of this compound in parasites.
Caption: Workflow for transcriptomic analysis.
Conclusion
The study of the transcriptomic effects of this compound on parasites is a developing field. While direct comparative studies are lacking, a meta-analytical approach combined with an understanding of the drug's molecular mechanisms provides valuable insights. The primary impact of this compound appears to be the disruption of mitochondrial function and the inhibition of key signaling pathways, leading to broad changes in gene expression related to metabolism, stress response, and development. Future research employing RNA-sequencing on a wider range of parasite species treated with this compound is necessary to build a more complete and comparative picture of its effects, which will be instrumental in the ongoing efforts to control parasitic diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transcriptional responses of Biomphalaria pfeifferi and Schistosoma mansoni following exposure to niclosamide, with evidence for a synergistic effect on snails following exposure to both stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional responses of Biomphalaria pfeifferi and Schistosoma mansoni following exposure to niclosamide, with evidence for a synergistic effect on snails following exposure to both stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New life for an old drug: In vitro and in vivo effects of the anthelmintic drug niclosamide against Toxoplasma gondii RH strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Niclosamide Exposure on the Activity of Antioxidant Enzymes and the Expression of Glucose and Lipid Metabolism Genes in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. A Transcriptomic Analysis of Echinococcus granulosus Larval Stages: Implications for Parasite Biology and Host Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msptm.org [msptm.org]
- 12. Transcriptomic Features of Echinococcus granulosus Protoscolex during the Encystation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis uncovers the key pathways and candidate genes related to the treatment of Echinococcus granulosus protoscoleces with the repurposed drug pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsdi.org [omicsdi.org]
- 15. Fasciola hepatica: stage-specific expression of novel gene sequences as identified by differential display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptomic analysis supports a role for the nervous system in regulating growth and development of Fasciola hepatica juveniles | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Transcriptome analysis of Echinococcus granulosus sensu stricto protoscoleces reveals differences in immune modulation gene expression between cysts found in cattle and sheep - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Clonitralid in Disease Vector Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clonitralid, the ethanolamine (B43304) salt of niclosamide (B1684120), remains a cornerstone in the chemical control of disease vectors, particularly the freshwater snails that serve as intermediate hosts for schistosomiasis. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to inform research and development in vector control strategies.
Comparative Performance of Molluscicides
The selection of a molluscicide for a vector control program hinges on a balance of efficacy, cost, and environmental impact. This compound (Niclosamide) and copper sulfate (B86663) are two of the most widely utilized compounds. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | This compound (Niclosamide) | Copper Sulfate | Other Alternatives (e.g., Plant-based Molluscicides) |
| Efficacy (LC90 for Biomphalaria spp.) | 0.25 - 0.5 ppm[1] | Variable, often higher concentrations required | Highly variable depending on the plant species and extraction method |
| Snail Mortality Rate (Field application) | 77-88% (50% wettable powder, 3-15 days post-application)[2] | Effective, but snails can retreat into substrate to avoid exposure[3] | Promising results in laboratory settings, but field efficacy can be lower |
| Cost of Active Ingredient | Higher initial cost per unit weight | Generally lower cost per unit weight | Can be low-cost if locally sourced, but commercial production can be expensive |
| Application Cost | Application costs, including labor and equipment, can be significant. One study in China estimated the total cost of application to be around 38.7 CNY per 100m²[4]. | Application methods are similar to this compound, with comparable labor and equipment costs. | Application costs vary depending on the formulation and required dosage. |
| Toxicity to Non-Target Organisms | High toxicity to fish and amphibians[5][6]. | Toxic to fish and other aquatic invertebrates[3]. | Generally considered to have lower toxicity to non-target organisms, but this needs to be evaluated on a case-by-case basis. |
| Environmental Persistence | Relatively non-persistent in aquatic environments. | Can accumulate in sediments, posing a long-term risk. | Typically biodegradable and less persistent. |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of molluscicide efficacy and cost-effectiveness. The following are detailed protocols for key experiments based on World Health Organization (WHO) guidelines.[5]
Laboratory Bioassay for Determining Lethal Concentration (LC50/LC90)
This protocol is designed to determine the concentration of a molluscicide that is lethal to 50% (LC50) or 90% (LC90) of a target snail population under controlled laboratory conditions.
Materials:
-
Target snail species (e.g., Biomphalaria glabrata) of a uniform size and age
-
Test molluscicide (e.g., this compound, copper sulfate)
-
Dechlorinated tap water
-
Glass aquaria or beakers
-
Pipettes and measuring cylinders
-
Aeration system (optional, depending on test duration)
Procedure:
-
Acclimatization: Acclimatize snails to laboratory conditions for at least one week prior to testing.
-
Preparation of Test Solutions: Prepare a stock solution of the molluscicide and make serial dilutions to obtain a range of test concentrations. A control group with no molluscicide should be included.
-
Exposure: Place a predetermined number of snails (e.g., 10-20) into each aquarium containing the test solutions.
-
Observation: Observe the snails at regular intervals (e.g., 24, 48, and 72 hours) and record the number of dead snails in each concentration. A snail is considered dead if it does not respond to a gentle touch with a needle.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
Field Trial for Evaluating Molluscicide Efficacy
This protocol outlines the methodology for assessing the effectiveness of a molluscicide in a natural aquatic habitat.
Materials:
-
Selected molluscicide and application equipment (e.g., sprayer)
-
Snail sampling equipment (e.g., nets, scoops)
-
Cages for sentinel snails
-
Water quality testing kit
Procedure:
-
Pre-treatment Survey: Conduct a thorough survey of the trial site to determine the baseline snail population density and distribution. Water quality parameters should also be recorded.
-
Application: Apply the molluscicide at the predetermined dosage and method.
-
Post-treatment Surveys: Conduct snail population surveys at regular intervals (e.g., 1, 2, 4, and 8 weeks) after application to monitor the reduction in snail density.
-
Sentinel Snails: Place caged snails (sentinel snails) in the treated area to directly assess mortality.
-
Data Analysis: Compare the pre- and post-treatment snail densities to calculate the percentage reduction. Analyze the mortality of sentinel snails.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in disease vector control using this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in snails.
The primary mechanism of action for this compound is the uncoupling of oxidative phosphorylation in the mitochondria of snails.[7][8] This leads to a disruption of the proton gradient, depletion of ATP, and ultimately, cell death.[7] Additionally, studies have shown that niclosamide can inhibit several other key signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, further contributing to its molluscicidal activity.[9][10][11]
Caption: Workflow for cost-effectiveness analysis.
A systematic approach to assessing the cost-effectiveness of different molluscicides is essential for program planning and resource allocation. This workflow outlines the key steps, from defining the objectives to selecting the most appropriate intervention based on a comprehensive analysis of efficacy, cost, and environmental impact.
Conclusion
This compound (Niclosamide) remains a highly effective molluscicide for the control of snail vectors of schistosomiasis. Its primary advantages are its high efficacy at low concentrations and relatively low persistence in the environment. However, its high toxicity to non-target aquatic organisms and the costs associated with its application are significant considerations.
In comparison, copper sulfate offers a lower-cost alternative, but its efficacy can be more variable, and it poses a greater risk of long-term environmental accumulation. Plant-based molluscicides present a promising environmentally friendly option, but further research is needed to standardize their formulations and validate their efficacy in large-scale field applications.
Ultimately, the choice of a molluscicide should be based on a thorough cost-effectiveness analysis that considers the specific ecological and economic context of the control program. Integrating mollusciciding with other control measures, such as mass drug administration and health education, is often the most effective and sustainable approach to disease vector control.[12]
References
- 1. Historical Perspective: Snail Control to Prevent Schistosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncrac.org [ncrac.org]
- 4. Optimizing molluscicide treatment strategies in different control stages of schistosomiasis in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 6. ctegd.uga.edu [ctegd.uga.edu]
- 7. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Molecular mechanisms of niclosamide antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Impact and cost-effectiveness of snail control to achieve disease control targets for schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Clonitralid as a STAT3 Signaling Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clonitralid (also known as Niclosamide) as a Signal Transducer and Activator of Transcription 3 (STAT3) signaling inhibitor. Its performance is evaluated against other known STAT3 inhibitors, supported by experimental data and detailed protocols for validation assays.
Introduction to STAT3 Signaling and its Role in Disease
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Inhibition of this pathway has been shown to suppress tumor growth and induce apoptosis in cancer cells, highlighting the potential of STAT3 inhibitors as effective therapeutic agents.[1]
This compound, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the STAT3 signaling pathway.[2][3] It exerts its effects by inhibiting the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), preventing its dimerization, nuclear translocation, and transcriptional activity.[2][4][5] This guide offers a detailed validation of this compound's efficacy and compares it with other established STAT3 inhibitors.
Comparative Analysis of STAT3 Inhibitors
The inhibitory potency of this compound against STAT3 is comparable to, and in some cases exceeds, that of other well-known STAT3 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | Du145 | STAT3 Luciferase Reporter | 0.25 ± 0.07 | [6] |
| Du145 | Cell Proliferation | 0.7 | [6] | |
| A2780ip2 | Cell Proliferation (ATPlite) | 0.41 - 1.86 | [7] | |
| SKOV3ip1 | Cell Proliferation (ATPlite) | 0.41 - 1.86 | [7] | |
| HepG2 | Cell Proliferation (MTT) | 31.91 (48h) | [5] | |
| QGY-7703 | Cell Proliferation (MTT) | 10.24 (48h) | [5] | |
| SMMC-7721 | Cell Proliferation (MTT) | 13.46 (48h) | [5] | |
| Stattic | - | STAT3 DNA Binding | 5.1 | [8] |
| C188-9 (TTI-101) | AML Cell Lines | STAT3 Activation | 4 - 7 | [9] |
| UM-SCC-17B | pSTAT3 Inhibition | 10.6 ± 0.7 | [8] | |
| BP-1-102 | - | STAT3 DNA Binding | 6.8 | [10] |
| U251 | Cell Proliferation | 10.51 | [11] | |
| A172 | Cell Proliferation | 8.534 | [11] | |
| MDA-MB-231 | Cell Proliferation (Resazurin) | 14.96 | [12] |
Experimental Protocols
To validate the efficacy of a potential STAT3 inhibitor like this compound, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing STAT3-responsive DNA binding elements. Activation of STAT3 leads to the expression of the reporter gene, and the resulting luminescence is proportional to STAT3 activity.[13]
Protocol:
-
Cell Seeding:
-
Culture a STAT3 reporter cell line (e.g., DU-145 STAT3-luc, HEK293, or THP-1) in the appropriate growth medium.
-
Seed approximately 2 x 10³ cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in serum-free medium.
-
If assessing inhibition of cytokine-induced STAT3 activity, serum-starve the cells for 3-24 hours.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Stimulation (Optional):
-
To measure inhibition of stimulated STAT3 activity, add a cytokine such as Interleukin-6 (IL-6) to the wells.
-
-
Lysis and Luminescence Reading:
-
After the desired incubation period (e.g., 6-24 hours), remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[13]
-
Add the luciferase assay reagent to each well and immediately measure the luminescence using a microplate luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay directly measures the level of activated STAT3.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of STAT3 (p-STAT3 Tyr705), the level of activated STAT3 can be quantified and compared to the total STAT3 level.[14][15]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).[14]
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Cell Viability Assay (MTT/XTT)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a STAT3 signaling inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Fate of Clonitralid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental fate of Clonitralid and its primary metabolites. The information presented is curated from scientific literature and regulatory guidelines to support environmental risk assessments and further research.
Introduction to this compound and its Environmental Significance
This compound, the ethanolamine (B43304) salt of niclosamide (B1684120), is a potent molluscicide used to control snails and other mollusks. Its application in aquatic and terrestrial environments necessitates a thorough understanding of its persistence, degradation pathways, and the potential impact of its transformation products. This guide focuses on the comparative environmental fate of this compound and its principal metabolites: 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), aminoniclosamide (AN), hydroxyniclosamide (HN), and 5-chlorosalicylic acid (5CSA).
Comparative Environmental Persistence
The persistence of this compound and its metabolites in the environment is determined by their susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. The following tables summarize the available quantitative data on their half-lives in different environmental compartments.
Table 1: Environmental Half-life of this compound
| Degradation Process | Environmental Compartment | Half-life (t½) | Conditions |
| Photolysis | Atmosphere | ~4.6 hours | Estimated, vapor-phase reaction with hydroxyl radicals.[1] |
| Water | Data not available | ||
| Soil | Data not available | ||
| Hydrolysis | Water | Stable | pH 5, 7, 9 |
| Biodegradation | Pond Sediment | 1.1 - 2.9 days |
Note: Conflicting data exists regarding the hydrolysis of niclosamide, the parent compound of this compound. Some sources indicate stability in the pH range of 5-9, while others report a half-life of 7 days at pH 6.9. Further research is needed to clarify the hydrolysis kinetics of this compound.
Table 2: Environmental Half-life of 2-chloro-4-nitroaniline (2-C-4-NA)
| Degradation Process | Environmental Compartment | Half-life (t½) | Conditions |
| Photolysis | Atmosphere | ~4 days | Estimated, vapor-phase reaction with hydroxyl radicals. |
| Water | Susceptible | Absorbs light at wavelengths >290 nm.[2] | |
| Hydrolysis | Water | Not expected to be significant | Lacks functional groups that readily hydrolyze.[2] |
| Biodegradation | Aquatic Environments | Considered to be of low biodegradability. | Some bacterial strains (e.g., Rhodococcus sp., Geobacter sp.) can degrade 2-C-4-NA under specific aerobic or anaerobic conditions.[3][4] |
| Soil | Data not available |
Table 3: Environmental Fate of Other this compound Metabolites
Limited quantitative data is available for the environmental fate of aminoniclosamide (AN), hydroxyniclosamide (HN), and 5-chlorosalicylic acid (5CSA). Further research is required to determine their persistence and mobility in various environmental compartments.
Degradation Pathways
The transformation of this compound in the environment proceeds through several key pathways, primarily hydrolysis and biodegradation, leading to the formation of various metabolites.
The primary degradation pathway for this compound involves the hydrolysis of the amide bond, yielding 2-chloro-4-nitroaniline (2-C-4-NA) and 5-chlorosalicylic acid (5CSA). Further transformation of these primary metabolites can occur through microbial degradation. For instance, 2-C-4-NA can be further degraded by certain bacteria. Other identified metabolites, such as aminoniclosamide (AN) and hydroxyniclosamide (HN), are likely formed through biotic transformations of the parent compound.
Experimental Protocols
The following sections outline the methodologies for key experiments used to assess the environmental fate of this compound and its metabolites, based on internationally recognized guidelines.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study evaluates the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.
Experimental Workflow:
Methodology:
-
Soil Selection and Preparation: Select at least three different soil types with varying textures, organic carbon content, and pH. Sieve the soils to remove large debris.
-
Test Substance Application: Apply the ¹⁴C-radiolabeled test substance to the soil samples at a concentration relevant to the intended use.
-
Incubation:
-
Aerobic: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days. Aerate the samples continuously.
-
Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubate in the dark.
-
-
Sampling and Extraction: At predetermined intervals, collect soil samples and extract the residues using appropriate organic solvents.
-
Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its transformation products.
-
Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the test substance and its major metabolites.
Aqueous Photolysis (USEPA OCSPP 835.2240)
This study determines the rate of degradation of a chemical in water due to exposure to sunlight.
Methodology:
-
Solution Preparation: Prepare sterile, buffered aqueous solutions (pH 5, 7, and 9) of the test substance.
-
Light Exposure: Irradiate the solutions with a light source that simulates natural sunlight (wavelengths >290 nm) at a constant temperature. Dark controls are maintained under the same conditions but shielded from light.
-
Sampling: Collect samples from both irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples to determine the concentration of the test substance.
-
Data Analysis: Calculate the photolysis half-life of the substance.
Hydrolysis as a Function of pH (USEPA OCSPP 835.2120)
This study assesses the abiotic degradation of a chemical in water at different pH levels.
Methodology:
-
Solution Preparation: Prepare sterile, buffered aqueous solutions of the test substance at pH 4, 7, and 9.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling: Collect samples at various time intervals.
-
Analysis: Determine the concentration of the test substance in each sample.
-
Data Analysis: Calculate the hydrolysis rate constant and half-life for each pH.
Analytical Methodology: LC-MS/MS for this compound and Metabolites
A sensitive and selective method for the simultaneous determination of this compound (as niclosamide) and its primary degradates (2-C-4-NA, AN, HN, and 5CSA) in water has been developed using direct injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Typical Parameters:
-
Chromatography: Reversed-phase LC with a C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water (or acetonitrile (B52724) and water) with a suitable modifier like formic acid or ammonium (B1175870) acetate.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Both positive and negative ionization modes may be employed depending on the analyte.
Conclusion
The environmental fate of this compound is complex, involving multiple degradation pathways that lead to the formation of several metabolites. While this compound itself can degrade relatively quickly in sediment, its primary metabolite, 2-chloro-4-nitroaniline, is more persistent and less biodegradable. There is a significant lack of quantitative data on the environmental fate of other identified metabolites, highlighting a critical area for future research. The experimental protocols outlined in this guide, based on international standards, provide a framework for generating the necessary data to conduct a thorough environmental risk assessment of this compound and its transformation products. Researchers are encouraged to utilize these methods to fill the existing data gaps and contribute to a more complete understanding of the environmental impact of this widely used molluscicide.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chlorination on the persistence of pharmaceuticals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
The Synergistic Potential of Clonitralid in Combination Antiparasitic Therapy
An Objective Comparison of Efficacy and Supporting Experimental Data for Researchers and Drug Development Professionals
Clonitralid, also known as niclosamide (B1684120), is an established anthelmintic agent primarily used against tapeworm infections.[1][2] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the parasite's energy metabolism.[2][3] Emerging research is exploring the enhanced efficacy of this compound when used in combination with other antiparasitic drugs. This guide provides a comparative analysis of these combination therapies, supported by experimental data, to inform further research and drug development.
Efficacy of this compound Combination Therapies: A Quantitative Overview
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound (Niclosamide) in combination with other antiparasitic drugs.
| Combination Therapy | Target Parasite/Virus | Key Efficacy Metric | Monotherapy Result | Combination Therapy Result | Fold Change/Synergy Score | Reference |
| Niclosamide + Ivermectin | SARS-CoV-2 (in vitro, Vero E6 cells) | IC50 (µM) | Niclosamide: ~0.045Ivermectin: ~2.4 | Niclosamide (in presence of 0.6µM Ivermectin): ~0.018Ivermectin (in presence of 0.0225µM Niclosamide): ~0.59 | 2.5-fold reduction in Niclosamide IC504.06-fold reduction in Ivermectin IC50Mean Loewe Synergy Score: 4.28 | [4] |
| Praziquantel (B144689) + Niclosamide (Cocrystal) | Schistosoma mansoni (in vitro) | Anthelmintic Activity | Not specified | Higher than physical mixture | Not specified | [5] |
| Albendazole (B1665689) + Praziquantel | Neurocysticercosis (pediatric) | Complete Lesion Resolution (at 6 months) | Albendazole alone | Albendazole + Praziquantel | Pooled Risk Difference = 0.24 (favoring combination) | [6] |
| Albendazole + Ivermectin | Trichuris trichiura | Cure Rate | Albendazole alone: Low | Albendazole + Ivermectin: Variable (5.8% to 68.8% depending on gut enterotype) | Efficacy dependent on host microbiome | [7] |
| Praziquantel + Oxamniquine (B1677833) | Schistosoma mansoni (in mice) | Efficacy | Not specified | Markedly superior to expected additive effect | Synergistic action | [8] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further development.
In Vitro Synergy Testing of Niclosamide and Ivermectin against SARS-CoV-2[4]
-
Cell Lines: Vero E6 and Calu-3 cells were used for viral infection assays.
-
Drug Preparation: Niclosamide and Ivermectin were dissolved in DMSO to create stock solutions.
-
Assay Protocol:
-
Cells were seeded in 96-well plates.
-
Two-fold serial dilutions of each drug and their combinations were added to the cells.
-
The cells were then infected with SARS-CoV-2.
-
After incubation, the viral cytopathic effect (CPE) was observed, and cell viability was measured using the CellTiter-Glo luminescent cell viability assay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and combination was calculated. Synergy was determined using the Loewe synergy model.
In Vivo Efficacy of Albendazole and Praziquantel for Neurocysticercosis[6]
-
Study Design: A meta-analysis of randomized controlled trials.
-
Patient Population: Pediatric patients with neurocysticercosis.
-
Treatment Regimens:
-
Monotherapy: Albendazole.
-
Combination Therapy: Albendazole and Praziquantel.
-
-
Efficacy Assessment: The primary outcome was the complete resolution of parasitic lesions as observed through neuroimaging (CT or MRI) at three and six months post-treatment.
-
Statistical Analysis: The risk difference (RD) for complete lesion resolution between the combination and monotherapy groups was calculated.
Visualizing Mechanisms and Workflows
Signaling Pathways Modulated by this compound (Niclosamide)
This compound's therapeutic effects, including its potential for synergy, may be attributed to its modulation of multiple intracellular signaling pathways.[1][2][3][9][10][11]
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow for In Vitro Antiparasitic Drug Synergy Screening
The following diagram illustrates a typical workflow for assessing the synergistic effects of antiparasitic drug combinations in a laboratory setting.
Caption: Workflow for in vitro drug synergy screening.
Conclusion
The available data suggests that this compound (Niclosamide) holds significant promise for use in combination with other antiparasitic agents. Synergistic effects have been observed with drugs like ivermectin and praziquantel, potentially leading to enhanced efficacy, reduced dosages, and a broader spectrum of activity. However, the variability in the efficacy of some combinations, such as albendazole and ivermectin, highlights the need for further research into factors that may influence treatment outcomes, such as the host's microbiome.[7] The detailed experimental protocols and an understanding of the signaling pathways involved provide a solid foundation for future investigations into these promising combination therapies.
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel meets Niclosamide: A dual-drug Antiparasitic Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Different gut microbial communities correlate with efficacy of albendazole-ivermectin against soil-transmitted helminthiases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The treatment of experimental schistosomiasis with a combination of oxamniquine and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
a comparative study of Clonitralid's impact on different snail species
For Immediate Release
A comprehensive review of existing research reveals the significant impact of Clonitralid, commercially known as Niclosamide, on various snail species, underscoring its role in the control of schistosomiasis. This guide synthesizes key experimental data on the molluscicide's lethality and sublethal effects, providing researchers, scientists, and drug development professionals with a comparative overview of its performance against different snail vectors.
This compound remains a cornerstone in the chemical control of snail populations that act as intermediate hosts for the Schistosoma parasite. Its efficacy, however, varies among different snail species. This comparison guide consolidates data from multiple studies to present a clear picture of these differences, offering valuable insights for targeted and effective snail control strategies.
Comparative Efficacy of this compound (Niclosamide)
The lethal concentration of this compound required to kill 50% (LC50) and 90% (LC90) of a snail population is a primary measure of its potency. Data compiled from various laboratory-based studies highlights the differential susceptibility of several key snail species.
| Snail Species | LC50 (mg/L) | LC90 (mg/L) | Exposure Time | Reference |
| Biomphalaria glabrata | 0.070 | - | 24h | [1] |
| Biomphalaria straminea | 0.049 | - | 24h | [1] |
| Biomphalaria pfeifferi | 0.076 | - | 24h | [1] |
| Oncomelania hupensis | 0.092 (mean) | - | 24h | [2] |
| Oncomelania hupensis | 0.063 (mean) | - | 48h | [2] |
| Callinina georgiana | 1.509 | - | 24h | [3] |
| Cipangopaludina japonica | 1.296 | - | 24h | [3] |
| Lymnaea luteola (Young Mature) | > nicotinanilide | > nicotinanilide | - | [4][5] |
Note: The LC50 and LC90 values can vary based on the specific formulation of this compound used and the experimental conditions.
Sublethal Impacts on Snail Physiology and Behavior
Beyond direct mortality, this compound exerts significant sublethal effects on snails, which can contribute to population control. Studies have documented a range of impacts, including:
-
Behavioral Changes: Snails exposed to sublethal concentrations of this compound may exhibit avoidance behaviors, such as attempting to leave the treated water.[6] However, at higher concentrations, immobility is often observed.[6]
-
Reduced Reproductive Capacity: Exposure to this compound can lead to a significant decrease in egg production and the hatchability of eggs.[6][7]
Experimental Protocols
The following is a generalized protocol for determining the molluscicidal activity of this compound against freshwater snails, based on World Health Organization (WHO) guidelines and common laboratory practices.[1][2]
Objective: To determine the LC50 and LC90 of this compound for a specific snail species.
Materials:
-
Healthy, laboratory-reared snails of a consistent size and age.
-
This compound (Niclosamide) stock solution.
-
Dechlorinated tap water.
-
Glass beakers or tanks.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Acclimatization: Snails are acclimatized to laboratory conditions (e.g., 25 ± 1°C) for at least 24 hours prior to the experiment.[8]
-
Preparation of Test Solutions: A series of this compound concentrations are prepared by diluting the stock solution with dechlorinated water.
-
Exposure: A predetermined number of snails (e.g., 10-20) are placed in each beaker containing a specific this compound concentration. A control group is placed in dechlorinated water without the molluscicide.
-
Exposure Duration: Snails are exposed to the solutions for a set period, typically 24 or 48 hours.[1][2]
-
Recovery: After the exposure period, snails are transferred to fresh, dechlorinated water for a recovery period of 24 to 48 hours.[9]
-
Mortality Assessment: Mortality is assessed at the end of the recovery period. Snails are considered dead if they are immobile, do not respond to mechanical stimulation, and show discoloration or tissue deterioration.[9]
-
Data Analysis: The mortality data is used to calculate the LC50 and LC90 values using statistical methods such as probit analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based molluscicide bioassay.
Caption: Laboratory bioassay workflow for molluscicide testing.
Mechanism of Action
This compound is understood to disrupt the respiratory metabolism of snails by uncoupling oxidative phosphorylation in their mitochondria.[4] This leads to a rapid depletion of energy reserves and ultimately, death. Research has also indicated that this compound can affect the activity of vital enzymes within the snail's body tissues.[10]
Signaling Pathway Disruption (Hypothesized)
While the precise signaling pathways disrupted by this compound are still under investigation, its impact on energy metabolism and enzyme activity suggests interference with fundamental cellular processes. The diagram below conceptualizes the potential points of disruption.
Caption: Hypothesized mechanism of this compound's action in snails.
References
- 1. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 2. eliminateschisto.org [eliminateschisto.org]
- 3. reabic.net [reabic.net]
- 4. Molluscicidal effect of nicotinanilide and its intermediate compounds against a freshwater snail Lymnaea luteola, the vector of animal schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memórias do Instituto Oswaldo Cruz - Molluscicidal Effect of Nicotinanilide and its Intermediate Compounds against a Freshwater Snail Lymnaea luteola, the Vector of Animal Schistosomiasis [memorias.ioc.fiocruz.br]
- 6. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis | GSA [eliminateschisto.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molluscicidal activity and mechanism of toxicity of a novel salicylanilide ester derivative against Biomphalaria species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clonitralid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Clonitralid (Niclosamide ethanolamine (B43304) salt), a potent molluscicide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For large spills, a chemical-resistant suit may be necessary.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Small Spills (Solid):
-
Restrict Access: Isolate the spill area to prevent unauthorized entry.
-
Dampen: Carefully dampen the spilled solid material with ethanol (B145695) to minimize dust generation.[4]
-
Collect: Transfer the dampened material into a clearly labeled, sealable waste container.
-
Clean-up: Use absorbent paper dampened with ethanol to wipe the spill area.[4]
-
Package Waste: Seal the absorbent paper and any contaminated cleaning materials in a vapor-tight plastic bag for disposal.[4]
-
Decontaminate: Wash the spill area with a soap and water solution.[4]
Large Spills (Solid or Liquid):
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways by using absorbent materials like sand or vermiculite (B1170534) to create a dike.
-
Collect: Sweep or vacuum the spilled material and place it in a suitable, labeled container for disposal.[2][5]
-
Decontaminate: Retain and dispose of contaminated wash water.[2][5] Local authorities should be notified if significant spills cannot be contained.[2][5]
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must comply with all federal, state, and local regulations.[6] Improper disposal of pesticide wastes is a violation of Federal Law.[7]
Disposal of Unused this compound:
-
Original Container: Keep the chemical in its original, tightly closed container.[1] Do not mix with other wastes.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name (this compound/Niclosamide ethanolamine salt).
-
Approved Facility: Arrange for disposal at an approved hazardous waste disposal plant.[2][5][6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Regulatory Guidance: For specific guidance, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA Regional Office.[7]
Disposal of Empty Containers:
-
Triple Rinse: Non-refillable containers must be triple-rinsed (or equivalent) promptly after emptying.[7]
-
Empty the remaining contents into the application equipment or a mix tank.
-
Fill the container ¼ full with water and recap.
-
Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[7]
-
Repeat this procedure two more times.
-
-
Recycling/Disposal: Offer the rinsed container for recycling if available, or puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[7] Do not reuse empty pesticide containers for any other purpose.[8]
Quantitative Data and Hazard Summary
While specific concentration limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound (Niclosamide ethanolamine salt) relevant to its disposal.
| Parameter | Value/Information | Citation |
| UN Number | UN 3077 | [2] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Niclosamide ethanolamine salt) | [2] |
| Hazard Class | 9 | [2] |
| Packing Group | III | [2] |
| Oral LD50 (rat) | 500 mg/kg | [1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. Do not let product enter drains, other waterways, or soil. | [3][6][7] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][5][6] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard safety protocols and information derived from Safety Data Sheets for this compound (Niclosamide ethanolamine salt). No experimental research protocols are cited for the disposal methods themselves.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clonitralid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Clonitralid (also known as Niclosamide ethanolamine (B43304) salt), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Essential Safety Information at a Glance
Proper handling of this compound requires a clear understanding of its potential hazards and the necessary precautions. The following table summarizes key quantitative safety data.
| Parameter | Value | Source |
| Occupational Exposure Benchmark (OEB) | >= 10 < 100 µg/m³ (OEB 3) | [1] |
| GHS Hazard Statements | H319: Causes serious eye irritation. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| First Aid - Skin | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | |
| First Aid - Ingestion | Wash out mouth with water provided person is conscious. Get medical attention. Do NOT induce vomiting. | |
| First Aid - Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following workflow outlines the key stages and necessary precautions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
